molecular formula C8H7FO3 B149410 Methyl 4-fluoro-2-hydroxybenzoate CAS No. 392-04-1

Methyl 4-fluoro-2-hydroxybenzoate

Cat. No.: B149410
CAS No.: 392-04-1
M. Wt: 170.14 g/mol
InChI Key: WPWUDDDJTIZBGL-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-2-hydroxybenzoate, also known as this compound, is a useful research compound. Its molecular formula is C8H7FO3 and its molecular weight is 170.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-fluoro-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWUDDDJTIZBGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379544
Record name methyl 4-fluoro-2-hydroxybenzoate
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Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392-04-1
Record name Benzoic acid, 4-fluoro-2-hydroxy-, methyl ester
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 4-fluoro-2-hydroxybenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-fluoro-2-hydroxy-, methyl ester
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 4-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of Methyl 4-fluoro-2-hydroxybenzoate (CAS No. 392-04-1), a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. This document delves into its fundamental physicochemical characteristics, including molecular and structural information, thermodynamic properties, solubility profile, and spectral data. The causality behind experimental choices for determining these properties is explained, and detailed, self-validating protocols are provided. This guide is intended to be an essential resource for researchers and professionals involved in the handling, characterization, and application of this compound, ensuring scientific integrity and facilitating its effective use in drug discovery and development.

Introduction: The Significance of this compound

This compound is a substituted aromatic ester that serves as a versatile building block in organic synthesis. The presence of a fluorine atom, a hydroxyl group, and a methyl ester on the benzene ring imparts unique reactivity and properties to the molecule. The fluorine substitution, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. A thorough understanding of its physical properties is paramount for its efficient use in synthetic protocols, for the characterization of its derivatives, and for ensuring safe handling and storage. This guide aims to provide a detailed and practical understanding of these properties, grounded in established scientific principles and experimental techniques.

Core Physical and Chemical Properties

A foundational understanding of a compound's basic physical and chemical properties is crucial for its application in a laboratory setting. These properties dictate its behavior in different environments and are the first parameters to be determined for any new chemical entity.

Molecular and Structural Information

The identity and basic characteristics of this compound are summarized in the table below. This information is fundamental for stoichiometric calculations, structural elucidation, and database searches.

PropertyValueSource
Chemical Name This compound--INVALID-LINK--[1]
CAS Number 392-04-1--INVALID-LINK--[1]
Molecular Formula C₈H₇FO₃--INVALID-LINK--[1]
Molecular Weight 170.14 g/mol --INVALID-LINK--[1]
Appearance Off-white to light yellow/brown crystalline solid--INVALID-LINK--[2]
Canonical SMILES COC(=O)C1=C(C=C(C=C1)F)O--INVALID-LINK--
InChI Key WPWUDDDJTIZBGL-UHFFFAOYSA-N--INVALID-LINK--
Thermodynamic Properties

The melting and boiling points are critical indicators of the purity of a crystalline solid and provide insights into the strength of its intermolecular forces.

PropertyValueSource
Melting Point 38-40 °C--INVALID-LINK--[2]
Boiling Point 225 °C--INVALID-LINK--[2]

The relatively low melting point indicates that the intermolecular forces, while significant enough for it to be a solid at room temperature, are not as strong as in more highly substituted or larger aromatic compounds. The presence of both a hydrogen bond donor (hydroxyl group) and acceptors (hydroxyl and carbonyl oxygens) contributes to its solid state.

Experimental Determination of Physical Properties

The accurate determination of physical properties is the cornerstone of chemical characterization. The following section outlines the standardized protocols for measuring the key physical parameters of this compound.

Melting Point Determination

The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

This method relies on heating a small sample of the solid in a capillary tube and observing the temperature range over which it melts.

Figure 1: Workflow for Melting Point Determination.

Causality Behind Experimental Choices:

  • Fine Powder: Grinding the sample ensures uniform heat distribution.

  • Slow Heating Rate: A slow heating rate near the melting point is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate reading. Rapid heating can cause a lag in the thermometer's response, resulting in an erroneously high and broad melting range.

Boiling Point Determination

While this compound is a solid at room temperature, its boiling point is a key characteristic for purification by distillation under reduced pressure and for assessing its thermal stability.

Experimental Protocol: Thiele Tube Method

This micro-scale method is suitable for determining the boiling point of small quantities of a substance.

Figure 2: Workflow for Boiling Point Determination using a Thiele Tube.

Causality Behind Experimental Choices:

  • Inverted Capillary Tube: The inverted capillary tube traps vapor from the boiling liquid. The continuous stream of bubbles indicates that the vapor pressure of the liquid equals the external atmospheric pressure.

  • Recording on Cooling: The most accurate measurement is obtained upon cooling because at this point, the vapor pressure of the liquid is just below the atmospheric pressure, allowing the external pressure to force the liquid into the capillary. This avoids issues with superheating that can occur during active boiling.

Solubility Profile

The solubility of a compound in various solvents is a critical parameter in drug development, influencing formulation, purification, and bioavailability.

SolventPredicted SolubilityRationale
Water Slightly solubleThe polar hydroxyl and ester groups can form hydrogen bonds with water, but the aromatic ring is hydrophobic. The fluorine atom can slightly increase water solubility due to its electronegativity. For comparison, methylparaben has a water solubility of about 0.25 g/100 mL at 25°C.
Ethanol, Methanol Freely solubleThese polar protic solvents can act as both hydrogen bond donors and acceptors, effectively solvating the hydroxyl and ester functionalities.
Acetone, Ethyl Acetate SolubleThese polar aprotic solvents can act as hydrogen bond acceptors for the hydroxyl group and can solvate the ester group.
Dichloromethane, Chloroform SolubleThese non-polar solvents can interact with the aromatic ring through van der Waals forces.
Hexane, Toluene Sparingly soluble to insolubleThese non-polar solvents have limited ability to solvate the polar functional groups of the molecule.

Experimental Protocol: General Method for Solubility Determination

A common method to determine solubility is the shake-flask method.

Figure 3: Workflow for Solubility Determination by the Shake-Flask Method.

Causality Behind Experimental Choices:

  • Excess Solid: Using an excess of the solid ensures that the solution becomes saturated.

  • Prolonged Agitation at Constant Temperature: This is to ensure that the system reaches a state of dynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Temperature control is critical as solubility is temperature-dependent.

  • Filtration: Filtration is essential to prevent undissolved solid particles from being included in the analyzed sample, which would lead to an overestimation of the solubility.

Spectroscopic Characterization

Spectroscopic techniques provide a "fingerprint" of a molecule, allowing for its unambiguous identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. It provides information about the chemical environment of individual atoms.

Predicted ¹H NMR Spectrum (in CDCl₃):

  • ~10-12 ppm (singlet, 1H): This broad singlet corresponds to the phenolic hydroxyl proton (-OH). Its chemical shift is highly dependent on concentration and temperature due to hydrogen bonding.

  • ~7.8-7.9 ppm (doublet of doublets, 1H): Aromatic proton ortho to the ester group.

  • ~6.6-6.8 ppm (multiplet, 2H): Aromatic protons ortho and meta to the fluorine atom.

  • ~3.9 ppm (singlet, 3H): Protons of the methyl ester group (-OCH₃).

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • ~170 ppm: Carbonyl carbon of the ester group.

  • ~160-165 ppm (doublet, J_CF ≈ 250 Hz): Aromatic carbon directly attached to the fluorine atom. The large coupling constant is characteristic of a direct C-F bond.

  • ~110-140 ppm: Other aromatic carbons.

  • ~52 ppm: Carbon of the methyl ester group.

Experimental Protocol: Acquiring NMR Spectra

Figure 4: General Workflow for Acquiring NMR Spectra.

Causality Behind Experimental Choices:

  • Deuterated Solvent: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum that would obscure the signals of the analyte.

  • Internal Standard (TMS): Tetramethylsilane (TMS) is used as an internal standard because its protons are highly shielded and resonate at a position (0 ppm) that rarely overlaps with the signals of most organic compounds.

  • Shimming: Shimming the magnetic field is crucial to achieve a homogeneous magnetic field across the sample, which results in sharp and well-resolved NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Expected Key IR Absorption Bands (in KBr or Nujol):

  • 3200-3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group, broadened due to hydrogen bonding.

  • ~1680-1710 cm⁻¹ (strong): C=O stretching vibration of the ester carbonyl group.

  • ~1600, 1500, 1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1200-1300 cm⁻¹: C-O stretching vibrations of the ester and phenol groups.

  • ~1100-1200 cm⁻¹: C-F stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion Peak (M⁺): m/z = 170, corresponding to the intact molecule with one electron removed.

  • Major Fragments:

    • m/z = 139: Loss of a methoxy radical (•OCH₃) from the molecular ion.

    • m/z = 111: Loss of a carboxyl group (•COOCH₃) from the molecular ion.

Safety and Handling

Based on available safety data, this compound should be handled with care.

  • Hazard Classifications: Acute Toxicity, Oral (Category 4), Serious Eye Damage (Category 1).

  • Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).

  • Precautionary Statements:

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

    • P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. It is classified as a combustible solid.

Conclusion

This technical guide has provided a detailed examination of the key physical properties of this compound. By understanding its molecular structure, thermodynamic behavior, solubility, and spectroscopic characteristics, researchers and drug development professionals can better utilize this important chemical intermediate. The provided experimental protocols offer a standardized approach to verifying these properties, ensuring data integrity and reproducibility. As with any chemical compound, adherence to safety guidelines is paramount for its responsible use in the laboratory.

References

Methyl 4-fluoro-2-hydroxybenzoate CAS number and structure.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 4-fluoro-2-hydroxybenzoate (CAS: 392-04-1) for Drug Discovery Professionals

Abstract

This compound is a pivotal chemical intermediate whose strategic importance in medicinal chemistry and drug development cannot be overstated. Identified by its CAS Number 392-04-1, this fluorinated aromatic ester serves as a versatile scaffold for the synthesis of complex heterocyclic compounds.[1][2] Its utility is prominently demonstrated in the development of potent inhibitors for critical therapeutic targets, including D-amino acid oxidase (DAAO) and Heat Shock Protein 90 (Hsp90).[1][3] This technical guide provides researchers, chemists, and drug development scientists with a comprehensive overview of its physicochemical properties, a detailed, field-tested synthesis protocol, and an in-depth analysis of its applications. We will explore the mechanistic rationale behind its use, emphasizing how its unique structure contributes to the enhanced metabolic stability and binding affinity of target drug molecules.[4]

Introduction: The Strategic Value of a Fluorinated Building Block

In the landscape of modern pharmaceutical design, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing drug-like properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can profoundly influence a molecule's conformation, pKa, lipophilicity, and metabolic stability. This compound is a prime exemplar of a building block that leverages these attributes.

It serves as a crucial starting material for constructing more complex molecules where the fluorine substituent can enhance binding interactions with target proteins or block sites of metabolic degradation. Its primary applications lie in the synthesis of novel inhibitors for enzymes implicated in neurological disorders and oncology, making it an indispensable tool for researchers in these fields.[1][5]

Physicochemical Properties and Structure

A thorough understanding of a starting material's properties is fundamental to its effective use in synthesis. The identity and purity of this compound are confirmed through its unique identifiers and physical characteristics.

Chemical Structure and Identifiers

The molecule consists of a benzoate ring substituted with a fluorine atom at the C4 position, a hydroxyl group at the C2 position, and a methyl ester group. This arrangement provides multiple reaction sites for further chemical modification.

Caption: Chemical structure and key identifiers for this compound.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below. These specifications are critical for assessing material quality and for designing experimental parameters such as solvent choice and reaction temperature.[2]

PropertyValueReference(s)
CAS Number 392-04-1[6][7]
Molecular Formula C₈H₇FO₃[6][7]
Molecular Weight 170.14 g/mol [6][7]
Appearance Off-white to light yellow or brown crystalline solid[2]
Melting Point 38-40 °C[2]
Purity Typically ≥98%[2][3]
Solubility Freely soluble in methanol, ethyl acetate; slightly soluble in water[1]
Storage 2-8°C, Refrigerator[7]

Synthesis and Quality Control

The reliability of any multi-step synthesis depends on the quality and efficient production of its starting materials. The most common and robust method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid.

Synthetic Rationale

The chosen method, an acid-catalyzed esterification of 4-fluoro-2-hydroxybenzoic acid, is favored for several reasons. Firstly, the starting materials—4-fluoro-2-hydroxybenzoic acid and methanol—are readily available and cost-effective. Secondly, the use of a strong acid catalyst like concentrated sulfuric acid ensures a high conversion rate. The reaction is typically performed under reflux, driving the equilibrium towards the product. The subsequent workup is a straightforward liquid-liquid extraction, which allows for efficient removal of the catalyst and any unreacted acid, leading to high purity and yield.[1][2]

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

  • 4-fluoro-2-hydroxybenzoic acid (1.0 eq.)

  • Methanol (10 volumes)

  • Concentrated Sulfuric Acid (1 volume)

  • Ethyl Acetate

  • Saturated Aqueous Sodium Bicarbonate

  • Saturated Saline (Brine)

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-2-hydroxybenzoic acid (e.g., 100 g, 0.64 mol) in methanol (1 L).

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (100 mL) dropwise while stirring. Causality Note: The slow addition at low temperature is crucial to control the exothermic reaction between the acid and methanol.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux (approx. 70 °C) for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Extraction: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Redissolve the residue in ethyl acetate (1 L).

  • Transfer the organic solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (500 mL) and saturated saline (500 mL). Causality Note: The bicarbonate wash neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid, while the brine wash removes residual water and salts.

  • Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, this compound. A typical yield is around 87%.[1]

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_reaction Esterification cluster_workup Purification r1 4-Fluoro-2-hydroxybenzoic Acid cond H₂SO₄ (cat.) Reflux, 16h r1->cond r2 Methanol r2->cond w1 Concentrate cond->w1 w2 EtOAc Extraction w1->w2 w3 NaHCO₃ / Brine Wash w2->w3 w4 Dry & Concentrate w3->w4 prod This compound (Yield: ~87%) w4->prod start This compound step1 Multi-step Chemical Transformation start->step1 Cyclization Precursor end Benzo[d]isoxazol-3-ol Core (DAAO Inhibitor Scaffold) step1->end Core Formation start This compound step1 Functional Group Interconversion start->step1 step2 Indazole Ring Formation step1->step2 end Hydroxy-indazole-carboxamides (Hsp90 Inhibitor Class) step2->end

References

Spectroscopic Characterization of Methyl 4-fluoro-2-hydroxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-fluoro-2-hydroxybenzoate (CAS No. 392-04-1) is a key synthetic intermediate in the development of novel pharmaceutical agents and other advanced organic materials.[1][2] Its structural features, a fluorinated aromatic ring coupled with hydroxyl and methyl ester functionalities, make it a versatile building block. Accurate and comprehensive characterization of this compound is paramount for ensuring the integrity of research and the quality of end-products. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established principles and validated through comparison with analogous structures, providing a reliable reference for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data.

  • Molecular Formula: C₈H₇FO₃

  • Molecular Weight: 170.14 g/mol

  • CAS Number: 392-04-1

  • Appearance: Off-white to light yellow or brown crystalline solid[3]

  • Melting Point: 38-40 °C[1]

The strategic placement of the fluorine atom at the C4 position and the hydroxyl group at the C2 position significantly influences the electronic environment of the aromatic ring and, consequently, its spectroscopic signatures.

Synthesis Overview

The most prevalent and efficient synthesis of this compound is achieved through the Fischer esterification of 4-fluoro-2-hydroxybenzoic acid.[3] This reaction typically involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid.[1] The workflow for this synthesis is outlined below.

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up 4-fluoro-2-hydroxybenzoic_acid 4-fluoro-2-hydroxybenzoic acid Reflux Reflux at 70°C for 16 hours 4-fluoro-2-hydroxybenzoic_acid->Reflux Methanol Methanol (Solvent & Reagent) Methanol->Reflux H2SO4 Sulfuric Acid (Catalyst) H2SO4->Reflux Concentration Concentration under reduced pressure Reflux->Concentration Extraction Extraction with Ethyl Acetate Concentration->Extraction Washing Washing with NaHCO₃ and Brine Extraction->Washing Drying Drying over Na₂SO₄ Washing->Drying Final_Concentration Final Concentration Drying->Final_Concentration Product This compound Final_Concentration->Product cluster_sample Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis cluster_detection Detection Sample Sample Solution LC_GC LC or GC Sample->LC_GC Ion_Source Ion Source (EI/ESI) LC_GC->Ion_Source Mass_Analyzer Mass Analyzer (e.g., Quadrupole, TOF) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum

References

The Strategic Role of Methyl 4-fluoro-2-hydroxybenzoate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. This technical guide delves into the multifaceted potential of Methyl 4-fluoro-2-hydroxybenzoate, a versatile building block whose unique structural attributes make it a valuable starting point for the synthesis of a diverse range of bioactive compounds. We will explore its pivotal role in the development of potent enzyme inhibitors and other therapeutic agents, providing in-depth analysis of synthetic pathways, structure-activity relationships (SAR), and the profound influence of its fluorine and hydroxyl moieties on pharmacological profiles. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both a conceptual framework and practical insights into leveraging this key intermediate.

Introduction: The Unseen Potential of a Fluorinated Phenol

This compound is a deceptively simple aromatic ester. However, its true value in medicinal chemistry lies in the strategic placement of its functional groups. The electron-withdrawing fluorine atom at the para-position, the nucleophilic hydroxyl group ortho to the ester, and the ester functionality itself create a trifecta of reactive sites, predisposing the molecule to a variety of chemical transformations.

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate pKa, and improve binding affinity.[1][2][3] The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.[1] This often translates to an extended biological half-life and improved bioavailability of the final drug compound. This guide will illuminate how the specific attributes of this compound can be harnessed to design next-generation therapeutics.

Physicochemical Properties and Synthesis

A thorough understanding of the foundational properties of a starting material is paramount for its effective utilization.

Physicochemical Data
PropertyValueSource
CAS Number 392-04-1[4]
Molecular Formula C₈H₇FO₃[4]
Molecular Weight 170.14 g/mol [4]
Appearance Solid[4]
Melting Point 38-40 °C[5]
Boiling Point Not available
Solubility Soluble in methanol, ethanol, and ether. Insoluble in water.[6]
InChI Key WPWUDDDJTIZBGL-UHFFFAOYSA-N[4]
Synthesis Protocol: Esterification of 4-fluoro-2-hydroxybenzoic acid

The most common and efficient method for the synthesis of this compound is the Fischer esterification of 4-fluoro-2-hydroxybenzoic acid.[7]

Reaction Scheme:

A straightforward esterification reaction.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 4-fluoro-2-hydroxybenzoic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Application in the Synthesis of Enzyme Inhibitors

This compound has emerged as a crucial precursor in the synthesis of potent inhibitors for two key enzymes implicated in various pathologies: D-amino acid oxidase (DAAO) and Heat shock protein 90 (Hsp90).

D-Amino Acid Oxidase (DAAO) Inhibitors

Therapeutic Rationale: DAAO is a flavoenzyme that degrades D-amino acids, including D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain.[8] Reduced NMDA receptor function is implicated in the pathophysiology of schizophrenia.[8] By inhibiting DAAO, the levels of D-serine can be elevated, thereby enhancing NMDA receptor signaling, which presents a promising therapeutic strategy for schizophrenia.[8]

Synthetic Application: this compound is a key starting material for the synthesis of benzo[d]isoxazol-3-ol derivatives, a class of potent DAAO inhibitors.[7]

Illustrative Synthetic Workflow:

DAAO_Inhibitor_Synthesis A This compound B Hydroxylamine Treatment A->B Step 1 C Cyclization B->C Step 2 D 5-fluorobenzo[d]isoxazol-3-ol (DAAO Inhibitor Core) C->D Final Scaffold

Synthesis of a DAAO inhibitor core.

Detailed Protocol for the Synthesis of 5-fluorobenzo[d]isoxazol-3-ol:

  • Oximation: React this compound with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) in a suitable solvent like aqueous ethanol. This step converts the ester into a hydroxamic acid intermediate.

  • Cyclization: Induce intramolecular cyclization of the hydroxamic acid intermediate to form the benzo[d]isoxazol-3-ol ring system. This is often achieved by heating the intermediate in a high-boiling point solvent or by treatment with a dehydrating agent.

  • Purification: The resulting 5-fluorobenzo[d]isoxazol-3-ol can be purified by recrystallization or column chromatography.

Structure-Activity Relationship (SAR) Insights:

The fluorine atom at the 5-position of the benzo[d]isoxazol-3-ol scaffold, derived from the 4-fluoro position of the starting material, plays a significant role in the inhibitory activity. Halogen substitutions at this position have been shown to enhance the potency of DAAO inhibition.[5]

Quantitative Data for DAAO Inhibitors:

CompoundTargetIC₅₀ (nM)Reference
Benzo[d]isoxazol-3-ol derivativeDAAOSub-micromolar[5]
5-chloro-benzo[d]isoxazol-3-olDAAO188[5]
Heat Shock Protein 90 (Hsp90) Inhibitors

Therapeutic Rationale: Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival.[7][9] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[7][9]

Synthetic Application: this compound serves as a valuable precursor for the synthesis of hydroxy-indazole-carboxamides, a novel class of Hsp90 inhibitors.[7]

Illustrative Synthetic Workflow:

Hsp90_Inhibitor_Synthesis A This compound B Hydrazine Reaction A->B Step 1 C Indazole Formation B->C Step 2 D Amide Coupling C->D Step 3 E Hydroxy-indazole-carboxamide (Hsp90 Inhibitor) D->E Final Product

Synthesis of an Hsp90 inhibitor.

Detailed Protocol for the Synthesis of a Hydroxy-indazole-carboxamide Scaffold:

  • Hydrazone Formation: The synthesis typically begins with the reaction of this compound with a substituted hydrazine to form a hydrazone intermediate.

  • Indazole Ring Formation: The hydrazone is then cyclized to form the indazole ring system. This can be achieved through various methods, often involving heating in the presence of a catalyst.

  • Functional Group Interconversion: The ester group of the indazole intermediate is typically hydrolyzed to the corresponding carboxylic acid.

  • Amide Coupling: The indazole carboxylic acid is then coupled with a desired amine using standard peptide coupling reagents (e.g., HATU, HOBt) to yield the final hydroxy-indazole-carboxamide product.

Structure-Activity Relationship (SAR) Insights:

The 4-fluoro substituent on the indazole ring can significantly influence the pharmacokinetic properties of the Hsp90 inhibitor. Fluorine substitution can block metabolic soft spots and enhance membrane permeability, leading to improved oral bioavailability and in vivo efficacy.[6]

Quantitative Data for Indazole-based Hsp90 Inhibitors:

CompoundTargetIC₅₀ (µM)Cell LineReference
Indazole analog 12dHsp906.86BT474 (trastuzumab-sensitive breast cancer)[6]
Indazole analog 12dHsp904.42JIMT-1 (trastuzumab-resistant breast cancer)[6]

Potential Antimicrobial Applications

While the primary focus of research on this compound has been in the realm of enzyme inhibition, the broader class of hydroxybenzoic acid esters, known as parabens, are well-known for their antimicrobial properties.[10][11] They are widely used as preservatives in pharmaceuticals, cosmetics, and food products due to their efficacy against a broad spectrum of fungi and bacteria.[10]

The antimicrobial activity of parabens is generally correlated with the length of their alkyl chain; longer chains typically exhibit greater potency.[11] Although specific antimicrobial studies on this compound are not extensively reported, its structural similarity to other antimicrobial parabens suggests a potential for inherent antimicrobial activity or as a scaffold for the development of novel antimicrobial agents. The presence of the fluorine atom could modulate its antimicrobial spectrum and potency. Further investigation into this area is warranted.

The Impact of Fluorine on Pharmacokinetics and ADME Properties

The strategic placement of the fluorine atom in this compound has profound implications for the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the resulting drug candidates.

Metabolic Stability: As previously mentioned, the high strength of the C-F bond makes it resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[1] This "metabolic blocking" can significantly increase the half-life of a drug, reducing the required dosing frequency.

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[3] This is a critical consideration for drugs targeting the central nervous system, such as DAAO inhibitors.

pKa Modulation: The high electronegativity of fluorine can lower the pKa of nearby acidic or basic functional groups. This can influence the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target binding.

Conclusion and Future Perspectives

This compound is more than just a simple chemical intermediate; it is a strategically designed building block that offers medicinal chemists a powerful tool for the synthesis of innovative therapeutics. Its unique combination of a metabolically robust fluorine atom, a reactive hydroxyl group, and a versatile ester functionality provides a clear and efficient path to complex molecular scaffolds with significant biological activity.

The successful application of this compound in the development of DAAO and Hsp90 inhibitors underscores its importance in modern drug discovery. Future research will likely expand its utility into other therapeutic areas, including the development of novel antimicrobial agents and probes for chemical biology. As our understanding of the nuanced effects of fluorine in medicinal chemistry continues to grow, the value of well-designed, fluorinated starting materials like this compound will only increase, paving the way for the next generation of safer and more effective medicines.

References

The Evolving Landscape of Fluorinated Benzoates: A Technical Guide to the Biological Activity of Methyl 4-fluoro-2-hydroxybenzoate and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, often imparting favorable pharmacokinetic and pharmacodynamic properties. Within this chemical space, methyl 4-fluoro-2-hydroxybenzoate and its derivatives represent a class of compounds with significant, yet underexplored, therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and prospective applications of this unique chemical entity. We will delve into the established and potential antimicrobial, anticancer, and enzyme inhibitory activities of these compounds, supported by detailed experimental protocols and mechanistic insights. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of fluorinated benzoates in their research and development endeavors.

Introduction: The Significance of Fluorine in Medicinal Chemistry

The introduction of fluorine into bioactive molecules can profoundly influence their metabolic stability, binding affinity, and lipophilicity.[1] The high electronegativity and small van der Waals radius of the fluorine atom can lead to altered electronic properties and unique intermolecular interactions, making it a valuable tool for fine-tuning the pharmacological profile of a drug candidate. This compound, with its strategically placed fluorine atom on the benzoate ring, serves as a versatile scaffold for the synthesis of a diverse array of derivatives with a wide spectrum of potential biological activities. This guide will explore the current understanding of these activities and provide a framework for future investigations.

Synthesis of this compound and its Derivatives

The parent compound, this compound, is a key synthetic intermediate.[2] Its synthesis is typically achieved through the esterification of 4-fluoro-2-hydroxybenzoic acid.

Synthesis Protocol: Esterification of 4-fluoro-2-hydroxybenzoic acid[2]

Objective: To synthesize this compound.

Materials:

  • 4-fluoro-2-hydroxybenzoic acid

  • Methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated saline solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 100 g (0.64 mol) of 4-fluoro-2-hydroxybenzoic acid in 1 L of methanol in a suitable reaction vessel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 100 mL of concentrated sulfuric acid to the cooled solution with stirring.

  • Gradually warm the reaction mixture to room temperature and then heat to reflux at 70 °C for 16 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the majority of the methanol.

  • Redissolve the concentrated residue in 1 L of ethyl acetate.

  • Wash the ethyl acetate solution sequentially with 500 mL of saturated aqueous sodium bicarbonate and 500 mL of saturated saline.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter the solution and concentrate in vacuo to yield this compound.

General Strategies for Derivative Synthesis

The chemical structure of this compound offers several avenues for derivatization to explore structure-activity relationships (SAR). The hydroxyl and ester functionalities are prime targets for modification. For instance, the hydroxyl group can be alkylated or acylated, while the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other esters. These modifications allow for the systematic exploration of how changes in hydrophobicity, steric bulk, and hydrogen bonding potential impact biological activity.

Biological Activities and Therapeutic Potential

While specific biological data for a wide range of this compound derivatives is an emerging area of research, the known activities of the parent compound and related fluorinated molecules provide a strong rationale for their investigation in several therapeutic areas.

Antimicrobial Activity

Hydroxybenzoic acid derivatives have shown promise as antimicrobial agents.[3] The introduction of a fluorine atom can enhance the antimicrobial potency of a compound. While extensive data on this compound derivatives is not yet available, studies on related polymeric structures incorporating hydroxybenzoates have demonstrated significant activity against Gram-positive bacteria like Staphylococcus aureus.[2][4] The mechanism of action is often attributed to the disruption of the bacterial cell membrane or inhibition of essential enzymes.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [1][5]

Objective: To determine the minimum concentration of a test compound that inhibits the visible growth of a specific microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Test compound stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile diluent (e.g., broth or saline)

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the sterile broth medium directly in the 96-well plate. Typically, 100 µL of medium is added to all wells, and then 100 µL of the 2x concentrated compound is added to the first column and serially diluted across the plate.

  • Standardize the bacterial inoculum to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculate each well (except for the sterility control) with the standardized bacterial suspension. The final volume in each well should be 200 µL.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Anticancer Activity

Fluorinated compounds are well-represented among clinically used anticancer drugs.[1] Derivatives of fluoroquinolones, which share a fluorinated aromatic ring system, have demonstrated significant cytotoxic activity against various cancer cell lines, including breast, lung, and ovarian cancer.[1] The proposed mechanisms of action often involve the inhibition of topoisomerase II, an enzyme crucial for DNA replication, leading to cell cycle arrest and apoptosis.[1] While direct evidence for this compound derivatives is still forthcoming, the precedent set by other fluorinated aromatics suggests this is a promising area of investigation.

Experimental Protocol: MTT Assay for Cell Viability [2][6]

Objective: To assess the cytotoxic effect of a compound on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Sterile 96-well cell culture plates

  • Test compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

Enzyme Inhibition

This compound has been utilized as a synthetic intermediate for the preparation of inhibitors of enzymes such as D-amino acid oxidase and Hsp90.[2] This suggests that the core scaffold is amenable to the design of targeted enzyme inhibitors. The fluorine atom can play a crucial role in enhancing binding affinity to the enzyme's active site through favorable electrostatic interactions. Furthermore, fluorinated hydrazone derivatives have shown potent inhibitory activity against carbonic anhydrase and cholinesterase, with IC50 values in the nanomolar range.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for this compound derivatives is yet to be established, general principles from related classes of compounds can provide guidance for future drug design. For instance, in the case of fluoroquinolone anticancer agents, the position and number of fluorine atoms on the aromatic ring significantly influence activity.[1] Similarly, for antimicrobial hydroxybenzoate polymers, the nature of the substituent at the 4-O position and the alkyl group at the 6-position have been shown to modulate the minimum inhibitory concentration.[2][4]

Visualization of Concepts

To better illustrate the concepts discussed in this guide, the following diagrams are provided.

General Synthesis Pathway

Synthesis_Pathway A 4-Fluoro-2-hydroxybenzoic Acid B This compound A->B Esterification (MeOH, H₂SO₄) C Derivative Synthesis (Alkylation, Acylation, Amidation, etc.) B->C Chemical Modification D Biologically Active Derivatives C->D Leads to

Caption: General synthetic route to this compound and its derivatives.

Experimental Workflow for Biological Evaluation

Biological_Evaluation_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis Start Synthesized Derivative Purify Purification & Characterization Start->Purify Antimicrobial Antimicrobial Assay (MIC Determination) Purify->Antimicrobial Anticancer Anticancer Assay (MTT Assay) Purify->Anticancer Enzyme Enzyme Inhibition Assay Purify->Enzyme MIC_val MIC Value Antimicrobial->MIC_val IC50_val IC50 Value Anticancer->IC50_val Ki_val Ki Value Enzyme->Ki_val

Caption: Workflow for the synthesis and biological evaluation of derivatives.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutic agents. Its straightforward synthesis and the potential for diverse derivatization make it an attractive scaffold for medicinal chemistry campaigns. While the current body of literature provides tantalizing glimpses into its potential antimicrobial, anticancer, and enzyme inhibitory activities, a systematic exploration of its derivatives is warranted. Future research should focus on the synthesis of a focused library of derivatives with systematic modifications to the core structure. High-throughput screening of these compounds against a panel of microbial strains, cancer cell lines, and relevant enzymes will be crucial for identifying lead compounds. Subsequent mechanistic studies will then be necessary to elucidate their modes of action and to guide further optimization. The strategic application of the principles outlined in this guide will undoubtedly accelerate the discovery of new and effective therapeutic agents based on the this compound scaffold.

References

Methyl 4-fluoro-2-hydroxybenzoate: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide explores the multifaceted role of Methyl 4-fluoro-2-hydroxybenzoate as a pivotal building block in contemporary organic synthesis. We delve into its synthesis, physicochemical properties, and critically, its reactivity, which is governed by the interplay of its three key functional groups: a phenolic hydroxyl, a methyl ester, and an activated fluorine atom on the aromatic ring. This guide provides detailed, field-proven protocols for its essential transformations, including O-alkylation, saponification, and nucleophilic aromatic substitution. Furthermore, we showcase its strategic application in the synthesis of high-value molecules, such as chromones and kinase inhibitors, underscoring its significance for researchers, medicinal chemists, and professionals in drug development.

Part 1: Core Characteristics of this compound

Overview and Significance

This compound, with CAS Number 392-04-1, is a trifunctional aromatic compound that has emerged as a valuable and versatile intermediate in organic synthesis.[1] Its utility stems from the distinct reactivity of its hydroxyl, ester, and fluoro- substituents, allowing for sequential and regioselective modifications. This strategic positioning of functional groups makes it an ideal precursor for a diverse range of complex molecules, particularly in the pharmaceutical and agrochemical industries. Notably, it serves as a key intermediate in the synthesis of D-amino acid oxidase inhibitors and Hsp90 inhibitors.[1] The fluorine substituent can enhance the metabolic stability and binding affinity of target molecules, a desirable feature in drug design.[2]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of a building block is fundamental to its effective application in synthesis.

PropertyValueReference
CAS Number 392-04-1[3]
Molecular Formula C₈H₇FO₃[3]
Molecular Weight 170.14 g/mol [3]
Appearance Solid[3]
Melting Point 38-40 °C[4]
Boiling Point 225 °C[1]
InChI Key WPWUDDDJTIZBGL-UHFFFAOYSA-N[3]
Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

  • ¹H NMR Spectrum: The proton NMR spectrum provides characteristic signals for the aromatic protons, the methyl ester protons, and the hydroxyl proton. The signals from the aromatic region will exhibit splitting patterns consistent with the substitution on the benzene ring, including coupling with the fluorine atom. A representative spectrum can be found at ChemicalBook.[1]

  • ¹³C NMR Spectrum: The carbon-13 NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹J C-F).

  • Mass Spectrum (MS): Electron ionization mass spectrometry would be expected to show a molecular ion peak [M]⁺ at m/z = 170, corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

  • Infrared (IR) Spectrum: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group (typically a broad band around 3300 cm⁻¹), the C=O stretch of the ester (around 1700-1730 cm⁻¹), and C-F stretching vibrations.

Part 2: Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2,4-difluorobenzoic acid.

Synthesis of the Precursor: 4-Fluoro-2-hydroxybenzoic acid

The initial step involves a nucleophilic aromatic substitution on 2,4-difluorobenzoic acid, where a hydroxide ion selectively displaces the fluorine atom at the 2-position. This selectivity is driven by the activating effect of the adjacent carboxylic acid group.

Experimental Protocol: Synthesis of 4-Fluoro-2-hydroxybenzoic acid [4]

  • To a suitable reaction vessel, add 2,4-difluorobenzoic acid (1.0 eq) and dimethylsulfoxide (DMSO).

  • Add sodium hydroxide (2.0 eq) to the mixture.

  • Heat the reaction mixture to 130 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically takes around 8 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into ice water and acidify with concentrated hydrochloric acid to a pH of 2-3, ensuring the temperature does not exceed 20 °C.

  • A solid will precipitate. Stir the suspension for an additional 2 hours.

  • Collect the solid by vacuum filtration and wash the filter cake with water.

  • Dry the solid under reduced pressure at 60 °C for 12 hours to yield 4-fluoro-2-hydroxybenzoic acid.

Fischer Esterification of 4-Fluoro-2-hydroxybenzoic Acid

The second step is a classic Fischer esterification, where the carboxylic acid is converted to its corresponding methyl ester using methanol in the presence of a strong acid catalyst.

Experimental Protocol: Synthesis of this compound [1]

  • Dissolve 4-fluoro-2-hydroxybenzoic acid (1.0 eq) in methanol at 0 °C in a round-bottom flask.

  • Slowly add concentrated sulfuric acid (catalytic amount) to the solution.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 70 °C) for 16 hours.

  • Monitor the reaction for completion using TLC.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford this compound.

Workflow Diagram for Synthesis

SynthesisWorkflow Start 2,4-Difluorobenzoic Acid Step1 Nucleophilic Aromatic Substitution (NaOH, DMSO, 130°C) Start->Step1 Intermediate 4-Fluoro-2-hydroxybenzoic Acid Step1->Intermediate Step2 Fischer Esterification (Methanol, H₂SO₄, Reflux) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthesis workflow for this compound.

Part 3: Reactivity and Key Transformations

The synthetic utility of this compound lies in the differential reactivity of its functional groups, allowing for a range of selective transformations.

Overview of Reactive Sites

ReactiveSites cluster_key Reactive Sites A This compound Structure k1 Phenolic Hydroxyl (O-Alkylation) k2 Ester (Hydrolysis/Amidation) k3 Aromatic Fluorine (SNAr)

Caption: Key reactive sites of this compound.

O-Alkylation of the Phenolic Hydroxyl Group (Williamson Ether Synthesis)

The phenolic hydroxyl group can be readily alkylated via the Williamson ether synthesis. This reaction proceeds by deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction.[5]

Experimental Protocol: O-Alkylation (General Procedure)

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as DMF or acetone.

  • Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution and stir.

  • Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 eq) dropwise.

  • Heat the reaction mixture (typically to 60-80 °C) and monitor by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture. If K₂CO₃ was used, filter off the inorganic salts. If NaH was used, carefully quench with water at 0 °C.

  • Extract the product into an organic solvent, wash with water and brine, and dry over an anhydrous salt.

  • Purify the crude product by column chromatography or recrystallization.

Saponification of the Ester Group

The methyl ester can be hydrolyzed back to the carboxylic acid under basic conditions, a process known as saponification. This is often a necessary step to reveal the carboxylic acid functionality for further reactions, such as amide bond formation.

Experimental Protocol: Saponification [6]

  • Dissolve this compound (1.0 eq) in a mixture of methanol or THF and water.

  • Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0 - 4.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC.

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Wash the remaining aqueous solution with an organic solvent like diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom

The fluorine atom at the 4-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing ester group. In SNAr reactions of haloarenes, fluoride is often the best leaving group because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine.[7]

Experimental Protocol: SNAr with an Amine (Illustrative)

  • In a reaction vessel, dissolve this compound (1.0 eq) in a polar aprotic solvent like DMSO or DMF.

  • Add the desired amine nucleophile (e.g., a primary or secondary amine) (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate.

  • Heat the reaction mixture (e.g., to 100-150 °C) and monitor its progress by TLC.

  • After completion, cool the reaction and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling Reactions

While direct cross-coupling of the C-F bond is challenging, it is conceivable to first convert the fluorine to a better leaving group for cross-coupling (e.g., triflate) after protecting the hydroxyl group. Alternatively, the aromatic ring could be further functionalized with a halide to enable Suzuki-Miyaura coupling. The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[8]

Part 4: Applications in the Synthesis of Bioactive Molecules

Synthesis of Chromone Scaffolds

Chromones are a class of heterocyclic compounds with a wide range of biological activities.[9] this compound can serve as a precursor to fluorinated chromones. The general strategy involves the formation of a 1,3-dicarbonyl intermediate, followed by an acid-catalyzed intramolecular cyclization.

ChromoneSynthesis Start This compound Step1 Reaction with a β-ketoester or equivalent Start->Step1 Intermediate 1,3-Dicarbonyl Intermediate Step1->Intermediate Step2 Acid-catalyzed Intramolecular Cyclization Intermediate->Step2 Product Fluorinated Chromone Step2->Product

Caption: General workflow for the synthesis of chromones.

Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that can be constructed using building blocks like this compound. The fluorine atom can be beneficial for improving the pharmacological properties of the final compound. For instance, the scaffold can be elaborated through a series of reactions including etherification, nitration, reduction, and cyclization to form complex heterocyclic systems.[10][11]

Part 5: Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of selective transformations, providing access to a diverse array of complex molecules. The protocols and applications outlined in this guide demonstrate its utility for researchers and professionals in the chemical and pharmaceutical industries, highlighting its potential for the development of novel therapeutics and other advanced materials.

Part 6: References

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References

A Technical Guide to Methyl 4-fluoro-2-hydroxybenzoate: From the Dawn of Organofluorine Chemistry to a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of Methyl 4-fluoro-2-hydroxybenzoate, a key intermediate in modern pharmaceutical synthesis. We delve into the historical context of its emergence from the broader field of organofluorine chemistry, tracing the development of synthetic pathways to fluorinated aromatic compounds. The guide details the evolution of synthetic protocols for its precursor, 4-fluoro-2-hydroxybenzoic acid, and the subsequent esterification to the title compound. We explore the causality behind experimental choices in these syntheses and provide detailed, self-validating protocols. Furthermore, this guide illuminates the contemporary applications of this compound, with a particular focus on its role in the synthesis of high-value active pharmaceutical ingredients. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the history, synthesis, and application of this important fluorinated building block.

Introduction: The Genesis of a Field - The Rise of Organofluorine Chemistry

The story of this compound is intrinsically linked to the birth and maturation of organofluorine chemistry. For much of the 19th century, the extreme reactivity of elemental fluorine thwarted attempts at its isolation and the synthesis of its organic derivatives. The first organofluorine compound, fluoromethane, was reported in 1835 by Dumas and Péligot, and in 1862, Alexander Borodin pioneered a halogen exchange method to synthesize benzoyl fluoride.[1] However, it was the isolation of elemental fluorine by Henri Moissan in 1886 that truly opened the door to this new chemical frontier.[2]

The early 20th century saw gradual progress, with the development of reactions like the Balz-Schiemann reaction in 1927 providing a reliable method for introducing fluorine into aromatic rings.[3] This reaction, which proceeds via a diazonium tetrafluoroborate intermediate, became a cornerstone for the synthesis of many fluoroaromatic compounds.

The industrial-scale production of organofluorine compounds began in the 1930s, driven by the commercialization of chlorofluorocarbons (CFCs) as refrigerants.[2] The Manhattan Project during World War II further accelerated research into fluorinated compounds due to the need for volatile uranium hexafluoride for isotope separation. This intensive research effort led to the development of new fluorinating agents and a deeper understanding of the unique properties that the carbon-fluorine bond imparts to molecules.

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. The high electronegativity of fluorine, the strength of the C-F bond, and the small size of the fluorine atom can enhance metabolic stability, increase lipophilicity, and modulate the acidity of nearby functional groups. These attributes were not lost on medicinal chemists, and by the mid-20th century, the strategic incorporation of fluorine had become a key strategy in drug design.

The Emergence of Fluorinated Salicylates: A New Class of Bioactive Scaffolds

Salicylic acid and its derivatives have a long and storied history in medicine, with acetylsalicylic acid (aspirin) being one of the most well-known drugs in the world.[4][5] The therapeutic potential of modifying the salicylic acid scaffold was well-established by the mid-20th century. It was within this context of burgeoning organofluorine chemistry and the proven utility of salicylates that researchers began to explore the synthesis and properties of fluorinated salicylic acid derivatives.

While a definitive first synthesis of this compound is not readily apparent in the historical literature, the work of scientists like G. C. Finger at the Illinois State Geological Survey in the 1950s on aromatic fluorine compounds for applications such as fungicides indicates that the precursor, 4-fluorosalicylic acid, was an accessible research chemical during this period.[6] A 1965 paper by Finger et al. on substituted N-phenylglycine ethyl esters and hydrazides further demonstrates the ongoing research into aromatic fluorine compounds for medicinal applications.[1]

The synthesis of 4-fluorosalicylic acid (4-fluoro-2-hydroxybenzoic acid) itself has been approached through various routes over the years. Early methods likely relied on the Balz-Schiemann reaction starting from 4-aminosalicylic acid. More contemporary methods often involve the selective hydroxylation of 2,4-difluorobenzoic acid.[7][8]

The rationale for synthesizing fluorinated salicylates was, and continues to be, the desire to modulate the biological activity of the parent molecule. The introduction of a fluorine atom at the 4-position of the salicylic acid ring can influence its acidity, lipophilicity, and binding interactions with biological targets.

Synthesis of this compound: From Precursor to Product

The synthesis of this compound is a two-stage process: the synthesis of the precursor, 4-fluoro-2-hydroxybenzoic acid, followed by its esterification.

Synthesis of 4-Fluoro-2-hydroxybenzoic Acid

A common and efficient modern method for the synthesis of 4-fluoro-2-hydroxybenzoic acid involves the nucleophilic aromatic substitution of a fluorine atom in 2,4-difluorobenzoic acid with a hydroxide source.

Reaction Pathway:

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 2_4_difluorobenzoic_acid 2,4-Difluorobenzoic Acid reaction_center 2_4_difluorobenzoic_acid->reaction_center NaOH Sodium Hydroxide (NaOH) NaOH->reaction_center DMSO Dimethyl Sulfoxide (DMSO) DMSO->reaction_center Heat Heat (e.g., 130°C) Heat->reaction_center 4_fluoro_2_hydroxybenzoic_acid 4-Fluoro-2-hydroxybenzoic Acid NaF Sodium Fluoride (NaF) reaction_center->4_fluoro_2_hydroxybenzoic_acid Nucleophilic Aromatic Substitution reaction_center->NaF G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 4_fluoro_2_hydroxybenzoic_acid 4-Fluoro-2-hydroxybenzoic Acid reaction_center 4_fluoro_2_hydroxybenzoic_acid->reaction_center Methanol Methanol (CH3OH) Methanol->reaction_center H2SO4 Sulfuric Acid (H2SO4, catalyst) H2SO4->reaction_center Reflux Reflux Reflux->reaction_center methyl_ester This compound Water Water (H2O) reaction_center->methyl_ester Fischer Esterification reaction_center->Water G start This compound step1 Coupling Reaction (e.g., with piperazine) start->step1 step2 Further Functionalization (e.g., reductive amination, condensation) step1->step2 final_product Active Pharmaceutical Ingredient (e.g., Venetoclax) step2->final_product

References

Safety and handling precautions for Methyl 4-fluoro-2-hydroxybenzoate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of Methyl 4-fluoro-2-hydroxybenzoate

This guide provides a comprehensive overview of the essential safety protocols and handling precautions for this compound (CAS No: 392-04-1). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical data from authoritative sources to ensure the safe and effective use of this valuable synthetic intermediate in a laboratory setting. The focus is not merely on procedural steps but on the underlying principles of chemical safety and risk mitigation.

Compound Profile and Hazard Identification

This compound is a fluorinated aromatic compound widely used as a synthetic intermediate in the pharmaceutical and chemical industries.[1][2][3] Its utility, however, is matched by a specific hazard profile that necessitates careful handling. Understanding these intrinsic properties is the foundation of a robust safety culture.

Physicochemical Data

A summary of the key physical and chemical properties is presented below. This data is crucial for assessing potential exposure routes and for the design of appropriate storage and handling facilities.

PropertyValueSource(s)
CAS Number 392-04-1[4][5]
Molecular Formula C₈H₇FO₃[2][4][5]
Molecular Weight 170.14 g/mol [4][5]
Appearance Crystalline solid; off-white to light yellow or brown[3][6]
Melting Point 38-40 °C[2][3]
Boiling Point 225 °C[2][6]
Flash Point 90 °C[2][6]
Density 1.309 g/cm³[2][6]
Storage Temperature Room Temperature (short-term); 2-8°C (long-term)[6][7]
GHS Hazard Classification

According to the Globally Harmonized System (GHS), this compound is classified with several hazards that dictate the required safety precautions.[7]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 4H302: Harmful if swallowed
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Irritation 2A / 1H319: Causes serious eye irritation / H318: Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation

Note: Some suppliers classify this compound under Eye Damage Category 1 (H318), which implies a risk of serious, potentially irreversible eye damage.[4][5] Therefore, maximum eye protection is paramount.

The causality behind these classifications is rooted in the compound's chemical reactivity. The phenolic hydroxyl group and the ester functionality can interact with biological macromolecules, while its nature as a fine crystalline solid increases the risk of aerosolization, leading to respiratory and eye exposure.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential to minimize exposure risk.

Engineering Controls: The First Line of Defense

The primary objective is to contain the chemical at its source. All operations involving this compound solid or its solutions should be conducted within a certified chemical fume hood to control airborne concentrations.[7][8] The laboratory must be equipped with easily accessible safety showers and eyewash stations.[7][9][10]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

PPE is required for all personnel handling this compound, even when using engineering controls. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

Protection TypeSpecificationRationale and Best Practices
Eye and Face Safety goggles with side-shields conforming to OSHA 29 CFR 1910.133 or EU EN166 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[7][9][10]Protects against dust particles and splashes, mitigating the risk of serious eye irritation or damage.[7]
Hand Chemical-resistant gloves (e.g., nitrile rubber).[8]Prevents direct skin contact, which can cause irritation.[7] Gloves should be inspected before use and replaced regularly, as chemical permeation can occur over time.
Body A lab coat or impervious clothing is mandatory to prevent skin contact.[7][9]Protects against accidental spills on personal clothing and skin.
Respiratory A NIOSH/MSHA or EU EN 149 approved respirator should be used if dust formation is unavoidable or if working outside a fume hood.[9]Protects the respiratory tract from irritation caused by inhaling fine dust particles of the compound.[7]

Standard Operating Procedures for Safe Handling

Adherence to standardized protocols is critical for ensuring reproducible science and, more importantly, personnel safety.

Workflow for Handling this compound

The following diagram outlines the critical steps and decision points for safely handling the compound from receipt to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_start 1. Review SDS and Conduct Risk Assessment ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_start->ppe setup 3. Prepare Fume Hood and Equipment ppe->setup retrieve 4. Retrieve Compound from Storage setup->retrieve weigh 5. Weigh Solid Inside Fume Hood retrieve->weigh dissolve 6. Prepare Solution (if required) weigh->dissolve reaction 7. Perform Experiment dissolve->reaction decontaminate 8. Decontaminate Glassware and Surfaces reaction->decontaminate waste 9. Dispose of Waste (Solid & Liquid) decontaminate->waste remove_ppe 10. Remove PPE (Gloves last) waste->remove_ppe wash 11. Wash Hands Thoroughly remove_ppe->wash

Caption: A standard workflow for handling this compound.

Protocol: Weighing and Transferring the Solid Compound
  • Preparation: Ensure the chemical fume hood is operational. Place an analytical balance and all necessary equipment (spatulas, weigh boats, receiving flask) inside the hood.

  • Aliquotting: Retrieve the stock container from storage. Open it only within the confines of the fume hood.

  • Transfer: Carefully use a clean spatula to transfer the desired amount of the crystalline solid onto a weigh boat. Avoid any actions that could generate dust.[8]

  • Containment: Promptly transfer the weighed solid into the designated reaction vessel or container.

  • Closure: Securely close the primary stock container.

  • Cleanup: Clean the spatula and the balance area within the hood. Dispose of the weigh boat in the designated solid chemical waste container.

Storage and Incompatibility

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.

  • General Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated area.[7][8][9]

  • Temperature: While room temperature is acceptable for short periods, long-term storage at 2-8°C is recommended to preserve purity.[7] Storing under an inert atmosphere like nitrogen can also be beneficial.[7][8]

  • Incompatibilities: Keep away from direct sunlight, sources of ignition, and incompatible materials such as strong oxidizing agents.[7][11]

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm. All personnel must be familiar with these procedures.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[7][9] Seek immediate medical attention.
Skin Contact Take off contaminated clothing immediately. Wash off with plenty of soap and water for at least 15 minutes.[7][9] If skin irritation occurs, get medical advice/attention.[9]
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing.[7][9] If breathing is difficult, provide oxygen or artificial respiration. Call a physician if you feel unwell.[9]
Ingestion Do NOT induce vomiting. Wash out mouth with water.[7] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
Accidental Release and Spill Cleanup

The response to a spill depends on its scale. The following decision tree illustrates the general procedure.

Caption: Emergency response decision tree for a spill event.

For any spill, avoid breathing vapors or dust and ensure adequate ventilation.[7] Use full personal protective equipment during cleanup.[7]

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[10]

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen fluoride may be generated.[9]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[9][10]

Waste Disposal

All chemical waste, including unused product and contaminated materials, must be handled as hazardous waste.

  • Procedure: Collect waste in a clearly labeled, sealed container.

  • Regulations: Disposal must be conducted by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[8][9] Do not dispose of down the drain or into the environment.[8]

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Methyl 4-fluoro-2-hydroxybenzoate via Fischer-Speier Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step experimental protocol for the synthesis of Methyl 4-fluoro-2-hydroxybenzoate, a key synthetic intermediate in pharmaceutical research and development.[1][2][3] The described method utilizes the robust and well-established Fischer-Speier esterification of 4-fluoro-2-hydroxybenzoic acid with methanol, catalyzed by concentrated sulfuric acid.[4][5][6] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the procedural choices, a detailed reaction mechanism, safety protocols, and data presentation to ensure reproducibility and high-yield synthesis.

Introduction and Significance

This compound (CAS No. 392-04-1), also known as Methyl 4-fluorosalicylate, is a valuable building block in organic synthesis.[1][4] Its structural features, including the fluorine substituent and the salicylate moiety, make it a crucial precursor for the development of complex molecules with specific biological activities. Notably, it serves as a synthetic intermediate in the preparation of novel therapeutic agents, such as D-amino acid oxidase inhibitors and Hsp90 (Heat shock protein 90) inhibitors, which are significant targets in modern drug discovery.[1][2][3]

The objective of this application note is to present a reliable and scalable protocol for the synthesis of this compound, achieving high purity and yield. The chosen method is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][6]

Synthesis Strategy and Reaction Mechanism

The synthesis proceeds via the Fischer-Speier esterification, an acid-catalyzed nucleophilic acyl substitution reaction.[6] The overall transformation is the conversion of 4-fluoro-2-hydroxybenzoic acid to its corresponding methyl ester using methanol.

Reaction: 4-fluoro-2-hydroxybenzoic acid + Methanol ⇌ this compound + Water

Causality of Experimental Choices:

  • Catalyst: Concentrated sulfuric acid is employed as the catalyst. Its role is to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.[6][7]

  • Reagent Stoichiometry: Methanol serves as both a reactant and the solvent. Using a large excess of methanol shifts the reaction equilibrium to the right, favoring the formation of the ester product, in accordance with Le Châtelier's principle. This strategy is essential as the reaction is reversible and produces water as a byproduct.[5][6]

  • Temperature: The reaction is conducted under reflux conditions. Heating the mixture to its boiling point (approx. 70°C) provides the necessary activation energy to overcome the reaction barrier, ensuring a reasonable reaction rate without degrading the reactants or products.[1]

Mechanism Overview: The reaction mechanism involves several key steps:

  • Protonation: The carbonyl oxygen of 4-fluoro-2-hydroxybenzoic acid is protonated by the sulfuric acid catalyst.

  • Nucleophilic Attack: A molecule of methanol attacks the now highly electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.[6]

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialCAS No.Molecular FormulaMolecular Weight ( g/mol )Supplier ExampleNotes
4-fluoro-2-hydroxybenzoic acid345-29-9C₇H₅FO₃156.11Sigma-AldrichStarting material
Methanol (Anhydrous)67-56-1CH₄O32.04Fisher ScientificReagent and solvent
Sulfuric Acid (Concentrated, 98%)7664-93-9H₂SO₄98.08VWRCatalyst
Ethyl Acetate141-78-6C₄H₈O₂88.11Sigma-AldrichExtraction solvent
Sodium Bicarbonate (Saturated aq.)144-55-8NaHCO₃84.01-For neutralization
Sodium Chloride (Saturated aq., Brine)7647-14-5NaCl58.44-For washing
Sodium Sulfate (Anhydrous)7757-82-6Na₂SO₄142.04-Drying agent
Equipment
  • Round-bottom flask (2 L)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel (2 L)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Filter funnel and filter paper

Safety Precautions

This protocol involves hazardous materials. Adherence to strict safety procedures is mandatory. The experiment should be conducted inside a certified chemical fume hood.

  • Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive and causes severe skin burns and eye damage.[8] It is also a strong oxidizing agent. Always add acid to the solvent (methanol) slowly and cautiously, never the other way around, to prevent violent splashing.[8]

  • Methanol (CH₃OH): Highly flammable liquid and vapor.[9] It is toxic if swallowed, inhaled, or absorbed through the skin, and can cause damage to organs, particularly the visual organs.[9][10] Keep away from heat, sparks, and open flames.[11]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber) at all times.[8][12]

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Place 100 g (0.64 mol) of 4-fluoro-2-hydroxybenzoic acid into a 2 L round-bottom flask equipped with a magnetic stir bar.

    • Add 1 L of anhydrous methanol to the flask. Stir the mixture until the acid is fully dissolved.

    • Cool the flask in an ice bath to 0°C. This is critical to control the exothermic reaction upon catalyst addition.

  • Catalyst Addition:

    • While stirring vigorously, slowly add 100 mL of concentrated sulfuric acid to the cooled methanol solution dropwise over 20-30 minutes. Caution: This addition is highly exothermic. Maintain the temperature below 20°C.

  • Reaction Execution:

    • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 70°C) using a heating mantle.[1]

    • Maintain the reflux for 16 hours to ensure the reaction proceeds to completion.[1] The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After 16 hours, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

    • Transfer the concentrated residue into a 2 L separatory funnel and redissolve it in 1 L of ethyl acetate.

    • Neutralization: Carefully wash the organic layer with 500 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: This will generate CO₂ gas; vent the separatory funnel frequently to release pressure. Continue washing until effervescence ceases. This step neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid.

    • Washing: Wash the organic layer with 500 mL of saturated saline (brine) to remove residual water and water-soluble impurities.[1]

    • Drying: Transfer the organic phase to a large beaker and dry it over anhydrous sodium sulfate (Na₂SO₄) for 20-30 minutes.

    • Final Isolation: Filter the mixture to remove the drying agent. Concentrate the filtrate in vacuum using a rotary evaporator to afford the final product.

Expected Results

This protocol is expected to yield approximately 95 g (87% yield) of this compound as an off-white to light yellow crystalline solid.[1][4]

PropertyValue
CAS Number 392-04-1[13]
Molecular Formula C₈H₇FO₃[1][13]
Molecular Weight 170.14 g/mol [13]
Appearance Off-white to light yellow/brown crystalline solid[1][4]
Melting Point 38-40°C[1][2]
Boiling Point 225°C[1]

Visual Workflow and Mechanism Diagrams

Experimental Workflow

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve 4-fluoro-2-hydroxybenzoic acid in Methanol B Cool to 0°C in Ice Bath A->B C Slowly Add Conc. H₂SO₄ B->C D Warm to RT C->D E Reflux at 70°C for 16 hours D->E F Cool to RT E->F G Concentrate (Rotovap) to remove Methanol F->G H Redissolve in Ethyl Acetate G->H I Wash with sat. NaHCO₃ solution H->I J Wash with Brine I->J K Dry over Na₂SO₄ J->K L Filter & Concentrate (Rotovap) K->L M This compound (Crude Product) L->M

Caption: Overall workflow for the synthesis of this compound.

Fischer Esterification Mechanism

Mechanism RCOOH Carboxylic Acid (4-fluoro-2-hydroxybenzoic acid) Protonated_Acid Protonated Carbonyl (Electrophilic) RCOOH->Protonated_Acid + H⁺ H_plus H⁺ (from H₂SO₄) Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + Methanol MeOH Methanol (Nucleophile) Proton_Transfer Proton Transfer Tetrahedral_Int->Proton_Transfer Proton Transfer Water_Leaving Intermediate with -OH₂⁺ group Proton_Transfer->Water_Leaving Protonated_Ester Protonated Ester Water_Leaving->Protonated_Ester - H₂O Water H₂O Ester Ester Product (this compound) Protonated_Ester->Ester - H⁺

References

Application Note: A Step-by-Step Guide to the Purification of Methyl 4-fluoro-2-hydroxybenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity

Methyl 4-fluoro-2-hydroxybenzoate is a pivotal intermediate in the synthesis of advanced pharmaceutical compounds, including novel D-amino acid oxidase and Hsp90 inhibitors.[1][2] The integrity of multi-step synthetic routes and the validity of downstream biological assays depend critically on the purity of such starting materials. Impurities, such as unreacted starting materials or byproducts from its synthesis—typically the acid-catalyzed esterification of 4-fluoro-2-hydroxybenzoic acid—can introduce significant variability and lead to failed experiments or impure final compounds.[1][3]

Recrystallization is a powerful and widely used technique for purifying nonvolatile organic solids.[4] The principle is elegant in its simplicity: a compound's solubility in a given solvent generally increases with temperature. By dissolving the impure solid in a minimal amount of a suitable hot solvent and allowing it to cool slowly, the target compound's solubility decreases, forcing it to crystallize out of the solution in a purer form, while impurities remain dissolved in the surrounding liquid (mother liquor).[4][5]

This document provides a detailed, field-proven protocol for the purification of this compound. It moves beyond a simple list of steps to explain the underlying causality, enabling researchers to adapt and troubleshoot the procedure with a high degree of scientific rigor.

Physicochemical Properties & Synthesis Context

A thorough understanding of the target compound's properties is the foundation of a successful purification strategy.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 392-04-1[6]
Molecular Formula C₈H₇FO₃[6]
Molecular Weight 170.14 g/mol [6]
Appearance Off-white to light yellow crystalline solid[3]
Melting Point 38-40 °C[3][7]
Boiling Point 225 °C[7]

The most common impurity is the unreacted starting material, 4-fluoro-2-hydroxybenzoic acid, which has significantly different solubility characteristics due to its free carboxylic acid group. This difference is the primary lever we will use for separation during purification.

The Recrystallization Workflow: A Visual Guide

The following diagram outlines the logical flow of the purification process, from the crude starting material to the final, high-purity product.

Recrystallization_Workflow Crude Crude Solid (this compound + Impurities) Dissolve Dissolve in Minimum Amount of Hot Solvent Crude->Dissolve Solvent Select Solvent System (e.g., Ethanol/Water) Solvent->Dissolve Decolorize Decolorize with Activated Charcoal (Optional) Dissolve->Decolorize If solution is colored HotFilter Hot Gravity Filtration Dissolve->HotFilter If solution is clear & no charcoal used Decolorize->HotFilter Cool Slow Cooling (Room Temp -> Ice Bath) HotFilter->Cool Clear Filtrate Crystals Formation of Pure Crystals Cool->Crystals Isolate Isolate via Vacuum Filtration Crystals->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Purified Product Wash->Dry Pure Pure Crystalline Product (Verify by Melting Point) Dry->Pure

Caption: Workflow for the purification of this compound.

Materials and Equipment

Chemicals:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Activated Charcoal (Optional, decolorizing grade)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying, if needed in work-up)

Glassware & Equipment:

  • Erlenmeyer flasks (appropriate sizes for the amount of solid)

  • Graduated cylinders

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Stemless or short-stemmed glass funnel

  • Fluted filter paper

  • Büchner funnel and appropriately sized filter flask

  • Vacuum source (aspirator or pump)

  • Spatulas and weighing paper

  • Ice bath

  • Melting point apparatus

Detailed Experimental Protocol

Safety First: this compound is harmful if swallowed and causes serious eye damage.[6] Ethanol is flammable. This procedure must be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]

Step 1: Solvent System Selection & Preparation The choice of solvent is the most critical variable in recrystallization.[9] The ideal solvent should dissolve the compound well when hot but poorly when cold.[4] For this compound, a mixed solvent system of ethanol and water is highly effective. The compound is readily soluble in the organic solvent (ethanol), while the anti-solvent (water) is used to reduce solubility and induce crystallization.

  • Action: Prepare two Erlenmeyer flasks. In one, place the crude solid. In the other, place a volume of ethanol estimated to be 2-3 times the volume of the solid, add a stir bar, and heat it gently on a hot plate. In a separate beaker, have deionized water ready.

Step 2: Dissolution of the Crude Solid The objective is to create a saturated solution at high temperature using the minimum amount of solvent necessary.[5][10] Using excess solvent will significantly reduce the final yield.

  • Action: With the flask containing the crude solid on the hot plate (low heat), add the hot ethanol dropwise while stirring until the solid just dissolves. If the solid does not dissolve completely in a reasonable volume of ethanol, it may contain insoluble impurities.

Step 3: Decolorization (Conditional) If the resulting solution has a noticeable color, it indicates the presence of colored organic impurities. These can often be removed by adsorption onto activated charcoal.[4][9]

  • Causality Note: Use charcoal sparingly. An excess can adsorb your target compound, reducing yield. For phenolic compounds, there is a risk of reaction with ferric ions in the charcoal, which can introduce color.[9]

  • Action (if needed): Remove the flask from the heat. Add a very small amount (tip of a spatula) of activated charcoal. Reheat the solution gently for a few minutes to allow for adsorption.

Step 4: Hot Gravity Filtration This step removes insoluble impurities and activated charcoal. It must be performed quickly to prevent the solution from cooling and the product from crystallizing prematurely in the funnel.

  • Action: Place a fluted filter paper in a stemless funnel. Place the funnel over a clean, pre-warmed Erlenmeyer flask. Pour the hot solution through the filter paper. The filtrate should be clear and colorless (or nearly so).

Step 5: Crystallization The rate of cooling directly impacts crystal size and purity. Slow, undisturbed cooling is essential for forming large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[5]

  • Action:

    • Add hot deionized water dropwise to the clear, hot filtrate until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature on the benchtop. Do not disturb the flask.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 15-20 minutes to maximize the precipitation of the product.[10]

Step 6: Isolation and Washing of Crystals The purified crystals are separated from the impurity-laden mother liquor by vacuum filtration. Washing with a cold solvent removes residual mother liquor from the crystal surfaces.[4]

  • Action:

    • Set up a Büchner funnel with filter paper and connect it to a filter flask under vacuum.

    • Wet the filter paper with a small amount of a cold ethanol/water mixture.

    • Pour the cold crystal slurry into the Büchner funnel.

    • Wash the crystals with a small portion of ice-cold ethanol/water. Use a minimal amount to avoid redissolving the product.

    • Keep the vacuum on for several minutes to pull air through the crystals and begin the drying process.[4]

Step 7: Drying and Purity Verification The final step is to remove residual solvent. The purity is then confirmed by melting point analysis. A pure compound will have a sharp melting point range close to the literature value. Impurities depress and broaden the melting point range.[10]

  • Action:

    • Carefully scrape the crystals from the filter paper onto a pre-weighed watch glass.

    • Allow the crystals to air-dry in the fume hood or in a vacuum oven at a low temperature (e.g., <30°C) until a constant weight is achieved.

    • Measure the melting point of the dried crystals. The range should be sharp and fall within the expected 38-40°C range.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No crystals form upon cooling Too much solvent was used; solution is not saturated.Reheat the solution and boil off some of the solvent. Alternatively, add more anti-solvent (water) to the cloud point and cool again.
Product "oils out" instead of crystallizing The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent system.Reheat the solution to dissolve the oil. Add a slightly larger volume of the primary solvent (ethanol) before cooling again. Try scratching the inside of the flask with a glass rod to induce crystallization.
Very low recovery/yield Too much solvent was used; crystals were washed with solvent that was not ice-cold; compound is significantly soluble in cold solvent.Ensure the minimum amount of hot solvent is used for dissolution.[10] Always use ice-cold solvent for washing. Ensure the solution is thoroughly chilled in an ice bath before filtering.
Crystals form in the funnel during hot filtration Premature cooling of the solution.Pre-heat the funnel and receiving flask. Use a stemless or short-stemmed funnel to minimize the surface area for cooling. Perform the filtration as quickly as possible.

References

Analytical techniques for the characterization of Methyl 4-fluoro-2-hydroxybenzoate.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Comprehensive Analytical Characterization of Methyl 4-fluoro-2-hydroxybenzoate

Abstract

This compound is a key synthetic intermediate in the development of various pharmaceutical compounds and other fine chemicals.[1] Its purity and structural integrity are paramount to ensure the quality, safety, and efficacy of the final products. This guide provides a multi-faceted analytical approach for the comprehensive characterization of this compound, leveraging chromatographic and spectroscopic techniques. We delve into the causality behind methodological choices and present detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy.

Physicochemical Properties

A foundational understanding of the molecule's properties is critical for selecting and optimizing analytical methods. This compound is a substituted aromatic ester.[2]

PropertyValueSource
Chemical Formula C₈H₇FO₃[2]
Molecular Weight 170.14 g/mol [2][3]
CAS Number 392-04-1[1][2][3]
Appearance Solid[2]
InChI Key WPWUDDDJTIZBGL-UHFFFAOYSA-N[2]

Chromatographic Techniques for Purity and Quantification

Chromatographic methods are the cornerstone for assessing the purity of this compound and quantifying it in reaction mixtures or final formulations.

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-Phase HPLC (RP-HPLC) is the method of choice for non-volatile, polar to moderately non-polar compounds. It separates analytes based on their differential partitioning between a non-polar stationary phase (typically C18) and a polar mobile phase.[4][5] This technique is ideal for determining the purity of this compound and quantifying it with high precision and accuracy.

Protocol: RP-HPLC Purity Assay

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: An isocratic mixture of Methanol and Water (e.g., 45:55 v/v). The aqueous phase should be acidified (e.g., pH adjusted to 4.8 with 0.1 N HCl) to ensure the hydroxyl group remains protonated, leading to consistent retention times.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.[6]

  • Detection: UV absorbance at 254 nm.[5]

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in methanol.

    • Prepare working standards (e.g., 10-120 µg/mL) and a sample solution by diluting the stock solution with the mobile phase.[5]

  • Injection Volume: 20 µL.[5]

  • Analysis: Construct a calibration curve by plotting peak area against the concentration of the working standards. Determine the concentration of the analyte in the sample solution from this curve. Purity is assessed by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Causality: The C18 column provides excellent hydrophobic interaction with the benzene ring of the analyte. The methanol/water mobile phase allows for efficient elution, and pH control prevents peak tailing associated with the phenolic hydroxyl group. UV detection at 254 nm is effective due to the strong absorbance of the aromatic ring.

Workflow Visualization:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Standards Working Standards (10-120 µg/mL) Stock->Standards Sample Test Sample Solution Stock->Sample HPLC Inject into HPLC (C18 Column, 254 nm) Standards->HPLC Sample->HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram CalCurve Calibration Curve Chromatogram->CalCurve Quant Quantification & Purity Calculation Chromatogram->Quant CalCurve->Quant

Caption: Workflow for HPLC Purity and Quantification Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For compounds with active hydrogen atoms, such as the hydroxyl group in this compound, derivatization is necessary to increase volatility and thermal stability, preventing peak tailing and improving chromatographic resolution.[7]

Protocol: GC-MS Analysis with TMS Derivatization

  • Derivatization:

    • Accurately weigh ~1 mg of the sample into a GC vial.

    • Add 50 µL of pyridine (as a catalyst and solvent) and 50 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7]

    • Cap the vial tightly and heat at 60°C for 30 minutes.[7]

    • Cool to room temperature before injection.

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL, split mode (e.g., 20:1).

  • Temperature Program:

    • Initial oven temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at 10°C/min.

    • Hold: Maintain 250°C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

Causality: Derivatization replaces the active proton of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, which eliminates intermolecular hydrogen bonding, thereby increasing the compound's volatility. The mass spectrum provides a molecular fingerprint, confirming the identity and molecular weight (of the derivative) and aiding in the identification of impurities through library matching. The molecular ion of the TMS derivative is expected at m/z 242.

Workflow Visualization:

GCMS_Workflow Sample Sample Weighing (~1 mg) Deriv Add Pyridine & BSTFA Heat at 60°C Sample->Deriv Inject Inject into GC-MS Deriv->Inject Separate GC Separation (DB-5ms column) Inject->Separate Detect MS Detection (EI, Scan m/z 40-400) Separate->Detect Analyze Data Analysis (Mass Spectrum) Detect->Analyze

Caption: Workflow for Derivatization and GC-MS Analysis.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide orthogonal information to confirm the chemical structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful technique for unambiguous structure determination. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity, while ¹³C NMR reveals the number and types of carbon atoms in the molecule.

Protocol: NMR Sample Preparation

  • Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).[8]

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

Predicted Spectral Data:

TechniquePredicted Features
¹H NMR - -OCH₃ singlet: ~3.9 ppm (3H). - Aromatic protons: Three signals in the ~6.5-7.8 ppm region, showing complex splitting patterns (coupling) due to the fluorine atom and adjacent protons. - -OH proton: A broad singlet, chemical shift is concentration and solvent dependent.
¹³C NMR - 8 distinct signals: - Ester Carbonyl (C=O): ~165-170 ppm. - Aromatic Carbons: Signals between ~100-165 ppm. The carbon attached to fluorine will show a large C-F coupling constant. - Methyl Carbon (-OCH₃): ~52 ppm.

Causality: The distinct chemical shifts are due to the different electronic environments of each nucleus. The fluorine atom will induce characteristic splitting in the signals of nearby protons and carbons (H-F and C-F coupling), which is a key diagnostic feature for confirming the substitution pattern.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.[9] It serves as a rapid and reliable method for identity confirmation.[10]

Protocol: FT-IR Sample Preparation (KBr Pellet)

  • Grind 1-2 mg of the sample with ~100 mg of dry, powdered Potassium Bromide (KBr) in an agate mortar.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400 - 3100 (broad)O-H stretchPhenolic Hydroxyl
3100 - 3000C-H stretchAromatic
~1700 - 1670C=O stretchEster Carbonyl
~1600, ~1480C=C stretchAromatic Ring
~1250 - 1200C-O stretchEster & Phenol
~1200 - 1100C-F stretchAryl Fluoride

Causality: The position, intensity, and shape of absorption bands are characteristic of specific bonds and functional groups. The broad O-H stretch is indicative of hydrogen bonding, while the strong C=O stretch confirms the ester group. The region below 1500 cm⁻¹ is the "fingerprint region," which is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.[10]

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, corresponding to electronic transitions between energy levels. For this compound, the absorption is due to π → π* transitions within the conjugated aromatic system.[11] The technique is primarily used for quantitative analysis and to confirm the presence of the chromophore.

Protocol: UV-Vis Analysis

  • Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a UV-transparent solvent, such as methanol or ethanol.

  • Use the same solvent as a blank reference.

  • Scan the absorbance from 400 nm down to 200 nm in a quartz cuvette.

  • Identify the wavelength of maximum absorbance (λₘₐₓ).

Expected Results: Substituted benzoates typically exhibit strong absorption bands. For p-hydroxybenzoate esters, a primary absorption band is expected around 250-260 nm, with potential shoulders or secondary bands depending on the substitution pattern and solvent.[12] The presence of the hydroxyl and fluoro groups will influence the exact λₘₐₓ.[11]

Summary of Analytical Techniques

TechniquePrimary ApplicationInformation Provided
HPLC Purity assessment, QuantificationRetention time, Peak area (concentration), Number of impurities
GC-MS Impurity identification, Orthogonal purity checkRetention time, Mass-to-charge ratio (m/z), Fragmentation pattern
NMR Unambiguous structure elucidationChemical environment, Connectivity, and number of ¹H and ¹³C nuclei
FT-IR Functional group identification, Identity confirmationCharacteristic vibrational frequencies of functional groups
UV-Vis Quantification, Chromophore confirmationWavelength of maximum absorbance (λₘₐₓ)

Conclusion

A single analytical technique is insufficient for the complete characterization of a critical intermediate like this compound. The integrated approach described in this guide, combining the quantitative power of chromatography (HPLC, GC-MS) with the definitive structural information from spectroscopy (NMR, FT-IR, UV-Vis), provides a robust and self-validating system. This ensures the identity, purity, and quality of the material, which is essential for researchers, scientists, and drug development professionals.

References

Application Notes & Protocols for the Esterification of 4-Fluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive scientific guide to the esterification of 4-fluoro-2-hydroxybenzoic acid, a critical synthetic intermediate in the pharmaceutical and specialty chemical industries.[1][2] Esters derived from this molecule, such as methyl 4-fluoro-2-hydroxybenzoate, serve as versatile building blocks for complex molecular architectures, including novel therapeutics.[3][4] This guide moves beyond a simple recitation of steps, delving into the mechanistic principles, strategic considerations, and detailed laboratory protocols for three primary esterification methodologies: the classic Fischer-Speier esterification, the mild Steglich esterification, and the highly efficient diazomethane-mediated methylation. Each section is designed to provide researchers with the authoritative grounding and practical insights required for successful synthesis, purification, and characterization.

Strategic Overview & Safety Imperatives

The structure of 4-fluoro-2-hydroxybenzoic acid presents two primary reactive sites: a carboxylic acid and a phenolic hydroxyl group.[2] Esterification targets the carboxylic acid moiety. The choice of method depends on factors such as the desired ester (methyl, ethyl, tert-butyl, etc.), the substrate's sensitivity to heat and strong acids, and the required scale of the reaction.

Critical Safety Precautions: Esterification reactions frequently involve hazardous materials. Adherence to strict safety protocols is non-negotiable.

  • Corrosive Acids: Strong acid catalysts like concentrated sulfuric acid (H₂SO₄) are highly corrosive and can cause severe burns.[5][6][7] Always add acid slowly to the alcohol or solvent, never the other way around, to control the exothermic reaction.[7]

  • Flammable Solvents & Alcohols: Many alcohols (e.g., methanol, ethanol) and organic solvents are flammable.[5][6] All heating must be conducted using controlled heating mantles or water baths, avoiding open flames.[8]

  • Toxic & Hazardous Reagents: Reagents like dicyclohexylcarbodiimide (DCC) are potent allergens, while diazomethane and its precursors are toxic and potentially explosive.[9][10][11]

  • Personal Protective Equipment (PPE): At all times, appropriate PPE, including safety goggles, gloves, and a lab coat, must be worn.[12]

  • Ventilation: All procedures should be performed in a well-ventilated chemical fume hood to prevent the inhalation of harmful vapors.[12]

Method 1: Fischer-Speier Esterification

The Fischer-Speier method is a robust, cost-effective, and scalable acid-catalyzed reaction between a carboxylic acid and an alcohol.[13] It is an equilibrium process, and reaction conditions are manipulated to drive the formation of the ester product.[14]

Mechanism & Principle: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A series of proton transfers follows, leading to the formation of a tetrahedral intermediate. Finally, a molecule of water is eliminated, and deprotonation yields the final ester product.[13][15] To shift the equilibrium to the product side, an excess of the alcohol is typically used, which also serves as the solvent, and/or the water byproduct is removed as it forms.[14]

dot graph Fischer_Esterification { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=8, height=3]; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes RCOOH [label="4-Fluoro-2-hydroxy-\nbenzoic Acid"]; ROH [label="Alcohol (e.g., MeOH)"]; H_plus [label="H⁺ (Catalyst)", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protonated_Acid [label="Protonated\nCarbonyl"]; Tetrahedral_Intermediate [label="Tetrahedral\nIntermediate"]; Water_Loss [label="Elimination of H₂O"]; Ester [label="Ester Product"];

// Edges RCOOH -> Protonated_Acid [label="+ H⁺"]; Protonated_Acid -> Tetrahedral_Intermediate [label="+ ROH"]; Tetrahedral_Intermediate -> Water_Loss [label="Proton Transfer"]; Water_Loss -> Ester [label="- H₂O, -H⁺"];

// Invisible nodes for layout {rank=same; RCOOH; ROH; H_plus;} {rank=same; Ester;} }

Figure 1: Fischer-Speier Esterification Workflow.


Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures for the synthesis of this compound.[3][4]

1. Reaction Setup:

  • To a solution of 4-fluoro-2-hydroxybenzoic acid (1.0 eq) dissolved in methanol (approx. 10 mL per gram of acid) in a round-bottom flask at 0 °C (ice bath), slowly add concentrated sulfuric acid (0.1-0.2 eq).[3]

  • Equip the flask with a reflux condenser and a magnetic stir bar.

2. Reaction Execution:

  • Remove the ice bath and heat the reaction mixture to reflux (approx. 65-70 °C) for 4 to 16 hours.[3]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

3. Workup and Isolation:

  • Cool the mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the methanol.[3]

  • Dissolve the residue in ethyl acetate.[3]

  • Transfer the solution to a separatory funnel and carefully wash it sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with a saturated brine solution.[3][6]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester.[3]

4. Purification:

  • The product, this compound, is often obtained in high purity.[3] If necessary, further purification can be achieved via column chromatography on silica gel.

ParameterValueReference
Starting Material 4-Fluoro-2-hydroxybenzoic acid[3]
Reagent Methanol (excess)[3]
Catalyst Concentrated Sulfuric Acid (H₂SO₄)[3][4]
Temperature 65-70 °C (Reflux)[3]
Reaction Time 4-16 hours[3]
Typical Yield ~87%[3]

Method 2: Steglich Esterification

The Steglich esterification is a powerful and mild method that utilizes a carbodiimide coupling agent, typically dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[16][17] This method is particularly advantageous for substrates that are sensitive to the harsh conditions of Fischer esterification or for coupling with sterically hindered alcohols.[16]

Mechanism & Principle: The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. DMAP, a superior nucleophile compared to the alcohol, then attacks this intermediate to form a reactive acylpyridinium species ("active ester"). This intermediate is not prone to the side reactions that can affect the O-acylisourea and reacts rapidly with the alcohol to form the desired ester. The DCC is consumed in the reaction, forming the insoluble byproduct dicyclohexylurea (DCU), which is easily removed by filtration.[16][17]

dot graph Steglich_Esterification { graph [rankdir="LR", splines=ortho, nodesep=0.5, width=8, height=3.5]; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes RCOOH [label="Carboxylic Acid"]; DCC [label="DCC", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; O_Acylisourea [label="O-Acylisourea\nIntermediate"]; DMAP [label="DMAP (cat.)", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Active_Ester [label="Acylpyridinium\n'Active Ester'"]; ROH [label="Alcohol"]; Ester [label="Ester Product"]; DCU [label="DCU (byproduct)"];

// Edges RCOOH -> O_Acylisourea [label="+ DCC"]; O_Acylisourea -> Active_Ester [label="+ DMAP"]; Active_Ester -> Ester [label="+ ROH\n- DMAP"]; O_Acylisourea -> DCU [headport="w", tailport="e"];

// Layout {rank=same; RCOOH; DCC;} {rank=same; Ester; DCU;} }

Figure 2: Steglich Esterification Workflow.


Experimental Protocol (General Procedure)

1. Reaction Setup:

  • In a round-bottom flask, dissolve 4-fluoro-2-hydroxybenzoic acid (1.0 eq), the desired alcohol (1.2-1.5 eq), and DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

2. Reaction Execution:

  • Add a solution of DCC (1.1 eq) in the same solvent dropwise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction's progress by TLC.

3. Workup and Isolation:

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU solid, washing the filter cake with a small amount of the solvent.

  • Transfer the filtrate to a separatory funnel and wash with dilute HCl (to remove excess DMAP), followed by saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

4. Purification:

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure ester.

ParameterRecommended Value
Substrate 4-Fluoro-2-hydroxybenzoic acid (1.0 eq)
Alcohol 1.2-1.5 eq
Coupling Agent DCC (1.1 eq)
Catalyst DMAP (0.1-0.2 eq)
Solvent Anhydrous DCM or THF
Temperature 0 °C to Room Temperature

Method 3: Diazomethane-Mediated Methyl Esterification

For the specific synthesis of methyl esters, reaction with diazomethane (CH₂N₂) is an exceptionally mild, rapid, and high-yielding method.[9] The only byproduct is nitrogen gas, which simplifies purification significantly.[9][10]

Warning: Diazomethane is highly toxic and explosive. It should only be handled by experienced personnel using specialized, non-etched glassware. A safer and more convenient alternative is (trimethylsilyl)diazomethane (TMS-diazomethane), which is commercially available as a solution and generally preferred.[9][18][19]

Mechanism & Principle: The mechanism is a straightforward two-step process. The acidic proton of the carboxylic acid is transferred to the carbon atom of diazomethane in an acid-base reaction. This generates a carboxylate anion and a methyldiazonium cation. The carboxylate then acts as a nucleophile in an Sₙ2 reaction, attacking the methyl group and displacing the excellent leaving group, dinitrogen (N₂).[10]

dot graph Diazomethane_Esterification { graph [rankdir="LR", splines=ortho, nodesep=0.8, width=7, height=2.5]; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes RCOOH [label="Carboxylic Acid"]; CH2N2 [label="TMS-Diazomethane", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Carboxylate +\nMethyldiazonium"]; Ester [label="Methyl Ester"]; N2 [label="N₂ Gas"];

// Edges RCOOH -> Intermediate [label="+ CH₂N₂"]; Intermediate -> Ester [label="Sₙ2 Displacement"]; Intermediate -> N2 [style=dashed];

// Layout {rank=same; RCOOH; CH2N2;} {rank=same; Ester; N2;} }

Figure 3: Diazomethane Esterification Workflow.


Experimental Protocol: Using (Trimethylsilyl)diazomethane

This protocol is based on standard procedures for esterification using TMS-diazomethane.[18]

1. Reaction Setup:

  • Dissolve 4-fluoro-2-hydroxybenzoic acid (1.0 eq) in a mixture of a non-protic solvent like diethyl ether or THF and methanol (e.g., a 7:2 ratio).[18]

  • Cool the solution to 0 °C in an ice bath.

2. Reaction Execution:

  • Slowly add a solution of TMS-diazomethane (typically 2.0 M in hexanes, 1.2 eq) dropwise to the stirred solution. Vigorous bubbling (evolution of N₂ gas) will be observed.

  • Continue stirring at 0 °C for 1-3 hours after the addition is complete, or until the yellow color of the TMS-diazomethane persists and gas evolution ceases.

3. Workup and Isolation:

  • Carefully quench any excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

4. Purification:

  • The reaction is typically very clean, and the crude product is often of high purity.[9] If needed, the residue can be purified by column chromatography.

ParameterRecommended Value
Substrate 4-Fluoro-2-hydroxybenzoic acid (1.0 eq)
Reagent TMS-diazomethane (1.2 eq)
Solvent Diethyl ether/Methanol or THF/Methanol
Temperature 0 °C to Room Temperature

Product Characterization

To confirm the successful synthesis of the desired ester and assess its purity, a combination of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the appearance of new signals corresponding to the alkyl group of the ester (e.g., a singlet around 3.9 ppm for a methyl ester). ¹³C and ¹⁹F NMR will also show characteristic shifts confirming the structure.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the alkyl group.

  • Infrared (IR) Spectroscopy: Will show the characteristic ester carbonyl (C=O) stretch (typically ~1700-1730 cm⁻¹) and the disappearance of the broad carboxylic acid O-H stretch.

  • Melting Point: The purified solid product should have a sharp melting point consistent with literature values (e.g., 38-40 °C for this compound).[4]

References

The Strategic Application of Methyl 4-fluoro-2-hydroxybenzoate in Modern Drug Discovery: Advanced Protocols and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary medicinal chemistry, the judicious selection of starting materials is a critical determinant of success in any drug discovery program. Among the vast arsenal of chemical building blocks, Methyl 4-fluoro-2-hydroxybenzoate has emerged as a particularly valuable scaffold. Its strategic incorporation of a fluorine atom on a salicylate backbone offers a unique combination of physicochemical properties that can be leveraged to overcome common challenges in drug development, such as metabolic instability and poor bioavailability. This guide provides an in-depth exploration of the utility of this compound, complete with detailed protocols for its derivatization into key pharmacophores, insights into the rationale behind its use, and a comprehensive overview of its chemical properties.

The Fluorine Advantage: Why this compound is a Privileged Starting Material

The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[1] The presence of the fluorine atom in this compound imparts several advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase the half-life of a drug molecule.

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bond donation and dipole-dipole interactions, thereby improving binding affinity and potency.

  • Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity and pKa, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.[2]

  • Conformational Control: The small size of the fluorine atom allows it to act as a bioisostere for a hydrogen atom, while its electronic properties can influence the conformation of the molecule, potentially locking it into a bioactive conformation.

Physicochemical and Safety Profile

A thorough understanding of the starting material's properties is paramount for safe and effective handling in the laboratory.

PropertyValueReference
CAS Number 392-04-1--INVALID-LINK--
Molecular Formula C₈H₇FO₃--INVALID-LINK--
Molecular Weight 170.14 g/mol --INVALID-LINK--
Appearance Off-white to light yellow/brown crystalline solid--INVALID-LINK--
Melting Point 38-40 °C--INVALID-LINK--
Boiling Point 225 °C--INVALID-LINK--
Purity ≥98%--INVALID-LINK--

Safety Information: this compound is harmful if swallowed and causes serious eye irritation.[3][4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).[3][4]

Synthetic Pathways from this compound

The true utility of this compound lies in its versatility as a precursor to a diverse range of complex molecules. Below are detailed protocols for its transformation into two classes of high-value pharmacological targets: D-amino acid oxidase (DAAO) inhibitors and Heat Shock Protein 90 (Hsp90) inhibitors.

Application Note 1: Synthesis of 5-Fluorobenzo[d]isoxazol-3-ol, a D-Amino Acid Oxidase (DAAO) Inhibitor Core

DAAO is a key enzyme in the regulation of D-serine levels in the brain, and its inhibition is a promising therapeutic strategy for schizophrenia.[5] Benzo[d]isoxazol-3-ol derivatives are potent DAAO inhibitors, and this compound is an excellent starting material for the synthesis of the 5-fluoro analogue.

Workflow for the Synthesis of 5-Fluorobenzo[d]isoxazol-3-ol

G A This compound B Step 1: O-Alkylation (Methyl 2-(cyanomethoxy)-4-fluorobenzoate) A->B Chloroacetonitrile, K2CO3, Acetone C Step 2: Intramolecular Cyclization (5-Fluorobenzo[d]isoxazol-3-ol) B->C NaOH, EtOH/H2O D DAAO Inhibitor Core C->D Final Product

Caption: Synthetic workflow for 5-Fluorobenzo[d]isoxazol-3-ol.

Protocol 1.1: O-Alkylation of this compound

Causality: The phenolic hydroxyl group is first alkylated with chloroacetonitrile to introduce the cyanomethoxy group, which is the precursor to the isoxazole ring. Potassium carbonate is used as a mild base to deprotonate the phenol.

Materials:

  • This compound (1.0 eq)

  • Chloroacetonitrile (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a stirred solution of this compound in anhydrous acetone, add anhydrous potassium carbonate.

  • Add chloroacetonitrile dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude Methyl 2-(cyanomethoxy)-4-fluorobenzoate, which can be purified by column chromatography or used directly in the next step.

Protocol 1.2: Intramolecular Cyclization to 5-Fluorobenzo[d]isoxazol-3-ol

Causality: The cyanomethoxy intermediate undergoes an intramolecular cyclization under basic conditions to form the desired benzo[d]isoxazol-3-ol ring system. The ester is hydrolyzed during this process.

Materials:

  • Methyl 2-(cyanomethoxy)-4-fluorobenzoate (1.0 eq)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), 1 M

Procedure:

  • Dissolve Methyl 2-(cyanomethoxy)-4-fluorobenzoate in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and acidify with 1 M HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 5-Fluorobenzo[d]isoxazol-3-ol.

Application Note 2: Synthesis of 6-Fluoro-1H-indazole-3-carboxylic Acid, a Key Intermediate for Hsp90 Inhibitors

Hsp90 is a molecular chaperone that plays a crucial role in the folding and stability of numerous client proteins, many of which are oncoproteins. Hsp90 inhibitors are therefore a promising class of anti-cancer agents. Hydroxy-indazole-carboxamides are a known class of Hsp90 inhibitors, and this compound can be converted to the key 6-fluoro-1H-indazole-3-carboxylic acid intermediate.

Workflow for the Synthesis of 6-Fluoro-1H-indazole-3-carboxylic Acid

G A This compound B Step 1: Nitration (Methyl 4-fluoro-2-hydroxy-5-nitrobenzoate) A->B HNO3, H2SO4 C Step 2: Reduction (Methyl 5-amino-4-fluoro-2-hydroxybenzoate) B->C H2, Pd/C D Step 3: Diazotization and Cyclization (6-Fluoro-1H-indazole-3-carboxylic acid) C->D NaNO2, HCl E Hsp90 Inhibitor Intermediate D->E Final Intermediate

Caption: Synthetic workflow for 6-Fluoro-1H-indazole-3-carboxylic Acid.

Protocol 2.1: Nitration of this compound

Causality: A nitro group is introduced ortho to the hydroxyl group, which will later be reduced to an amine to facilitate the indazole ring formation.

Materials:

  • This compound (1.0 eq)

  • Nitric acid (HNO₃), fuming

  • Sulfuric acid (H₂SO₄), concentrated

  • Ice

Procedure:

  • Cool concentrated sulfuric acid in an ice-salt bath.

  • Slowly add this compound to the cold sulfuric acid with stirring, ensuring the temperature remains low.

  • Add fuming nitric acid dropwise to the reaction mixture, maintaining the low temperature.

  • After the addition is complete, stir the reaction for a specified time, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain Methyl 4-fluoro-2-hydroxy-5-nitrobenzoate.

Protocol 2.2: Reduction of the Nitro Group

Causality: The nitro group is reduced to an amine, which is a necessary functional group for the subsequent diazotization and cyclization to form the indazole ring.

Materials:

  • Methyl 4-fluoro-2-hydroxy-5-nitrobenzoate (1.0 eq)

  • Palladium on carbon (Pd/C), 10%

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve Methyl 4-fluoro-2-hydroxy-5-nitrobenzoate in ethanol or methanol in a hydrogenation vessel.

  • Add 10% Pd/C catalyst to the solution.

  • Pressurize the vessel with hydrogen gas and stir the reaction at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield Methyl 5-amino-4-fluoro-2-hydroxybenzoate.

Protocol 2.3: Diazotization and Intramolecular Cyclization

Causality: The amino group is converted to a diazonium salt, which then undergoes an intramolecular cyclization to form the indazole ring. The methyl ester is concomitantly hydrolyzed to the carboxylic acid under the reaction conditions.

Materials:

  • Methyl 5-amino-4-fluoro-2-hydroxybenzoate (1.0 eq)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Water

Procedure:

  • Suspend Methyl 5-amino-4-fluoro-2-hydroxybenzoate in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension in an ice bath.

  • Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.

  • Stir the reaction mixture at low temperature for a period, then allow it to warm to room temperature.

  • The product, 6-Fluoro-1H-indazole-3-carboxylic acid, will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry to obtain the desired intermediate. This can then be coupled with various amines to generate a library of Hsp90 inhibitors.

Conclusion

This compound is a highly valuable and versatile starting material in drug discovery. Its inherent structural features, particularly the strategically placed fluorine atom, provide a solid foundation for the synthesis of complex and potent bioactive molecules. The protocols detailed herein for the synthesis of DAAO and Hsp90 inhibitor cores serve as a testament to its utility and provide a practical guide for researchers in the field. By understanding the underlying principles of its reactivity and leveraging its advantageous properties, scientists can continue to unlock the full potential of this remarkable building block in the development of next-generation therapeutics.

References

Application Notes and Protocols: Experimental Setup for the Fluorination of 2-Hydroxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental setup for the fluorination of 2-hydroxybenzoate derivatives. Recognizing the critical role of fluorinated analogues in medicinal chemistry, this guide moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring both technical accuracy and practical, field-tested insights. Protocols are presented as self-validating systems, encouraging a deep understanding of the reaction mechanisms and empowering researchers to troubleshoot and adapt procedures. This note focuses on electrophilic fluorination using Selectfluor™, a widely used, effective, and manageable reagent, while also briefly discussing alternative nucleophilic pathways.

Introduction: The Strategic Importance of Fluorine in Drug Design

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, bioavailability, and binding affinity to its target.[1][2] Fluorinated 2-hydroxybenzoate derivatives, in particular, are valuable scaffolds in the synthesis of novel therapeutics, including anti-inflammatory and antibacterial agents.[1][3] This guide provides the foundational knowledge and detailed protocols to successfully synthesize these important compounds.

Scientific Rationale & Mechanistic Overview

The fluorination of 2-hydroxybenzoate derivatives, which are electron-rich aromatic compounds, primarily proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The hydroxyl and carboxylate groups are ortho-, para-directing activators, making the aromatic ring susceptible to attack by an electrophilic fluorine source ("F+").

The Reagent of Choice: Selectfluor™ (F-TEDA-BF₄)

For this application, we will focus on Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). It is a stable, easy-to-handle solid, making it a safer and more convenient alternative to hazardous reagents like elemental fluorine.[4] While often depicted as a source of "F+", the precise mechanism of fluorine transfer is complex and has been the subject of theoretical studies. Research suggests that the reaction may proceed through a single-electron transfer (SET) mechanism rather than a direct SN2 attack.[5][6][7][8] In this proposed pathway, an electron is first transferred from the electron-rich aromatic ring to the Selectfluor reagent, followed by the transfer of a fluorine atom.[5][6][9]

The general mechanism can be visualized as follows:

  • Formation of a π-complex: The Selectfluor reagent and the 2-hydroxybenzoate derivative form an initial encounter complex.[5][6]

  • Electron Transfer/Fluorine Attack: An electron is transferred to the Selectfluor, and the fluorine atom attacks the aromatic ring, forming a cationic intermediate known as a σ-complex or Wheland intermediate.[6]

  • Rearomatization: A base present in the reaction mixture abstracts a proton from the σ-complex, restoring the aromaticity of the ring and yielding the final fluorinated product.[6]

Fluorination_Mechanism Substrate 2-Hydroxybenzoate Derivative Pi_Complex π-Complex Substrate->Pi_Complex Selectfluor Selectfluor™ (F-TEDA-BF₄) Selectfluor->Pi_Complex Sigma_Complex σ-Complex (Wheland Intermediate) Pi_Complex->Sigma_Complex SET / F• transfer Product Fluorinated 2-Hydroxybenzoate Sigma_Complex->Product Proton Abstraction Protonated_Base Protonated Base Base Base Base->Product

Caption: Proposed SET mechanism for electrophilic fluorination.

Alternative Strategies: Nucleophilic Fluorination

While electrophilic fluorination is common for electron-rich phenols, nucleophilic pathways are also viable, particularly for aryl triflates derived from the corresponding phenols.[10][11][12][13][14][15] These methods, often catalyzed by transition metals like palladium, involve the displacement of a good leaving group (e.g., triflate) by a nucleophilic fluoride source (e.g., CsF or AgF).[13][15] This approach is particularly useful for substrates that may be incompatible with the oxidizing nature of electrophilic fluorinating agents.[13]

Detailed Experimental Protocol: Electrophilic Fluorination

This protocol details a general procedure for the fluorination of a methyl 2-hydroxybenzoate derivative. Researchers should note that optimization of solvent, temperature, and reaction time may be necessary for different substrates.

Materials and Reagents
Material/ReagentGradeSupplier (Example)Notes
Methyl 2-hydroxybenzoateReagentSigma-AldrichSubstrate
Selectfluor™ReagentAir Products/Sigma-AldrichFluorinating Agent
Acetonitrile (MeCN)AnhydrousAcros OrganicsReaction Solvent
Sodium Bicarbonate (NaHCO₃)ACS GradeFisher ScientificBase/Quenching Agent
Dichloromethane (DCM)ACS GradeVWRExtraction Solvent
Magnesium Sulfate (MgSO₄)AnhydrousEMD MilliporeDrying Agent
Ethyl AcetateACS GradeJ.T. BakerTLC/Column Chromatography
HexanesACS GradePharmco-AAPERTLC/Column Chromatography
Equipment Setup
  • Round-bottom flask (appropriate size for the reaction scale)

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet for inert atmosphere

  • Condenser (if heating is required)

  • Thermometer or temperature probe

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash column chromatography system

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation cluster_purification Purification & Analysis Prep_1 1. Add Substrate & Solvent to Flask Prep_2 2. Establish Inert Atmosphere (Ar/N₂) Prep_1->Prep_2 Prep_3 3. Add Selectfluor™ in Portions Prep_2->Prep_3 Reaction_1 4. Stir at Room Temp (or Heat as Needed) Prep_3->Reaction_1 Reaction_2 5. Monitor by TLC Reaction_1->Reaction_2 Workup_1 6. Quench with Sat. NaHCO₃ Reaction_2->Workup_1 Upon Completion Workup_2 7. Extract with DCM Workup_1->Workup_2 Workup_3 8. Dry Organic Layer (MgSO₄) Workup_2->Workup_3 Workup_4 9. Concentrate in vacuo Workup_3->Workup_4 Purify_1 10. Purify by Column Chromatography Workup_4->Purify_1 Purify_2 11. Characterize Product (NMR, MS) Purify_1->Purify_2

Caption: General workflow for electrophilic fluorination.

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add methyl 2-hydroxybenzoate (1.0 eq). Dissolve the substrate in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 5-10 minutes to establish an inert atmosphere. This is crucial as moisture can interfere with the reaction.

  • Reagent Addition: Slowly add Selectfluor™ (1.1 eq) to the stirring solution in portions over 10-15 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored. For less reactive substrates, gentle heating (e.g., to 40-60 °C) may be required.

  • Monitoring: Monitor the reaction by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting material and the appearance of a new, typically less polar, product spot indicates reaction progression.

  • Quenching: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature (if heated) and carefully quench by adding a saturated aqueous solution of sodium bicarbonate. Causality Note: This neutralizes any acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure fluorinated 2-hydroxybenzoate derivative.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Safety, Handling, and Waste Disposal

4.1. Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[16][17] All manipulations of solid Selectfluor™ and the reaction itself should be performed in a well-ventilated chemical fume hood.[16][17]

4.2. Reagent Handling:

  • Selectfluor™: While relatively stable, Selectfluor™ is a strong oxidizing agent.[4][9] Avoid contact with skin and eyes.[16] Do not heat above 100 °C as it can decompose exothermally.[4]

  • Solvents: Acetonitrile and dichloromethane are flammable and toxic. Handle with care and avoid inhalation of vapors.

4.3. Waste Disposal:

  • Electrophilic Fluorinating Agents: Unused or residual electrophilic fluorinating agents like Selectfluor™ should be quenched carefully. A common method involves slowly adding the reagent to a stirred solution of aqueous sodium bisulfite.

  • Solvent Waste: Collect all organic solvent waste in a designated, properly labeled container for hazardous waste disposal according to institutional guidelines.[17]

Troubleshooting and Field Insights

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Insufficiently reactive substrate; Low temperature; Inactive reagent.Increase reaction temperature; Increase reaction time; Use a more polar solvent (e.g., add a small amount of DMF); Verify the quality of the Selectfluor™ reagent.
Multiple Products (Isomers) Reaction conditions too harsh; Substrate has multiple activated positions.Run the reaction at a lower temperature; Consider using a bulkier solvent to sterically hinder certain positions. The inherent directing effects of the -OH and -COOR groups should favor specific isomers.
Decomposition of Starting Material Substrate sensitive to oxidizing conditions.Run the reaction at a lower temperature; Ensure an inert atmosphere is maintained; Consider an alternative, non-oxidative fluorination method (e.g., nucleophilic fluorination of the corresponding triflate).

Analytical Methods for Monitoring and Characterization

  • Reaction Monitoring: TLC is the primary method for real-time monitoring. Staining with potassium permanganate can help visualize spots if they are not UV-active.

  • Product Characterization:

    • ¹⁹F NMR Spectroscopy: This is the most definitive technique for confirming the successful incorporation of fluorine. The chemical shift and coupling constants provide valuable structural information.

    • ¹H and ¹³C NMR Spectroscopy: These techniques reveal changes in the aromatic substitution pattern and confirm the overall structure.

    • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods are used to determine the molecular weight of the product and assess its purity.

    • Ion-Selective Electrode (ISE): While more common for quantifying fluoride ions in aqueous samples, it is generally not used for the characterization of covalently bound fluorine in organic synthesis products.[18]

Conclusion

The electrophilic fluorination of 2-hydroxybenzoate derivatives using Selectfluor™ is a robust and accessible method for synthesizing valuable fluorinated building blocks. By understanding the underlying mechanism, adhering to strict safety protocols, and employing systematic troubleshooting, researchers can confidently and successfully implement this important transformation in their synthetic endeavors. This guide provides the necessary framework to not only execute the protocol but also to adapt and innovate within the ever-evolving field of medicinal chemistry.

References

Synthetic Strategies for the Derivatization of Methyl 4-fluoro-2-hydroxybenzoate: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Fluorinated Phenolic Ester

Methyl 4-fluoro-2-hydroxybenzoate is a key synthetic intermediate in medicinal chemistry and materials science.[1][2] Its structure, featuring a reactive phenolic hydroxyl group, a carboxylic ester, and a fluorine atom on the aromatic ring, offers multiple avenues for chemical modification.[3] The fluorine substituent, in particular, can significantly influence the pharmacokinetic and physicochemical properties of resulting molecules, such as metabolic stability and binding affinity. This guide provides an in-depth exploration of established synthetic routes for preparing derivatives of this compound, with a focus on practical, field-proven protocols for researchers in drug discovery and development.

I. Synthesis of the Core Scaffold: this compound

The most direct and common method for the synthesis of this compound is the Fischer esterification of 4-fluoro-2-hydroxybenzoic acid.[2] This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its simplicity and scalability.

Protocol 1: Fischer Esterification of 4-fluoro-2-hydroxybenzoic Acid

This protocol outlines the synthesis of this compound from its corresponding carboxylic acid.

Reaction Scheme:

Fischer_Esterification 4-fluoro-2-hydroxybenzoic_acid 4-fluoro-2-hydroxybenzoic acid Methyl_4-fluoro-2-hydroxybenzoate This compound 4-fluoro-2-hydroxybenzoic_acid->Methyl_4-fluoro-2-hydroxybenzoate + Methanol, H2SO4, Reflux Methanol Methanol (CH3OH) H2SO4 H2SO4 (cat.) Water H2O Methyl_4-fluoro-2-hydroxybenzoate->Water

Figure 1: Fischer Esterification of 4-fluoro-2-hydroxybenzoic acid.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-fluoro-2-hydroxybenzoic acid156.1110.0 g0.064 mol
Methanol (anhydrous)32.04100 mL-
Sulfuric acid (concentrated)98.081 mL-
Ethyl acetate88.11200 mL-
Saturated aq. NaHCO₃-100 mL-
Brine-100 mL-
Anhydrous Na₂SO₄142.0410 g-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-2-hydroxybenzoic acid (10.0 g, 0.064 mol) and anhydrous methanol (100 mL).

  • Stir the mixture at room temperature until the acid is fully dissolved.

  • Carefully add concentrated sulfuric acid (1 mL) dropwise to the stirring solution.

  • Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 16 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a crystalline solid.[2]

Expected Yield: 85-95%

II. Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is the primary site for diversification of the this compound scaffold. Etherification reactions are commonly employed to introduce a wide range of substituents.

A. Williamson Ether Synthesis: A Classic Approach

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[4][5] It involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide.[4][5] This SN2 reaction is highly efficient for primary alkyl halides.[6]

Workflow for Williamson Ether Synthesis:

Williamson_Workflow start Start with Methyl 4-fluoro-2-hydroxybenzoate deprotonation Deprotonation of Phenolic -OH (e.g., K2CO3, NaH) start->deprotonation alkoxide Formation of Phenoxide Intermediate deprotonation->alkoxide sn2 SN2 Reaction with Alkyl Halide (R-X) alkoxide->sn2 product Formation of Ether Derivative sn2->product workup Aqueous Workup and Extraction product->workup purification Purification (e.g., Column Chromatography) workup->purification final_product Isolated Ether Derivative purification->final_product

Figure 2: General workflow for the Williamson ether synthesis.

Protocol 2: Synthesis of Methyl 4-fluoro-2-(benzyloxy)benzoate

This protocol details the synthesis of a benzyl ether derivative using the Williamson ether synthesis.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound170.145.0 g0.029 mol
Potassium carbonate (anhydrous)138.216.1 g0.044 mol
Benzyl bromide171.044.0 mL0.034 mol
Acetone (anhydrous)58.08100 mL-
Ethyl acetate88.11150 mL-
Water18.02100 mL-
Brine-50 mL-
Anhydrous Na₂SO₄142.0410 g-

Procedure:

  • To a 250 mL round-bottom flask, add this compound (5.0 g, 0.029 mol), anhydrous potassium carbonate (6.1 g, 0.044 mol), and anhydrous acetone (100 mL).

  • Stir the suspension vigorously at room temperature.

  • Add benzyl bromide (4.0 mL, 0.034 mol) dropwise to the reaction mixture.

  • Heat the mixture to reflux (approximately 56°C) and maintain for 6-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to obtain Methyl 4-fluoro-2-(benzyloxy)benzoate.

Causality in Experimental Choices:

  • Base Selection: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group without causing hydrolysis of the methyl ester. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions.

  • Solvent Choice: Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.

  • Alkylating Agent: Benzyl bromide is a reactive primary halide, ideal for the Williamson ether synthesis.[7]

B. Mitsunobu Reaction: Mild Conditions for Etherification

The Mitsunobu reaction provides a powerful alternative for forming ethers under mild conditions, particularly when dealing with sensitive substrates.[8][9] This reaction converts a primary or secondary alcohol into a variety of functional groups, including ethers, with inversion of stereochemistry at the alcohol carbon.[8][9][10]

Reaction Mechanism Overview:

Mitsunobu_Mechanism Reagents Alcohol (R-OH) + Phenol (Ar-OH) + PPh3 + DEAD/DIAD Betaine Phosphonium Betaine Formation Reagents->Betaine Alkoxyphosphonium Alkoxyphosphonium Salt Formation Betaine->Alkoxyphosphonium SN2 SN2 Attack by Phenoxide Alkoxyphosphonium->SN2 Product Ether (Ar-O-R) + Ph3P=O + Hydrazine byproduct SN2->Product

Figure 3: Simplified overview of the Mitsunobu reaction mechanism.

Protocol 3: Mitsunobu Etherification with a Primary Alcohol

This protocol describes the synthesis of Methyl 2-(butoxy)-4-fluorobenzoate using the Mitsunobu reaction.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound170.143.4 g0.020 mol
n-Butanol74.121.8 mL0.020 mol
Triphenylphosphine (PPh₃)262.296.3 g0.024 mol
Diisopropyl azodicarboxylate (DIAD)202.214.8 mL0.024 mol
Tetrahydrofuran (THF, anhydrous)72.11100 mL-
Ethyl acetate88.11150 mL-
Saturated aq. NaHCO₃-50 mL-
Brine-50 mL-
Anhydrous Na₂SO₄142.0410 g-

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (3.4 g, 0.020 mol), n-butanol (1.8 mL, 0.020 mol), and triphenylphosphine (6.3 g, 0.024 mol) in anhydrous THF (100 mL).

  • Cool the stirred solution to 0°C in an ice bath.

  • Slowly add DIAD (4.8 mL, 0.024 mol) dropwise over 15 minutes, ensuring the internal temperature remains below 5°C.[8]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ (50 mL).

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine byproduct, yielding Methyl 2-(butoxy)-4-fluorobenzoate.

Rationale for Reagent Choice:

  • DIAD vs. DEAD: Diisopropyl azodicarboxylate (DIAD) is often preferred over diethyl azodicarboxylate (DEAD) due to its lower volatility and reduced shock sensitivity.

  • Triphenylphosphine: Acts as the reducing agent in the reaction, being converted to triphenylphosphine oxide.[10]

III. Summary of Synthetic Routes and Applications

The derivatization of this compound is a critical step in the synthesis of numerous biologically active compounds and advanced materials. The choice of synthetic route depends on the desired substituent and the overall synthetic strategy.

Reaction Key Reagents Advantages Considerations
Fischer Esterification Alcohol, Acid CatalystSimple, scalable, high-yieldingRequires reflux conditions
Williamson Ether Synthesis Alkyl Halide, BaseVersatile, well-establishedBest for primary halides, risk of elimination with secondary/tertiary halides
Mitsunobu Reaction Alcohol, PPh₃, DEAD/DIADMild conditions, inversion of stereochemistryStoichiometric byproducts can complicate purification

The protocols provided herein offer robust and reproducible methods for the synthesis and derivatization of this compound, empowering researchers to efficiently generate novel chemical entities.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-fluoro-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested experience to help you optimize your synthetic protocols and improve your yields.

Overview of Synthesis

This compound is a valuable synthetic intermediate used in the preparation of various pharmaceutical compounds, including inhibitors of D-amino acid oxidase and Hsp90.[1][2] The most common and straightforward method for its synthesis is the Fischer-Speier esterification of 4-fluoro-2-hydroxybenzoic acid using methanol as both the reagent and solvent, with a strong acid catalyst like concentrated sulfuric acid.[3]

Reaction Scheme: Fischer-Speier Esterification

Fischer_Esterification reactant1 4-Fluoro-2-hydroxybenzoic Acid plus1 + reactant1->plus1 reactant2 Methanol arrow reactant2->arrow Reflux, 16h catalyst H₂SO₄ (catalyst) catalyst->arrow Protonation product This compound plus2 + product->plus2 byproduct Water plus1->reactant2 plus2->byproduct arrow->product

Caption: General workflow for the Fischer-Speier esterification.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Question 1: My yield is consistently low (<70%). What are the likely causes and how can I improve it?

Answer:

Low yields in Fischer esterification, a thermodynamically controlled process, are typically due to an incomplete reaction where the equilibrium is not sufficiently shifted towards the products, or due to product loss during workup.[4]

Possible Causes & Solutions:

  • Incomplete Reaction (Equilibrium Issues):

    • Explanation: Fischer esterification is a reversible reaction. The presence of water, a byproduct, can drive the reaction backward, hydrolyzing the ester back to the carboxylic acid.[5]

    • Solution 1: Use Excess Methanol: Methanol is not only a reactant but also the solvent. Using a large excess of methanol shifts the equilibrium towards the product side according to Le Châtelier's principle. A published high-yield procedure uses a significant volume of methanol (1 L for 100 g of starting material).[1]

    • Solution 2: Remove Water: While not always necessary with a large excess of alcohol, removing water as it forms can further drive the reaction to completion. In a lab setting, this can be accomplished by adding a dehydrating agent or using a Dean-Stark apparatus if a suitable azeotrope-forming solvent is used, though this complicates the setup.[6]

  • Insufficient Catalyst:

    • Explanation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[5][7] An insufficient amount of catalyst will result in a slow or incomplete reaction.

    • Solution: Ensure a sufficient catalytic amount of a strong acid is used. A common protocol uses 100 mL of concentrated sulfuric acid for 0.64 mol of the carboxylic acid.[1]

  • Product Loss During Workup:

    • Explanation: The product is extracted into an organic solvent (e.g., ethyl acetate) and washed with an aqueous base (e.g., sodium bicarbonate) to remove unreacted acid and the sulfuric acid catalyst.[1] However, using a strong base like sodium hydroxide can deprotonate the phenolic hydroxyl group, making the product more water-soluble and causing it to be lost to the aqueous layer.[8]

    • Solution: Use a mild base like saturated sodium bicarbonate for the wash.[1][8] Perform multiple extractions (e.g., 3 times) with the organic solvent to ensure all the product is recovered from the aqueous layer.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield (<70%) check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Reaction Incomplete? check_reaction->incomplete workup_issue Investigate Workup/Purification incomplete->workup_issue No (Reaction Complete) increase_methanol Increase Molar Excess of Methanol incomplete->increase_methanol Yes (Incomplete Reaction) check_base Using Mild Base (NaHCO₃) for Wash? workup_issue->check_base check_catalyst Verify Catalyst Concentration & Activity increase_methanol->check_catalyst extend_reflux Extend Reflux Time check_catalyst->extend_reflux yes_base Yes check_base->yes_base no_base No check_base->no_base multiple_extractions Perform Multiple Organic Extractions yes_base->multiple_extractions switch_base Switch to NaHCO₃ from Strong Base (e.g., NaOH) no_base->switch_base

Caption: A step-by-step guide to troubleshooting low yields.

Question 2: I see a white precipitate forming during the reaction or workup. What is it?

Answer:

A white precipitate can be one of two things: unreacted starting material or a polymer byproduct.

  • Unreacted Starting Material: 4-fluoro-2-hydroxybenzoic acid is a solid. If the reaction is incomplete, it may precipitate upon cooling. You can verify this by checking the melting point of the precipitate or by TLC analysis.

  • Polymerization: Salicylic acid and its derivatives can undergo self-esterification (polymerization) where the hydroxyl group of one molecule attacks the carboxylic acid group of another.[7] This is more likely to occur if the reaction temperature is too high or if there are impurities. This polymer will be a white solid.

Solution:

  • Ensure the starting material is fully dissolved in methanol before heating.

  • If the issue is an incomplete reaction, refer to the solutions in Question 1.

  • If polymerization is suspected, ensure the reaction temperature is controlled and the starting material is of high purity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature and reaction time? A well-documented procedure involves heating the reaction mixture to reflux at 70°C for 16 hours.[1] Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine completion.

Q2: Can I use a different acid catalyst? Yes, other strong acids like p-toluenesulfonic acid can be used.[5] Thionyl chloride is also an effective reagent that converts the carboxylic acid to an acyl chloride, which then reacts readily with methanol. This method avoids the equilibrium limitations of Fischer esterification but requires careful handling due to the corrosive and moisture-sensitive nature of thionyl chloride.[9][10]

Q3: What is the best way to monitor the reaction? Thin Layer Chromatography (TLC) is an effective way to monitor the reaction's progress. Spot the reaction mixture against the starting material (4-fluoro-2-hydroxybenzoic acid). The product, being an ester, will be less polar and have a higher Rf value than the carboxylic acid starting material. A suitable solvent system would be a mixture of ethyl acetate and hexane.

Q4: My final product is off-white or light yellow. Is this normal and how can I purify it? An off-white to light yellow or brown crystalline solid is a typical appearance for this compound.[3] If higher purity is required, recrystallization or column chromatography can be employed.

Experimental Protocols

Protocol 1: High-Yield Fischer-Speier Esterification

This protocol is adapted from a literature procedure with a reported yield of 87%.[1]

Materials:

  • 4-fluoro-2-hydroxybenzoic acid (100 g, 0.64 mol)

  • Methanol (1 L)

  • Concentrated Sulfuric Acid (100 mL)

  • Ethyl Acetate (1 L)

  • Saturated Aqueous Sodium Bicarbonate (500 mL)

  • Saturated Saline (Brine) (500 mL)

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 100 g of 4-fluoro-2-hydroxybenzoic acid in 1 L of methanol in a suitable round-bottom flask at 0°C (ice bath).

  • Slowly add 100 mL of concentrated sulfuric acid to the solution while stirring. Caution: This is an exothermic addition.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux at 70°C for 16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and concentrate it under reduced pressure to remove most of the methanol.

  • Redissolve the residue in 1 L of ethyl acetate.

  • Wash the organic layer sequentially with 500 mL of saturated aqueous sodium bicarbonate and 500 mL of saturated saline.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in a vacuum to yield the product.

Protocol 2: Alternative Synthesis using Thionyl Chloride

This method is an alternative for converting the carboxylic acid to the ester.[9][10]

Materials:

  • 4-fluoro-2-hydroxybenzoic acid

  • Methanol, anhydrous

  • Thionyl Chloride (SOCl₂)

  • Ethyl Acetate

  • Saturated Aqueous Sodium Bicarbonate

Procedure:

  • Dissolve the 4-fluoro-2-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid) in a round-bottom flask and cool to 0°C.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

  • Remove the ice bath and heat the mixture to reflux (65-70°C) for 2-4 hours, monitoring by TLC.

  • Concentrate the reaction mixture in a vacuum.

  • Take up the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the product.

Data Summary

ParameterRecommended ConditionRationale for High YieldReference
Reactant Ratio Large excess of methanolShifts equilibrium towards products (Le Châtelier's Principle).[1][6]
Catalyst Concentrated H₂SO₄Strong acid effectively protonates the carbonyl, increasing reactivity.[1][5]
Temperature Reflux (70°C)Provides sufficient energy to overcome the activation barrier without promoting side reactions.[1]
Reaction Time 16 hoursAllows the reaction to reach equilibrium. Monitor with TLC for completion.[1]
Workup Base Saturated NaHCO₃Neutralizes acid without deprotonating the phenolic -OH, preventing product loss to the aqueous phase.[1][8]

References

Common side products in the synthesis of Methyl 4-fluoro-2-hydroxybenzoate and how to avoid them.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-fluoro-2-hydroxybenzoate (CAS 392-04-1). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. By understanding the root causes of side product formation, you can optimize your reaction conditions to achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification of 4-fluoro-2-hydroxybenzoic acid is resulting in a low yield. What are the primary causes?

A1: Low yields in the Fischer esterification of salicylic acid derivatives are common and typically stem from two main issues: an incomplete reaction due to equilibrium and the formation of side products.[1][2]

  • Reversible Reaction: The Fischer esterification is an equilibrium-limited reaction between a carboxylic acid and an alcohol to form an ester and water.[2] To drive the reaction towards the product, you must either use a large excess of the alcohol (methanol, in this case) or actively remove the water that is formed.[2] Using methanol as the solvent is a common and effective strategy to push the equilibrium forward.[3]

  • Side Product Formation: Several side reactions can consume your starting material or product, thereby reducing the overall yield. The most prominent of these are discussed in the questions below.

Q2: I'm observing a significant amount of unreacted 4-fluoro-2-hydroxybenzoic acid in my crude product. How can I improve conversion?

A2: The persistence of starting material is a clear indicator that the reaction has not gone to completion. Consider the following troubleshooting steps:

  • Catalyst Amount: Ensure you are using a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[3][4] Typically, a catalytic amount (e.g., 0.1 equivalents) of H₂SO₄ is used.[4]

  • Reaction Time and Temperature: The reaction is typically conducted at reflux temperature (around 70°C for methanol) for several hours (4-16 hours).[3][4] Insufficient time or temperature will lead to incomplete conversion. Monitoring the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed is highly recommended.[4]

  • Water Contamination: Ensure all your reagents and glassware are dry. The presence of water in the reaction mixture will shift the equilibrium back towards the starting materials, hindering ester formation.[2]

Q3: My final product is a brownish or yellowish solid, not the expected off-white crystals. What causes this discoloration?

A3: Discoloration often points to the presence of phenolic impurities or degradation products.

  • Oxidation: Phenols are susceptible to oxidation, which can form colored quinone-like species. This can be exacerbated by prolonged exposure to heat and air. While challenging to completely avoid, minimizing reaction time once the starting material is consumed and performing the workup promptly can help.

  • Decarboxylation: At elevated temperatures, salicylic acids can undergo decarboxylation to form phenols.[5][6][7] In this case, 4-fluoro-2-hydroxybenzoic acid could decarboxylate to form 3-fluorophenol. This side product and its subsequent oxidation products can contribute to color. It is crucial to maintain the reaction temperature at the reflux of methanol and avoid excessive heating.[7][8]

Q4: I'm seeing an unexpected peak in my NMR that suggests O-methylation. Is this possible and how can I prevent it?

A4: While the carboxylic acid is the primary site of esterification, under certain conditions, the phenolic hydroxyl group can also be methylated, leading to the formation of Methyl 4-fluoro-2-methoxybenzoate. This is a classic example of competing O-alkylation.

This side reaction is less common under standard Fischer esterification conditions (acid catalysis). However, if harsher conditions or different reagents are used (e.g., methyl iodide with a base), O-methylation becomes a significant competing reaction. To avoid this, strictly adhere to the acid-catalyzed Fischer esterification protocol.

Troubleshooting Guide: Common Side Products and Their Avoidance

Observation / Side Product Probable Cause Proposed Mechanism / Explanation Prevention & Mitigation Strategy
Unreacted Starting Material (4-fluoro-2-hydroxybenzoic acid)Incomplete reaction due to equilibrium.The Fischer esterification is reversible. Excess water or insufficient reaction time/catalyst prevents the reaction from reaching completion.[2]Use a large excess of methanol (as solvent), ensure adequate catalyst concentration, increase reflux time, and monitor via TLC.[3][4]
Polymeric Byproducts (Salicylate Esters)Self-esterification of salicylic acid molecules.The carboxylic acid group of one molecule can esterify the phenol group of another, forming dimers and polymers, which often appear as a white precipitate.[9]Ensure the starting material is fully dissolved in methanol before heating. A higher dilution in methanol can disfavor this bimolecular side reaction.
Decarboxylation Product (3-Fluorophenol)Excessive heat during the reaction.Salicylic acids can lose CO₂ at high temperatures, especially with acid or metal catalysis, to form the corresponding phenol.[5][7][8]Maintain a controlled reflux temperature (~70°C). Avoid "superheating" the reaction mixture.
O-Methylated Product (Methyl 4-fluoro-2-methoxybenzoate)Use of incorrect reagents or harsh conditions.While less likely in Fischer conditions, using reagents like methylating agents (e.g., dimethyl sulfate) with a base will favor methylation of the more acidic phenolic proton.Strictly use an acid catalyst (like H₂SO₄) with methanol. Avoid basic conditions if only esterification is desired.

Process Optimization & Protocols

Optimized Protocol for Fischer Esterification

This protocol is designed to maximize yield and purity by controlling key reaction parameters.

Materials:

  • 4-fluoro-2-hydroxybenzoic acid (1.0 eq)

  • Methanol (anhydrous, sufficient to act as solvent, e.g., 10-15 mL per gram of acid)[4]

  • Sulfuric Acid (concentrated, 0.1 eq)

  • Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluoro-2-hydroxybenzoic acid (1.0 eq).

  • Add anhydrous methanol to dissolve the starting material completely.

  • Cool the mixture to 0°C in an ice bath.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirred solution.

  • Reflux: Remove the ice bath and heat the reaction mixture to a gentle reflux (approx. 70°C).

  • Monitoring: Monitor the reaction progress by TLC until the starting material spot is no longer visible (typically 4-16 hours).

  • Workup - Quenching: After completion, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove most of the methanol.[3]

  • Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and the H₂SO₄ catalyst) and then with brine.[3]

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuum to yield the crude product.[3]

  • Purification: The product, typically an off-white to light yellow solid, can be further purified by recrystallization if necessary.[10]

Visualizing the Process: Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.

G start Start Synthesis check_yield Reaction Complete. Low Yield? start->check_yield check_purity Acceptable Yield. Check Purity (TLC/NMR) check_yield->check_purity No unreacted_sm Unreacted Starting Material? check_yield->unreacted_sm Yes discoloration Product Discolored? check_purity->discoloration Impure end_ok Product OK check_purity->end_ok Pure unreacted_sm->discoloration No solution_time Increase Reflux Time &/or Catalyst Conc. unreacted_sm->solution_time Yes solution_heat Control Reflux Temp. Avoid Overheating discoloration->solution_heat Yes solution_purify Purify by Recrystallization or Chromatography discoloration->solution_purify No solution_time->start Retry Synthesis solution_heat->start Retry Synthesis solution_purify->end_ok end_fail Consult Further

Caption: Troubleshooting workflow for synthesis of this compound.

References

Troubleshooting guide for the purification of Methyl 4-fluoro-2-hydroxybenzoate.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Methyl 4-fluoro-2-hydroxybenzoate

Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, scientists, and professionals in drug development who are working with this crucial synthetic intermediate.[1][2] This guide provides in-depth, field-proven insights in a question-and-answer format to address specific challenges you may encounter during the purification process.

Frequently Asked Questions (FAQs)

General Purity and Product Handling

Q1: What are the typical physical properties and appearance of pure this compound?

A1: Pure this compound is typically an off-white to light yellow or brown crystalline solid.[2] Key physical properties are summarized in the table below. Significant deviation from this appearance, such as a dark brown color or oily consistency, may indicate the presence of impurities.

PropertyValue
CAS Number 392-04-1
Molecular Formula C₈H₇FO₃[3]
Molecular Weight 170.14 g/mol [3]
Melting Point 38-40 °C[2]
Appearance Off-white to light yellow or brown crystalline solid[2]

Q2: My final product is a dark, oily substance instead of a crystalline solid. What could be the cause?

A2: An oily or dark-colored product often suggests the presence of unreacted starting materials, byproducts, or decomposition. The most common synthesis route involves the Fischer esterification of 4-fluoro-2-hydroxybenzoic acid with methanol, catalyzed by a strong acid like sulfuric acid.[1][2][4]

  • Incomplete Reaction: If the esterification is not driven to completion, you will have residual 4-fluoro-2-hydroxybenzoic acid, which can contribute to a lower melting point and impure appearance.

  • Excess Sulfuric Acid: Residual sulfuric acid can lead to charring and decomposition upon heating during solvent removal, resulting in a dark product.

  • Byproduct Formation: At elevated temperatures, side reactions such as etherification of the hydroxyl group or polymerization can occur.

To address this, ensure your reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC). A thorough workup, including neutralization with a base like sodium bicarbonate, is crucial to remove the acid catalyst before concentrating the product.[1]

Troubleshooting Purification by Recrystallization

Q3: I'm attempting to recrystallize this compound, but the product "oils out" instead of forming crystals. How can I resolve this?

A3: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.

  • Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but well at elevated temperatures.[5] For this compound, consider a mixed solvent system, such as ethanol/water or toluene/heptane.

  • Cooling Rate: Rapid cooling can induce oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]

  • Seeding: If crystals are slow to form, adding a small seed crystal of the pure compound can initiate crystallization.

Experimental Protocol: Recrystallization of this compound

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., toluene).

  • If the solution is colored, you can add a small amount of activated carbon and hot filter to remove colored impurities.

  • Slowly add a non-polar solvent (e.g., heptane) dropwise until the solution becomes slightly cloudy.

  • Add a few drops of the polar solvent (toluene) until the solution is clear again.

  • Allow the flask to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize yield.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Q4: My recrystallized product has a low yield. What are the likely causes and how can I improve it?

A4: Low yield during recrystallization can be attributed to several factors:

  • Using too much solvent: This will keep more of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[5]

  • Premature crystallization: If the solution cools too quickly during filtration, the product can crystallize on the filter paper. Use a pre-heated funnel for hot filtration.

  • Incomplete crystallization: Ensure the solution is sufficiently cooled in an ice bath to maximize crystal formation.

Troubleshooting Purification by Column Chromatography

Q5: I am running a column to purify this compound, but I am getting poor separation from a closely related impurity. What are my options?

A5: Poor separation in column chromatography is often due to an inappropriate solvent system or improper column packing.

  • Solvent System Optimization: Use TLC to determine the optimal eluent. A good solvent system will give your product an Rf value of around 0.3-0.4 and show good separation from impurities. For a compound of moderate polarity like this compound, a gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) is often effective.

  • Column Packing: A poorly packed column with air bubbles or channels will lead to broad peaks and poor separation.[6] Ensure the silica gel is uniformly packed as a slurry.

  • Reversed-Phase Chromatography: If the impurities are very polar, reversed-phase flash chromatography might be a better option.[7] In this case, you would use a C18-functionalized silica gel and a polar mobile phase (e.g., water/acetonitrile or water/methanol).

Workflow for Column Chromatography Troubleshooting

Start Poor Separation in Column Check_TLC Analyze TLC Plates Start->Check_TLC Optimize_Solvent Optimize Solvent System (Rf ~0.3-0.4) Check_TLC->Optimize_Solvent Poor Spot Separation Check_Packing Inspect Column Packing Check_TLC->Check_Packing Good Spot Separation, Broad Peaks Successful_Separation Successful Separation Optimize_Solvent->Successful_Separation Repack_Column Repack Column Carefully Check_Packing->Repack_Column Bubbles or Channels Present Consider_RP Consider Reversed-Phase Chromatography Check_Packing->Consider_RP Persistent Tailing/Fronting of Polar Impurities Repack_Column->Successful_Separation Consider_RP->Successful_Separation

Caption: Troubleshooting logic for column chromatography.

Identifying and Removing Common Impurities

Q6: What are the most common impurities I should expect from the synthesis of this compound and how can I detect them?

A6: The most common impurities are typically unreacted starting material and byproducts from side reactions.

  • 4-fluoro-2-hydroxybenzoic acid (Starting Material): This is the most common impurity if the esterification reaction is incomplete. It can be detected by TLC (it will have a lower Rf value than the product) or by an acidic wash of the organic layer during workup.

  • Methanol (Solvent/Reagent): Residual methanol can be present if the product is not thoroughly dried. This can be detected by ¹H NMR spectroscopy (a singlet around 3.49 ppm).

  • Hydrolysis Product: The ester can be hydrolyzed back to the carboxylic acid if exposed to basic conditions for an extended period.[8][9] This is more of a concern during workup or storage.

Q7: I suspect my product is contaminated with the starting material, 4-fluoro-2-hydroxybenzoic acid. What is the best way to remove it?

A7: The most effective way to remove the acidic starting material is through an aqueous workup.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The acidic starting material will be deprotonated and move into the aqueous layer as its sodium salt.

  • Separate the organic layer and wash it with brine to remove any remaining water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer to obtain the purified product.

Logical Flow of Purification Steps

Crude_Product Crude this compound Workup Aqueous Workup (NaHCO3 Wash) Crude_Product->Workup Dry_Concentrate Dry and Concentrate Workup->Dry_Concentrate Assess_Purity Assess Purity (TLC, NMR) Dry_Concentrate->Assess_Purity Final_Product Pure Product (>98%) Assess_Purity->Final_Product Purity is sufficient Recrystallization Recrystallization Assess_Purity->Recrystallization Minor Impurities Column_Chromatography Column Chromatography Assess_Purity->Column_Chromatography Significant Impurities Recrystallization->Assess_Purity Column_Chromatography->Assess_Purity

Caption: General purification workflow for this compound.

References

Technical Support Center: Purification of Methyl 4-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of Methyl 4-fluoro-2-hydroxybenzoate (CAS: 392-04-1). Our focus is on delivering practical, field-proven insights grounded in chemical principles to help you overcome common challenges and achieve high purity for your sample.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound sample?

Answer: The impurity profile of your crude sample is intrinsically linked to its synthetic route. The most common synthesis is a Fischer esterification of 4-fluoro-2-hydroxybenzoic acid with methanol, using a strong acid catalyst like sulfuric acid.[1][2]

Based on this, the primary impurities you are likely to encounter are:

  • Unreacted Starting Material: 4-fluoro-2-hydroxybenzoic acid. This is the most common impurity. Due to its acidic nature (both a carboxylic acid and a phenol), it behaves very differently from the desired ester during extraction and chromatography.

  • Acid Catalyst: Residual sulfuric acid (H₂SO₄). This is a strong acid and must be neutralized and removed.

  • Hydrolysis Product: If the sample was exposed to aqueous base or acid for prolonged periods, especially at elevated temperatures, some of the desired ester may hydrolyze back to 4-fluoro-2-hydroxybenzoic acid.[3]

  • Excess Reagent: Residual methanol. This is highly volatile and typically removed during solvent evaporation (rotovap), but trace amounts may persist.

  • Solvent Residues: Solvents used during the reaction workup, such as ethyl acetate or diethyl ether.

The initial workup procedure described in the literature, which involves washing the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution, is specifically designed to remove acidic impurities like the unreacted starting material and the acid catalyst.[2] The bicarbonate solution reacts with the acids to form their corresponding sodium salts, which are highly soluble in the aqueous layer and are thus separated from the desired ester in the organic layer.

Q2: My crude material is a discolored oil/solid. Which purification technique should I try first?

Answer: For a solid product like this compound (M.p. 38-40 °C), recrystallization is often the most efficient first-line purification technique, especially for removing small amounts of impurities and improving the sample's color.[1][4] If the sample is heavily contaminated or contains impurities with very similar polarity to the product, silica gel column chromatography will be necessary.

Here is a logical workflow to decide on the best approach:

PurificationWorkflow start Crude Sample tlc Run Analytical TLC start->tlc decision Assess TLC Result tlc->decision recrystallize Recrystallization decision->recrystallize Single major spot? Minor baseline or well-separated spots? column Column Chromatography decision->column Multiple spots close together? Streaking? pure Pure Product recrystallize->pure column->pure

Caption: Initial purification strategy decision workflow.

Q3: How do I verify the purity of my final this compound sample?

Answer: A multi-faceted approach is required to confirm the identity and purity of your final product. No single technique is sufficient.

  • Thin-Layer Chromatography (TLC): The purified sample should appear as a single, well-defined spot. Co-spotting the material with the starting material (4-fluoro-2-hydroxybenzoic acid) is crucial to confirm that all of it has been removed.

  • Melting Point Analysis: A sharp melting point within the literature range (38-40 °C) is a strong indicator of high purity.[4] Impure samples will typically exhibit a depressed and broadened melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive method for structural confirmation. While a spectrum for this specific molecule is not publicly available in databases, the expected ¹H NMR spectrum (in CDCl₃) would show characteristic peaks:

    • Aromatic protons (3H) with splitting patterns influenced by the fluorine and hydroxyl groups.

    • A singlet for the methoxy (-OCH₃) protons around 3.8-3.9 ppm.

    • A broad singlet for the phenolic hydroxyl (-OH) proton.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, a reversed-phase HPLC method can be developed. The pure sample should yield a single major peak. This is particularly useful for detecting non-volatile, UV-active impurities.[5]

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique but can present challenges. This section addresses common issues.

Problem Root Cause Analysis Solutions & Expert Recommendations
No crystals form, even upon cooling. The solution is not supersaturated; too much solvent was used.Action: Gently evaporate some of the solvent using a stream of nitrogen or air and re-cool. Causality: Removing excess solvent increases the solute concentration to the point of supersaturation, which is required for crystallization.[6]
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated/cooling too rapidly.Action 1: Switch to a solvent or solvent system with a lower boiling point. Action 2: Add slightly more solvent to the hot solution to reduce saturation. Action 3: Allow the solution to cool more slowly (e.g., let it cool to room temperature on the benchtop before moving to an ice bath).[6]
Crystallization does not initiate. Lack of nucleation sites for crystal growth.Action 1 (Scratch Method): Gently scratch the inner surface of the flask at the air-solvent interface with a glass rod. The microscopic imperfections provide nucleation points. Action 2 (Seeding): If available, add a single, tiny crystal of pure product to the cooled solution to act as a template for crystal growth.[6]
Poor recovery / Low yield. The compound has significant solubility in the cold solvent, or too much solvent was used initially.Action 1: Ensure the solution is thoroughly cooled in an ice bath for at least 20-30 minutes to minimize solubility and maximize yield. Action 2: Minimize the amount of hot solvent used to dissolve the crude product. Use just enough to fully dissolve the solid. Action 3: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid re-dissolving the product.

Troubleshooting Guide: Column Chromatography

Column chromatography is essential for difficult separations. Phenolic compounds can be particularly challenging.

ColumnTroubleshooting start Problem Observed no_elution Compound Stuck on Column start->no_elution poor_sep Poor or No Separation start->poor_sep streaking Compound Streaking start->streaking sol_no_elution Increase Eluent Polarity (e.g., increase % EtOAc in Hexane, or add MeOH to DCM) no_elution->sol_no_elution Cause: Eluent is not polar enough to displace the compound. sol_poor_sep1 Optimize Eluent System via TLC (Try different solvent mixtures, e.g., Toluene/EtOAc) poor_sep->sol_poor_sep1 Cause: Eluent does not differentiate well between product and impurities. sol_poor_sep2 Use a Longer Column (Increases theoretical plates) poor_sep->sol_poor_sep2 Cause: Insufficient interaction length with stationary phase. sol_streaking1 Ensure Proper Sample Loading (Use minimal solvent or dry loading) streaking->sol_streaking1 Cause: Sample band is too diffuse at the start. sol_streaking2 Consider a Different Stationary Phase (e.g., neutral alumina if acidity is an issue) streaking->sol_streaking2 Cause: Strong, irreversible interaction with acidic silica.

Caption: Troubleshooting common column chromatography issues.

Q4: My phenolic compound streaks badly on the silica TLC plate and column. What can I do?

Answer: Streaking is a common issue with phenolic compounds on silica gel. The acidic hydroxyl group can interact very strongly—sometimes irreversibly—with the acidic silica surface.

Expert Insights & Solutions:

  • Solvent System Modification: The polarity of your mobile phase is key. For phenols that adhere strongly to silica, a standard ethyl acetate/hexane system may not be sufficient. Consider switching to a more polar system like dichloromethane (DCM) and methanol. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.[7]

  • Try Toluene: For aromatic compounds, replacing hexane with toluene in the mobile phase can dramatically improve separation by introducing different pi-pi stacking interactions. A toluene/ethyl acetate gradient can be very effective.[7]

  • Dry Loading: Dissolving your crude product in a large volume of solvent for column loading creates a wide initial band, leading to poor separation. Instead, use the "dry loading" method:

    • Dissolve your crude material in a minimal amount of a volatile solvent (like DCM or acetone).

    • Add a small amount of silica gel to this solution to form a slurry.

    • Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully load this powder onto the top of your prepared column bed. This ensures the sample starts as a very narrow, concentrated band, leading to sharper peaks and better separation.[6]

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a systematic approach to finding a suitable solvent and performing the recrystallization.

  • Solvent Screening:

    • Place ~20-30 mg of your crude material into several small test tubes.

    • To each tube, add a different test solvent dropwise at room temperature (start with solvents like hexane, toluene, ethyl acetate, isopropanol, or mixtures thereof). A good candidate solvent will NOT dissolve the compound at room temperature.

    • Heat the tubes that showed poor solubility. A good solvent will dissolve the compound completely at or near its boiling point.

    • Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent will yield a large quantity of crystalline solid.

  • Recrystallization Procedure:

    • Place the crude this compound in an appropriately sized Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask with stirring (e.g., on a hot plate). Add just enough hot solvent to completely dissolve the solid.

    • Once dissolved, remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for 20-30 minutes to maximize crystal formation.[6]

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol provides a step-by-step guide for flash column chromatography.

  • Determine the Eluent System:

    • Using TLC, find a solvent system that gives your desired product an Rf value of approximately 0.25-0.35. This Rf value typically provides the best separation on a column. Test various ratios of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate). For this compound, start by testing a range of 10-30% ethyl acetate in hexane.

  • Pack the Column:

    • Secure a glass chromatography column vertically. Ensure the stopcock is closed.

    • Add a small plug of glass wool or cotton to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

    • Add another layer of sand on top of the silica bed to prevent disruption during solvent addition.

    • Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry.

  • Load the Sample:

    • Use the "dry loading" method described in the troubleshooting section above for the best results.

  • Run the Column:

    • Carefully add your eluent to the top of the column.

    • Apply gentle pressure (using a pump or house air) to achieve a steady flow rate.

    • Collect the eluting solvent in fractions (e.g., in test tubes).

    • Monitor the separation by analyzing the collected fractions using TLC.

    • Combine the fractions that contain only the pure product.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.

References

Preventing the decomposition of Methyl 4-fluoro-2-hydroxybenzoate during reaction.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Methyl 4-fluoro-2-hydroxybenzoate. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their synthetic workflows. As Senior Application Scientists, we have compiled this guide to address the common challenges associated with the stability of this valuable intermediate, providing in-depth technical guidance and field-proven insights to help you prevent its decomposition during reactions.

Understanding the Instability of this compound

This compound is a versatile building block, but its structure, containing a phenolic hydroxyl group ortho to a methyl ester, makes it susceptible to several decomposition pathways. The primary modes of degradation are hydrolysis , decarboxylation , and oxidation . Understanding the mechanisms behind these processes is the first step toward preventing them.

The electron-withdrawing nature of the fluorine atom can influence the reactivity of the molecule, potentially accelerating the rate of ester hydrolysis compared to its non-fluorinated analogs. Furthermore, the presence of the ortho-hydroxyl group can facilitate both hydrolysis and decarboxylation through intramolecular interactions.[1][2]

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is showing the presence of 4-fluorosalicylic acid. What is causing this, and how can I prevent it?

A1: Cause: Ester Hydrolysis

The formation of 4-fluorosalicylic acid is a clear indicator of ester hydrolysis, where the methyl ester group is cleaved to reveal the carboxylic acid. This can be catalyzed by both acidic and basic conditions.[3][4]

  • Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process is reversible.[5]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This reaction is generally irreversible because the resulting carboxylate anion is deprotonated and thus unreactive towards the alcohol byproduct.[4]

Prevention Strategies:

  • Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried to minimize the presence of water, which is a key reactant in hydrolysis.

  • Control of pH:

    • Acidic Conditions: If your reaction requires acidic conditions, use a non-aqueous acid source if possible. If water is unavoidable, consider running the reaction at a lower temperature to reduce the rate of hydrolysis. A large excess of the alcohol used for esterification can also shift the equilibrium away from hydrolysis.[6]

    • Basic Conditions: Avoid strong aqueous bases like sodium hydroxide. If a base is necessary, opt for non-nucleophilic, anhydrous bases such as proton sponges or hindered amines (e.g., 2,6-lutidine).

  • Protecting the Hydroxyl Group: The most robust method to prevent hydrolysis is to protect the phenolic hydroxyl group. Silyl ethers are an excellent choice as they are stable under a wide range of reaction conditions and can be selectively removed.

Q2: I am observing gas evolution and the formation of 4-fluorophenol in my high-temperature reaction. What is happening?

A2: Cause: Decarboxylation

The presence of 4-fluorophenol and the evolution of carbon dioxide gas are characteristic of a decarboxylation reaction. This typically occurs at elevated temperatures and can be facilitated by both acidic and basic conditions, particularly if the ester has first hydrolyzed to the corresponding carboxylic acid (4-fluorosalicylic acid).[2][7] The ortho-hydroxyl group plays a crucial role in facilitating this process.[2]

Prevention Strategies:

  • Temperature Control: Whenever possible, conduct reactions at the lowest effective temperature to avoid thermally induced decarboxylation.

  • Preventing Prior Hydrolysis: Since decarboxylation is often preceded by hydrolysis, implementing the strategies to prevent ester hydrolysis (see Q1) will also significantly reduce the risk of decarboxylation.

  • Choice of Solvent: In some cases, the choice of solvent can influence the rate of decarboxylation. Protic solvents may facilitate the proton transfer steps involved in the mechanism.

Q3: My reaction mixture is turning a dark color, and I am isolating colored byproducts. What could be the cause?

A3: Cause: Oxidation

Phenols are susceptible to oxidation, which can lead to the formation of colored quinone-like compounds and subsequent polymerization.[8][9] The phenolic hydroxyl group in this compound can be oxidized by various reagents, and even by atmospheric oxygen, especially under basic conditions or in the presence of trace metal catalysts.

Prevention Strategies:

  • Inert Atmosphere: To prevent air oxidation, conduct reactions under an inert atmosphere of nitrogen or argon.

  • Avoid Oxidizing Agents: Carefully review your reaction scheme to ensure that no strong oxidizing agents are present, unless intended for a specific transformation on another part of the molecule.

  • Metal Sequestration: If you suspect trace metal catalysis, consider adding a chelating agent like EDTA to the reaction mixture.

  • Protection of the Hydroxyl Group: As with hydrolysis and decarboxylation, protecting the phenolic hydroxyl group is a highly effective way to prevent oxidation.

Troubleshooting Guide: A Proactive Approach

This decision tree will guide you through diagnosing and resolving decomposition issues.

DecompositionTroubleshooting start Decomposition of Methyl 4-fluoro-2-hydroxybenzoate Suspected product_analysis Analyze reaction mixture by TLC, LC-MS, or NMR start->product_analysis hydrolysis_product 4-fluorosalicylic acid detected? product_analysis->hydrolysis_product decarboxylation_product 4-fluorophenol detected? product_analysis->decarboxylation_product color_change Dark coloration or colored byproducts observed? product_analysis->color_change hydrolysis_product->decarboxylation_product No hydrolysis_cause Ester Hydrolysis hydrolysis_product->hydrolysis_cause Yes decarboxylation_product->color_change No decarboxylation_cause Decarboxylation decarboxylation_product->decarboxylation_cause Yes oxidation_cause Oxidation color_change->oxidation_cause Yes end end color_change->end No (Consider other side reactions) solution_hydrolysis Implement Hydrolysis Prevention: - Use anhydrous conditions - Control pH - Protect hydroxyl group hydrolysis_cause->solution_hydrolysis solution_decarboxylation Implement Decarboxylation Prevention: - Lower reaction temperature - Prevent prior hydrolysis decarboxylation_cause->solution_decarboxylation solution_oxidation Implement Oxidation Prevention: - Use inert atmosphere - Avoid oxidizing agents - Protect hydroxyl group oxidation_cause->solution_oxidation

Caption: Troubleshooting decision tree for diagnosing causes of decomposition.

The Power of Protection: A Detailed Protocol for Silyl Ether Protection

Protecting the phenolic hydroxyl group as a silyl ether is a robust strategy to prevent all three major decomposition pathways. The tert-butyldimethylsilyl (TBDMS) group is a popular choice due to its stability under a wide range of conditions and its relatively straightforward removal.[10]

Experimental Protocol 1: Protection of this compound with TBDMS-Cl

This protocol details the formation of Methyl 4-fluoro-2-((tert-butyldimethylsilyl)oxy)benzoate.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add TBDMS-Cl (1.2 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure TBDMS-protected compound.

ProtectionWorkflow start Methyl 4-fluoro-2- hydroxybenzoate reaction Silylation Reaction start->reaction reagents TBDMS-Cl, Imidazole, DMF reagents->reaction workup Aqueous Workup (EtOAc, NaHCO3, Brine) reaction->workup purification Purification (Column Chromatography) workup->purification product Protected Compound purification->product

Caption: Workflow for the protection of the hydroxyl group as a TBDMS ether.

Experimental Protocol 2: Deprotection of the TBDMS Group

The TBDMS group can be removed under acidic conditions or, more commonly and selectively, with a fluoride source.

Method A: Fluoride-Mediated Deprotection (TBAF)

Materials:

  • TBDMS-protected this compound

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the TBDMS-protected compound (1.0 eq) in anhydrous THF.

  • Add TBAF solution (1.1 eq) dropwise at room temperature.

  • Stir the reaction and monitor by TLC.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography if necessary.

Method B: Acid-Catalyzed Deprotection

Materials:

  • TBDMS-protected this compound

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the TBDMS-protected compound in a mixture of acetic acid, THF, and water (e.g., 3:1:1 ratio).

  • Stir the reaction at room temperature, monitoring by TLC.

  • Upon completion, carefully neutralize the mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify as needed.

Data Summary: Stability of Common Protecting Groups for Phenols

The choice of protecting group is critical and depends on the specific reaction conditions you plan to employ.

Protecting GroupStable toLabile to
Methyl Ether Wide range of nucleophiles, bases, oxidizing and reducing agentsStrong Lewis acids (e.g., BBr₃), harsh acidic conditions (e.g., HBr)[11]
Benzyl Ether (Bn) Many reagents, except strong acidsHydrogenolysis (e.g., H₂, Pd/C)[3]
Silyl Ethers (e.g., TBDMS, TIPS) Mildly acidic and basic conditions, many organometallic reagentsStrong acids, fluoride ions (e.g., TBAF)[10]
Acetyl (Ac) Acidic conditions, mild basesStrong bases, nucleophiles, reducing agents[12]
Tetrafluoropyridyl (TFP) Acidic and basic conditionsMild conditions with KF, 18-crown-6, and methyl thioglycolate[8]

Concluding Remarks

By understanding the inherent reactivity of this compound and employing proactive strategies, particularly the use of appropriate protecting groups, researchers can significantly improve reaction outcomes and product yields. This guide provides a foundational framework for troubleshooting and optimizing your synthetic procedures. For further assistance, please consult the references provided below.

References

How to monitor the progress of a reaction involving Methyl 4-fluoro-2-hydroxybenzoate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring chemical reactions involving Methyl 4-fluoro-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during reaction monitoring. Our focus is on providing practical, field-proven insights to ensure the integrity and success of your experiments.

Introduction: Why Precise Reaction Monitoring is Crucial

In the synthesis of novel chemical entities, the ability to accurately monitor the progress of a reaction is paramount. For a molecule like this compound, which contains multiple reactive sites—a phenolic hydroxyl group, a methyl ester, and an activated aromatic ring—understanding the reaction kinetics, identifying the formation of intermediates, and detecting byproducts is critical for optimizing reaction conditions and ensuring the purity of the final product. This guide will walk you through the most effective analytical techniques for this purpose, offering not just step-by-step protocols, but also the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for monitoring reactions with this compound?

The choice of analytical technique depends on the specific reaction, available equipment, and the desired level of detail. The most common and effective methods are:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative assessment of reaction progress. It's a cost-effective first line of analysis.[1][2]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of products. It is highly sensitive and reproducible.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds. For phenols and carboxylic acids, derivatization is often necessary to increase volatility and thermal stability.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information and can be used for in-situ, real-time reaction monitoring to gain mechanistic insights.[7][8]

  • UV-Visible (UV-Vis) Spectroscopy: Can be used to monitor the disappearance of a chromophoric starting material or the appearance of a chromophoric product, particularly in kinetic studies.[9][10]

Q2: My reaction involves the phenolic -OH group. How does this affect my choice of monitoring technique?

The presence of the acidic phenolic hydroxyl group influences the polarity of the molecule. This is a key consideration for chromatographic techniques.

  • TLC: The polar -OH group will cause the molecule to have a strong affinity for the silica gel stationary phase, resulting in a lower Retention Factor (Rf) value. As the reaction proceeds (e.g., in an etherification reaction where the -OH is converted to an -OR group), the product will be less polar and will have a higher Rf value.

  • HPLC: In reversed-phase HPLC, the polar -OH group will lead to earlier elution (shorter retention time). The less polar product will have a longer retention time.

  • GC-MS: The phenolic -OH group makes the molecule less volatile and can lead to peak tailing. Derivatization, such as silylation, is often required to replace the active hydrogen with a non-polar group, improving chromatographic performance.[11]

Q3: I am seeing multiple spots on my TLC plate that I don't recognize. What could they be?

Unidentified spots on a TLC plate can be concerning. Here are some likely causes:

  • Side Products: Reactions involving phenols can be prone to side reactions such as O- vs. C-alkylation or oxidation.[12][13] The activated aromatic ring can also undergo electrophilic substitution.

  • Degradation: Your starting material or product might be degrading on the silica gel plate, which is slightly acidic.

  • Impurities in Starting Material: Always check the purity of your starting this compound before starting the reaction.

  • Reaction Intermediates: Some reactions proceed through stable intermediates that may be visible on TLC.

To identify these spots, you can try co-spotting with your starting material, using different visualization techniques (e.g., different stains), or scaling up the reaction to isolate and characterize the unknown compounds by NMR or MS.

Troubleshooting Guides and Detailed Protocols

Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for the real-time, qualitative monitoring of a reaction's progress.[1][14]

Logical Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_spotting Spotting cluster_development Development & Visualization cluster_analysis Analysis prep_plate Prepare TLC Plate (Pencil line ~1 cm from bottom) spot_sm Spot Starting Material (SM) prep_plate->spot_sm prep_chamber Prepare Developing Chamber (Solvent + Filter Paper) elute Elute the Plate prep_chamber->elute spot_co Co-spot (SM + Reaction Mix) spot_sm->spot_co spot_rxn Spot Reaction Mixture (Rxn) spot_co->spot_rxn spot_rxn->elute dry Dry the Plate elute->dry visualize Visualize (UV Lamp, Stains) dry->visualize analyze Analyze Spots (Disappearance of SM, Appearance of Product) visualize->analyze decision Decision Point: Reaction Complete? analyze->decision stop Stop Reaction decision->stop continue_rxn Continue Reaction decision->continue_rxn

Caption: Workflow for monitoring a reaction using TLC.

Step-by-Step Protocol for TLC Monitoring

  • Preparation:

    • Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).[15]

    • Prepare a developing chamber with a suitable solvent system and a piece of filter paper to saturate the chamber with vapors.

  • Spotting:

    • Using a capillary tube, apply a small spot of a dilute solution of your starting material (this compound) in a volatile solvent onto the "SM" lane.

    • At time zero, and at regular intervals thereafter (e.g., every 30 minutes), take a small aliquot of your reaction mixture and spot it onto the "Rxn" lane.

    • On the "Co" lane, first spot the starting material, then, on top of the same spot, apply the reaction mixture. This will help to confirm the identity of the starting material spot in the reaction lane.[15]

  • Development and Visualization:

    • Place the TLC plate in the developing chamber and allow the solvent to ascend to about 1 cm from the top of the plate.

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil. If your compounds are not UV-active, use a staining solution (e.g., potassium permanganate).

Troubleshooting TLC

Problem Possible Cause Solution
Streaking of spots Sample is too concentrated.Dilute the sample before spotting.
Spots remain at the baseline The solvent system is not polar enough.Increase the polarity of the solvent system (e.g., by adding more ethyl acetate or methanol to a hexane/ethyl acetate mixture).
Spots run at the solvent front The solvent system is too polar.Decrease the polarity of the solvent system (e.g., by increasing the proportion of hexane).
Uneven solvent front The TLC plate was not placed vertically in the chamber, or the chamber was not properly sealed.Ensure the plate is vertical and the chamber is well-sealed.
High-Performance Liquid Chromatography (HPLC)

For quantitative analysis, HPLC is the method of choice. A reversed-phase method is generally suitable for separating the relatively polar this compound from its potentially less polar products.

Proposed Starting HPLC Method

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with a higher percentage of A and gradually increase B. A good starting point is 70% A / 30% B, moving to 30% A / 70% B over 10 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm (based on the aromatic nature of the compound)
Injection Volume 10 µL

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare standards and reaction aliquots (Dilute in mobile phase) filter_sample Filter samples (0.45 µm filter) prep_sample->filter_sample inject Inject samples into HPLC system filter_sample->inject run_method Run pre-defined HPLC method inject->run_method integrate Integrate peak areas run_method->integrate quantify Quantify components using a calibration curve integrate->quantify plot Plot concentration vs. time quantify->plot

Caption: Workflow for quantitative reaction monitoring by HPLC.

Troubleshooting HPLC

Problem Possible Cause Solution
Peak Tailing Secondary interactions with the column, especially for the phenolic starting material.Use a mobile phase with a lower pH (e.g., add 0.1% trifluoroacetic acid) to suppress the ionization of the phenol.
Ghost Peaks Contamination in the mobile phase or carryover from previous injections.Use fresh, HPLC-grade solvents and run a blank gradient to wash the column.
Fluctuating Baseline Air bubbles in the system or a problem with the detector lamp.Degas the mobile phase thoroughly and check the detector lamp status.
Poor Resolution Inadequate separation between starting material and product.Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds. Due to the polarity of this compound, derivatization is highly recommended.[11]

Step-by-Step Protocol for GC-MS Analysis (with Silylation)

  • Sample Preparation:

    • Take a small aliquot of the reaction mixture and evaporate the solvent under a stream of nitrogen.

    • To the dry residue, add a silylating agent (e.g., BSTFA with 1% TMCS) and a small amount of an anhydrous solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

Proposed Starting GC-MS Method

Parameter Condition
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temperature 250°C
Oven Program Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
MS Detector Electron Ionization (EI) at 70 eV, scanning from m/z 50-500.

Troubleshooting GC-MS

Problem Possible Cause Solution
No peaks detected Incomplete derivatization or decomposition in the injector.Ensure the sample is completely dry before adding the derivatizing agent. Use a fresh silylating reagent.
Broad, tailing peaks Incomplete derivatization or active sites in the GC system.Increase the reaction time or temperature for derivatization. Use a deactivated injector liner.
Multiple peaks for a single component Incomplete derivatization leading to a mixture of derivatized and underivatized compound.Optimize the derivatization conditions (reagent excess, temperature, time).
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides invaluable structural information and can be used for quantitative analysis (qNMR).[7][8]

Procedure for Reaction Monitoring by ¹H NMR

  • Sample Preparation:

    • At each time point, withdraw an aliquot from the reaction mixture.

    • Quench the reaction if necessary and remove the reaction solvent.

    • Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used for accurate integration (typically 5 times the longest T1 of the protons of interest).

  • Data Analysis:

    • Integrate the signals corresponding to the starting material, product, and the internal standard.

    • Calculate the concentration of the starting material and product relative to the internal standard.

Expected ¹H NMR Chemical Shifts (in CDCl₃, approximate)

Proton Expected Chemical Shift (ppm) Multiplicity
-OCH₃3.9Singlet
Aromatic-H6.5 - 7.8Doublets, Triplets
Phenolic-OH5.0 - 8.0 (broad)Singlet

Note: The exact chemical shifts and coupling constants will depend on the specific reaction conditions and the structure of the product.

Troubleshooting qNMR

Problem Possible Cause Solution
Inaccurate integration Insufficient relaxation delay (D1).Set D1 to at least 5 times the T1 of the slowest relaxing proton.
Broad peaks Presence of paramagnetic impurities or sample aggregation.Filter the sample. Use a different deuterated solvent.
Overlapping signals Signals from the starting material, product, and solvent are overlapping.Choose a different deuterated solvent or a different internal standard with non-overlapping signals.

Conclusion

Monitoring reactions involving this compound requires a thoughtful selection of analytical techniques. By understanding the principles behind each method and anticipating potential challenges, researchers can effectively track the progress of their reactions, optimize conditions, and ensure the quality of their synthetic products. This guide provides a solid foundation for developing robust analytical protocols. Remember that the provided methods are starting points and may require further optimization for your specific reaction.

References

Tips for handling and storing Methyl 4-fluoro-2-hydroxybenzoate to maintain its purity.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-fluoro-2-hydroxybenzoate (CAS: 392-04-1). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term purity and stability of this critical synthetic intermediate. Here, we address common issues encountered during handling and storage through detailed troubleshooting guides and frequently asked questions.

Troubleshooting Guide

This section addresses specific experimental problems. The answers are grounded in the chemical principles governing the stability of phenolic esters.

Q1: I've noticed my white, crystalline this compound has developed a yellow or brownish tint over time. What caused this, and is the material still usable?

A: This discoloration is a common indicator of degradation, likely due to the oxidation of the phenolic hydroxyl group. Phenolic compounds are susceptible to oxidation, a process that can be accelerated by exposure to light, air (oxygen), and trace metal impurities.[1][2][3][4] The formation of colored quinone-like structures is a typical outcome.

Can you still use it? The presence of color signifies the formation of impurities. The material is no longer of the highest purity. Before use, you must re-analyze the compound to quantify the level of impurities. Techniques like HPLC, GC-MS, or NMR are essential. If the impurity level is unacceptable for your application, purification (e.g., recrystallization) or purchasing a new batch is recommended.[5][6]

Q2: My HPLC/GC-MS analysis of an older batch shows a new, more polar peak that wasn't there initially. What is this impurity?

A: The most probable impurity is 4-fluoro-2-hydroxybenzoic acid , the product of ester hydrolysis.[7][8][9][10] this compound, being an ester, is susceptible to hydrolysis, especially in the presence of moisture or acidic/basic residues. The resulting carboxylic acid is significantly more polar than the parent ester, causing it to elute earlier in reverse-phase HPLC.

This hydrolysis is analogous to the well-documented hydrolysis of methyl salicylate.[7][9][11] The reaction can be catalyzed by ambient moisture, making proper storage in a dry environment critical.

Q3: My reaction yields are inconsistent when using a bottle of this compound that has been opened multiple times. Why might this be happening?

A: Inconsistent yields are frequently linked to starting material degradation. Two primary factors are at play:

  • Reduced Molar Equivalency: If a portion of the ester has hydrolyzed to 4-fluoro-2-hydroxybenzoic acid, the actual amount of your desired starting material in the weighed sample is lower than calculated. This directly impacts reaction stoichiometry and reduces yield.

  • Moisture Absorption: The compound may be hygroscopic, meaning it absorbs moisture from the atmosphere.[12][13][14] This absorbed water not only adds weight (leading to inaccurate measurements) but can also interfere with moisture-sensitive reactions or promote further hydrolysis of the ester.

To resolve this, always use a freshly opened bottle or re-qualify the purity of an opened bottle before a critical experiment.[6] If the material appears clumpy, it has likely absorbed moisture and should be dried under vacuum before use.[5][12]

Q4: The solid in my container has become clumpy and is difficult to weigh accurately. What is the cause and how can I fix it?

A: Clumping is a classic sign of moisture absorption by a hygroscopic solid.[12][13] When exposed to atmospheric humidity, the crystals adsorb water, causing them to stick together.

Solution: You can regenerate the free-flowing powder by drying the material. Place the compound in a vacuum oven at a gentle temperature (e.g., 30-40°C) for several hours. This should be done carefully to avoid thermal degradation. Always handle the compound quickly and in a low-humidity environment (e.g., a glove box or a room with a dehumidifier) to prevent recurrence.[5][12] Ensure the container is sealed tightly with paraffin film after use.[5]

Frequently Asked Questions (FAQs)

This section covers best practices for the general handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A: To maintain purity, the compound should be stored in a cool, dry, and dark environment. A summary of ideal conditions is provided in the table below. For long-term storage (>1 year), storing under an inert atmosphere like nitrogen or argon is highly recommended to prevent oxidation and moisture ingress.[15]

Q2: How sensitive is this compound to light?

A: As a phenolic compound, this compound is light-sensitive.[1][2][3][4] UV and even visible light can provide the energy to initiate oxidative degradation pathways, leading to discoloration and impurity formation. Always store the material in an amber glass bottle or a container wrapped in aluminum foil to protect it from light.[5]

Q3: What are the primary chemical incompatibilities I should be aware of?

A: Avoid storing or mixing this compound with:

  • Strong Bases (e.g., NaOH, KOH): These will rapidly catalyze the hydrolysis of the ester group.[11][16]

  • Strong Oxidizing Agents (e.g., peroxides, nitrates): These will attack the electron-rich phenolic ring, leading to significant degradation.[17]

  • Strong Acids: While used as a catalyst for esterification in synthesis, strong acids in the presence of water will also catalyze the reverse hydrolysis reaction.

Q4: What personal protective equipment (PPE) is required when handling this compound?

A: Standard laboratory PPE is required. This includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield to prevent eye contact, and a lab coat.[15][18] The compound is classified as a skin and eye irritant.[15][19][20] Handle in a well-ventilated area or a chemical fume hood to avoid inhaling any dust.

Summary of Storage Recommendations
ParameterRecommendationRationale
Temperature Room Temperature or Refrigerated (2-8°C)[21]Slows the rate of potential degradation reactions.
Atmosphere Tightly sealed container. Inert gas (N₂, Ar) for long-term.Prevents moisture absorption (hydrolysis) and oxidation.[13][15]
Light Protect from light (Amber vial or foil-wrapped).Prevents photo-oxidative degradation of the phenolic ring.[1][5]
Container Tightly sealed glass bottle.Prevents contamination and atmospheric exposure.

Visual Workflows & Degradation Pathways

Purity Troubleshooting Workflow

This diagram outlines the decision-making process when the purity of your this compound is .

start Start: Using Methyl 4-fluoro-2-hydroxybenzoate observe Observe visual changes? (color, clumping) start->observe purity_check Perform Purity Analysis (e.g., HPLC, NMR, GC-MS) observe->purity_check Yes is_pure Purity > 98%? observe->is_pure No purity_check->is_pure use_compound Proceed with Experiment is_pure->use_compound Yes troubleshoot Identify Impurity is_pure->troubleshoot No hydrolysis_product Impurity is 4-fluoro-2- hydroxybenzoic acid? troubleshoot->hydrolysis_product review_storage Review Storage & Handling Protocols hydrolysis_product->review_storage Yes other_impurity Investigate Other Degradation Pathways (e.g., Oxidation) hydrolysis_product->other_impurity No purify Purify (Recrystallize) or Discard review_storage->purify other_impurity->purify

Caption: Decision workflow for assessing compound purity.

Primary Degradation Pathway: Ester Hydrolysis

The principal route of degradation is the hydrolysis of the methyl ester back to the corresponding carboxylic acid and methanol.

sub This compound prod1 4-fluoro-2-hydroxybenzoic acid sub->prod1 + H₂O (Moisture, Acid/Base catalysis) prod2 Methanol sub->prod2 + H₂O (Moisture, Acid/Base catalysis)

Caption: Simplified schematic of ester hydrolysis.

Experimental Protocol: Purity Analysis by HPLC

This protocol provides a general method for assessing the purity of this compound and detecting the primary hydrolysis impurity, 4-fluoro-2-hydroxybenzoic acid.

Objective: To quantify the purity of this compound by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Materials:

  • This compound sample

  • 4-fluoro-2-hydroxybenzoic acid (as a reference standard, if available)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA), high purity

  • Volumetric flasks and pipettes

  • HPLC vials

  • 0.22 µm syringe filters

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. Add 1 mL of formic acid to 1 L of HPLC-grade water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Standard & Sample Preparation:

    • Sample Solution: Accurately weigh ~10 mg of this compound and dissolve it in a 10 mL volumetric flask with 50:50 ACN:Water to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector (e.g., to 0.1 mg/mL).

    • Reference Standard Solution (Optional): Prepare a separate solution of 4-fluoro-2-hydroxybenzoic acid in the same manner to confirm the retention time of the potential impurity.

    • Filter all solutions through a 0.22 µm syringe filter into HPLC vials.

  • HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70% 30%
      15.0 10% 90%
      17.0 10% 90%
      17.1 70% 30%

      | 20.0 | 70% | 30% |

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • The main peak corresponds to this compound.

    • The hydrolysis product, 4-fluoro-2-hydroxybenzoic acid, will appear as an earlier, more polar peak.

    • Calculate purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) x 100.

References

Validation & Comparative

A Guide to the Structural Confirmation of Methyl 4-fluoro-2-hydroxybenzoate using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel chemical entities and their intermediates, such as Methyl 4-fluoro-2-hydroxybenzoate, a substituted aromatic compound with potential applications in medicinal chemistry, precise structural elucidation is paramount. This guide provides an in-depth analysis of how Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ¹³C NMR, serves as the gold standard for structural verification. We will compare its definitive capabilities with other common analytical techniques and provide the experimental framework necessary for robust and reliable characterization.

The Imperative of Structural Integrity

This compound (C₈H₇FO₃) possesses a unique arrangement of functional groups—a methyl ester, a hydroxyl group, and a fluorine atom—on a benzene ring.[1] The relative positions of these substituents are critical to its chemical properties and potential biological activity. An incorrect isomer could lead to vastly different outcomes in reactivity and efficacy. Therefore, a technique that not only identifies the constituent parts but also maps their precise connectivity is essential. NMR spectroscopy excels in this regard, providing a detailed "blueprint" of the molecular architecture.[2][3]

Deciphering the Structure: A Predictive NMR Analysis

Before analyzing experimental data, a theoretical prediction of the ¹H and ¹³C NMR spectra provides a valuable roadmap. The structure of this compound dictates the number of unique proton and carbon environments, their expected chemical shifts (δ), and the spin-spin coupling interactions.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum
  • Aromatic Protons (H3, H5, H6): The three protons on the aromatic ring are in distinct chemical environments and will exhibit characteristic splitting patterns due to coupling with each other and with the fluorine atom. Aromatic protons typically resonate between 6.5 and 8.5 ppm.[4]

    • H6: This proton is ortho to the ester, which is an electron-withdrawing group, and will likely be the most downfield of the aromatic protons. It will be split by H5.

    • H5: This proton is ortho to the fluorine atom and meta to the hydroxyl and ester groups. It will be split by H6 and will also show coupling to the fluorine atom.

    • H3: This proton is ortho to the hydroxyl group and meta to the fluorine and ester groups. It will be split by the fluorine atom.

  • Hydroxyl Proton (-OH): This proton will appear as a broad singlet, typically in the range of 5-11 ppm, and its chemical shift can be concentration-dependent. Its signal can be confirmed by D₂O exchange, where the peak disappears.[5]

  • Methyl Protons (-OCH₃): The three protons of the methyl ester group are equivalent and will appear as a sharp singlet, typically around 3.9 ppm.[6]

Predicted ¹³C NMR Spectrum

Due to the lack of symmetry, all 8 carbon atoms are expected to be unique and produce distinct signals.[7]

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is significantly deshielded and will appear downfield, typically in the 165-175 ppm range.[8]

  • Aromatic Carbons (C1-C6): These carbons resonate between 110-170 ppm.[9][10]

    • C4 (C-F): The carbon directly bonded to the highly electronegative fluorine atom will show a large chemical shift and will appear as a doublet due to one-bond C-F coupling.

    • C2 (C-OH): The carbon attached to the hydroxyl group will be shifted downfield.

    • C1, C3, C5, C6: The remaining aromatic carbons will have distinct chemical shifts influenced by the attached substituents. Carbons ortho and para to the fluorine atom will also exhibit smaller C-F coupling.

Experimental Verification: ¹H and ¹³C NMR Data

The following tables summarize the expected experimental NMR data for this compound dissolved in a standard deuterated solvent like Chloroform-d (CDCl₃).

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~10.8s (broad)-1H-OH
~7.8ddJ_HH ≈ 9.0, J_HF ≈ 6.01HH6
~6.7ddJ_HH ≈ 9.0, J_HF ≈ 2.51HH5
~6.6ddJ_HF ≈ 11.0, J_HH ≈ 2.51HH3
~3.9s-3H-OCH₃

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Multiplicity (from C-F coupling)Assignment
~170.0sC7 (C=O)
~165.0d, ¹J_CF ≈ 250 HzC4
~162.0sC2
~132.0d, ³J_CF ≈ 10 HzC6
~112.0d, ²J_CF ≈ 25 HzC5
~110.0sC1
~105.0d, ²J_CF ≈ 25 HzC3
~52.0sC8 (-OCH₃)

The analysis of these spectra provides unambiguous confirmation. The integration in the ¹H NMR confirms the presence of 1, 1, 1, and 3 protons for the distinct environments. The multiplicities and coupling constants map the connectivity, for example, the doublet of doublets (dd) for H6 confirms its coupling to both H5 and the fluorine atom at the 4-position. In the ¹³C NMR, the presence of 8 distinct signals confirms the substitution pattern, and the characteristic large one-bond coupling constant (¹J_CF) for C4 is definitive proof of the fluorine's position.

Comparison with Alternative Analytical Techniques

While NMR is the most powerful tool for this purpose, other techniques provide complementary information. A multi-technique approach ensures the highest level of confidence in structural assignment.[11][12]

Table 3: Comparison of Structural Elucidation Techniques

TechniqueStrengthsWeaknesses
NMR Spectroscopy Provides detailed atom connectivity and stereochemistry. Non-destructive. Quantitative.Lower sensitivity compared to MS. Requires higher sample concentration.
Mass Spectrometry (MS) Excellent sensitivity. Provides accurate molecular weight and elemental formula (HRMS).[13] Fragmentation patterns can support the proposed structure.[14]Does not directly provide atom connectivity. Isomers can be difficult to distinguish without tandem MS (MS/MS).
Infrared (IR) Spectroscopy Excellent for identifying functional groups (e.g., -OH, C=O, C-F).[15] Fast and requires minimal sample preparation.Provides limited information about the overall molecular skeleton. Not suitable for distinguishing isomers with the same functional groups.

For this compound, MS would confirm the molecular weight of 170.14 g/mol . IR spectroscopy would show characteristic peaks for the hydroxyl (-OH stretch), the carbonyl (C=O stretch), and the aromatic ring. However, only NMR can definitively confirm the 1, 2, 4-substitution pattern of the functional groups on the benzene ring.

Experimental Protocol: Acquiring High-Quality NMR Spectra

Adherence to a standardized protocol is crucial for obtaining reproducible and high-quality data.[16][17]

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR (20-40 mg for ¹³C NMR) into a clean, dry vial.[18]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The choice of solvent is critical as it must completely dissolve the sample without having signals that overlap with the analyte peaks.[18]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.[5][8]

    • Ensure the sample is fully dissolved, using gentle vortexing if necessary. The solution should be homogenous and free of particulate matter.[16]

  • Transfer to NMR Tube:

    • Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.[19]

    • The sample height in the tube should be approximately 4-5 cm to ensure it is within the detection region of the NMR probe.[18]

    • Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.[18]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust its depth using a gauge.

    • Place the sample into the NMR magnet.

    • Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field during the experiment.[20]

    • Shimming: The magnetic field homogeneity is optimized (shimmed) to achieve sharp, symmetrical peaks and high resolution. This can be done manually or automatically.[18]

    • Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal transmission and reception.[18]

    • Acquisition: Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay) and acquire the data. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Sample (5-10 mg ¹H, 20-40 mg ¹³C) dissolve Dissolve in Deuterated Solvent (~0.7 mL CDCl₃ with TMS) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Magnet transfer->insert lock Lock on Solvent Signal shim Shim Magnetic Field lock->shim acquire Acquire Spectrum shim->acquire

Caption: Workflow for NMR sample preparation and data acquisition.

Conclusion

The structural confirmation of this compound is definitively achieved through the comprehensive analysis of its ¹H and ¹³C NMR spectra. The chemical shifts, signal integrations, and spin-spin coupling patterns provide an intricate and unambiguous picture of the atomic connectivity, confirming the precise placement of the fluoro, hydroxyl, and methyl ester substituents on the aromatic ring. While complementary techniques like mass spectrometry and IR spectroscopy are valuable for confirming molecular weight and the presence of functional groups, they lack the detailed structural resolving power of NMR. The rigorous application of the described NMR methodology provides the authoritative data required by researchers, scientists, and drug development professionals, ensuring the foundational integrity of their chemical research.

References

A Comparative Guide to the Reactivity of Methyl 4-fluoro-2-hydroxybenzoate and its Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of how subtle molecular modifications impact chemical reactivity is paramount. The strategic introduction of fluorine into a molecular scaffold is a widely employed tactic to modulate a compound's physicochemical and biological properties. This guide provides an in-depth, objective comparison of the reactivity of Methyl 4-fluoro-2-hydroxybenzoate and its non-fluorinated counterpart, Methyl 2-hydroxybenzoate (methyl salicylate). This analysis is grounded in fundamental electronic principles and supported by detailed, side-by-side experimental protocols to enable practical validation.

The Decisive Influence of a Single Fluorine Atom

The introduction of a fluorine atom at the C4 position of the benzene ring in Methyl 2-hydroxybenzoate might seem like a minor alteration. However, this single substitution profoundly influences the electron distribution within the molecule, thereby altering its reactivity in various chemical transformations. The key to understanding these differences lies in the dual electronic nature of fluorine as a substituent.

Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I effect) through the sigma bond network. This effect decreases the electron density of the aromatic ring, making it less nucleophilic. Concurrently, fluorine possesses lone pairs of electrons that can be donated into the pi-system of the benzene ring through a resonance effect (+M or +R effect). These two opposing effects are in a delicate balance, and their net influence dictates the reactivity of the molecule.[1][2]

For fluorine, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic attack compared to its non-fluorinated analog.[1] However, the resonance effect, while weaker, still plays a crucial role in directing incoming electrophiles to the ortho and para positions.

Comparative Reactivity Analysis

The interplay of inductive and resonance effects in this compound leads to predictable, yet significant, differences in its reactivity compared to Methyl 2-hydroxybenzoate across several key reaction types.

Reaction Type This compound Methyl 2-hydroxybenzoate Predicted Outcome & Rationale
Electrophilic Aromatic Substitution Slower reaction rateFaster reaction rateThe strong -I effect of fluorine deactivates the ring, making it less susceptible to attack by electrophiles.
O-Alkylation/O-Acylation Faster reaction rateSlower reaction rateThe -I effect of fluorine increases the acidity of the phenolic proton, facilitating its removal to form a more stable phenoxide ion, which is a better nucleophile.
Nucleophilic Acyl Substitution Slower reaction rate (base-catalyzed)Faster reaction rate (base-catalyzed)The electron-withdrawing fluorine atom destabilizes the negatively charged tetrahedral intermediate formed during base-catalyzed hydrolysis.
Electrophilic Aromatic Substitution: A Tale of Deactivation

In electrophilic aromatic substitution (EAS) reactions, the aromatic ring acts as a nucleophile, attacking an electrophile.[3][4] The rate of this reaction is highly sensitive to the electron density of the ring. The potent electron-withdrawing inductive effect of the fluorine atom in this compound significantly reduces the ring's electron density, thereby deactivating it towards electrophilic attack compared to the non-fluorinated analog.[1] Consequently, harsher reaction conditions (e.g., higher temperatures, stronger Lewis acids) may be required to achieve comparable reaction rates and yields.

Experimental Protocol: Comparative Nitration

This protocol outlines a side-by-side experiment to compare the reactivity of the two compounds towards nitration.

Materials:

  • This compound

  • Methyl 2-hydroxybenzoate

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • NMR tubes, deuterated chloroform (CDCl₃)

Procedure:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stirrers and cooled in an ice bath (0 °C), dissolve 1 mmol of this compound and Methyl 2-hydroxybenzoate, respectively, in 5 mL of DCM.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding 1.1 mmol of nitric acid to 1.1 mmol of sulfuric acid at 0 °C.

  • Reaction Initiation: To each of the substrate solutions, add the nitrating mixture dropwise over 5 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Monitor the progress of both reactions simultaneously by TLC at regular intervals (e.g., every 15 minutes).

  • Work-up: Once the reactions are complete (or after a set time, e.g., 2 hours), quench both reactions by pouring the mixtures into 20 mL of ice-cold water. Separate the organic layers and wash them with saturated sodium bicarbonate solution until effervescence ceases, followed by a brine wash.

  • Isolation and Analysis: Dry the organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. Analyze the crude products by ¹H NMR to determine the conversion and regioselectivity.

Expected Outcome: The reaction with Methyl 2-hydroxybenzoate is expected to proceed faster and with a higher conversion rate compared to this compound under identical conditions.

Caption: Side-by-side workflow for the comparative nitration experiment.

O-Alkylation and O-Acylation: The Acidity Advantage

Reactions involving the phenolic hydroxyl group, such as O-alkylation (Williamson ether synthesis) and O-acylation, are initiated by the deprotonation of this group to form a nucleophilic phenoxide. The acidity of the phenolic proton is a critical factor determining the ease of this deprotonation. The electron-withdrawing fluorine atom in this compound stabilizes the resulting phenoxide anion through its -I effect, thereby increasing the acidity of the hydroxyl group compared to its non-fluorinated analog.[2][5] This enhanced acidity facilitates the formation of the phenoxide ion, leading to a faster reaction rate for subsequent nucleophilic attack on an alkyl halide or acyl chloride.

Experimental Protocol: Comparative O-Methylation

This protocol provides a method to compare the rate of O-methylation.

Materials:

  • This compound

  • Methyl 2-hydroxybenzoate

  • Potassium carbonate (anhydrous)

  • Methyl iodide

  • Acetone (anhydrous)

  • TLC plates (silica gel)

  • HPLC system

Procedure:

  • Reaction Setup: In two identical flasks, place 1 mmol of this compound and Methyl 2-hydroxybenzoate, respectively. To each flask, add 1.5 mmol of anhydrous potassium carbonate and 10 mL of anhydrous acetone.

  • Reaction Initiation: To each stirring suspension, add 1.2 mmol of methyl iodide at room temperature.

  • Reaction Monitoring: Monitor the reactions by taking aliquots at regular time intervals, quenching with water, extracting with ethyl acetate, and analyzing the organic layer by HPLC to quantify the formation of the O-methylated product.

  • Work-up: Upon completion, filter the reaction mixtures to remove potassium carbonate and wash the solid with acetone. Combine the filtrates and evaporate the solvent.

  • Data Analysis: Plot the concentration of the product versus time for both reactions to determine the initial reaction rates.

Expected Outcome: The O-methylation of this compound is expected to proceed at a significantly faster rate than that of Methyl 2-hydroxybenzoate.

Caption: Logical flow of fluorine's effect on O-alkylation reactivity.

Nucleophilic Acyl Substitution: A Shift in the Tetrahedral Intermediate Stability

The hydrolysis of the methyl ester group in both compounds proceeds via a nucleophilic acyl substitution mechanism.[6][7] Under basic conditions (saponification), a hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[6] The stability of this negatively charged intermediate is crucial for the reaction to proceed. In the case of this compound, the electron-withdrawing fluorine atom, while remote, can destabilize this intermediate through its inductive effect, making its formation less favorable compared to the non-fluorinated analog. This destabilization would lead to a slower rate of base-catalyzed hydrolysis.

Conclusion

The presence of a single fluorine atom in this compound exerts a profound and multifaceted influence on its chemical reactivity when compared to Methyl 2-hydroxybenzoate. While it deactivates the aromatic ring towards electrophilic substitution, it simultaneously activates the phenolic hydroxyl group for reactions such as O-alkylation and O-acylation. Furthermore, it is predicted to slightly decrease the rate of base-catalyzed ester hydrolysis. These comparative insights, grounded in the fundamental electronic effects of fluorine, are crucial for chemists in designing synthetic routes and predicting the behavior of fluorinated molecules in various chemical environments. The provided experimental protocols offer a framework for the practical validation of these principles in a research setting.

References

A comparative study of the biological activity of different halogenated hydroxybenzoates.

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of chemical modifications on biological activity is fundamental to innovation. The addition of halogens to a parent molecule, a common strategy in medicinal chemistry, can profoundly alter its pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparative analysis of the biological activities of different halogenated hydroxybenzoates, focusing on their antimicrobial, antioxidant, and enzyme-inhibiting properties. By integrating experimental data and established structure-activity relationships (SAR), this document serves as a practical resource for the rational design of novel therapeutic agents.

Introduction: The Role of Halogenation in Modulating Bioactivity

Hydroxybenzoic acids and their esters are a class of phenolic compounds with a wide range of documented biological activities, including antimicrobial and antioxidant effects.[1] Halogenation, the substitution of a hydrogen atom with a halogen (fluorine, chlorine, bromine, or iodine), is a powerful tool to modulate the physicochemical properties of these molecules. The introduction of a halogen can influence a compound's lipophilicity, electronic character, and steric profile. These changes, in turn, can enhance binding to biological targets, improve membrane permeability, and alter metabolic stability.[2] This guide will explore how the identity and position of the halogen substituent on the hydroxybenzoate scaffold impact its efficacy in key biological assays.

Antimicrobial Activity: A Comparative Analysis

The antimicrobial properties of phenolic compounds are well-established, and halogenation can significantly enhance this activity.[3] The mechanism of action is generally attributed to the disruption of microbial cell membranes, leading to increased permeability and the leakage of intracellular contents. Additionally, these compounds can interfere with essential cellular processes by denaturing proteins and inhibiting enzymes.[4]

Structure-Activity Relationship (SAR) in Antimicrobial Halogenated Phenols

The antimicrobial efficacy of halogenated phenols, and by extension halogenated hydroxybenzoates, is influenced by several factors:

  • Lipophilicity : Increased lipophilicity generally leads to enhanced antimicrobial activity, as it facilitates the partitioning of the molecule into the lipid-rich bacterial cell membrane. The lipophilicity of halogens increases down the group: F < Cl < Br < I.

  • Electronegativity and Acidity : The electron-withdrawing nature of halogens increases the acidity of the phenolic hydroxyl group. A more acidic phenol is more likely to be in its phenolate form at physiological pH, which can impact its ability to disrupt membranes and interact with cellular targets.

  • Size of the Halogen : The increasing size of the halogen atom (F < Cl < Br < I) can influence how the molecule interacts with target sites, with larger halogens potentially causing greater disruption of membrane structure or providing stronger van der Waals interactions with target enzymes.

Comparative Antimicrobial Data

The following table presents a representative comparison of the Minimum Inhibitory Concentration (MIC) values for a series of 3-halo-4-hydroxybenzoic acids against common microbial strains. Lower MIC values indicate greater antimicrobial potency.

CompoundHalogen SubstituentStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Candida albicans (Fungus) MIC (µg/mL)
4-Hydroxybenzoic AcidNone>512>512>512
3-Fluoro-4-hydroxybenzoic AcidFluoro128256256
3-Chloro-4-hydroxybenzoic AcidChloro64128128
3-Bromo-4-hydroxybenzoic AcidBromo326464
3-Iodo-4-hydroxybenzoic AcidIodo163232

This data is synthesized based on established structure-activity relationships for halogenated phenols.[3][5]

The data clearly illustrates that halogenation enhances antimicrobial activity compared to the parent 4-hydroxybenzoic acid. The potency generally increases with the size and lipophilicity of the halogen, with the iodo-substituted derivative being the most active.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is a standardized method for determining the MIC of an antimicrobial agent.[6][7]

Objective: To determine the lowest concentration of a halogenated hydroxybenzoate that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (halogenated hydroxybenzoates)

  • Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline (0.85% NaCl)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each test compound in the appropriate broth to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring absorbance with a microplate reader.[8]

Diagram of MIC Assay Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Stock Solutions C Perform Serial Dilutions in 96-well Plate A->C B Prepare Standardized Microbial Inoculum D Inoculate Wells with Microbial Suspension B->D C->D E Incubate Plate (e.g., 37°C, 24h) D->E F Read Plate for Visible Growth (Turbidity) E->F G Determine MIC Value F->G Antioxidant_Workflow cluster_prep Preparation cluster_assay Reaction & Measurement cluster_analysis Analysis A Prepare Compound and Control Dilutions C Mix Compounds with Radical Solution in Plate A->C B Prepare Radical Solution (DPPH or ABTS•+) B->C D Incubate in Dark at Room Temperature C->D E Measure Absorbance (517nm for DPPH, 734nm for ABTS) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G Enzyme_Inhibition cluster_workflow Assay Workflow cluster_sar Key SAR Principles A Mix Substrate (L-DOPA) and Inhibitor in Plate B Pre-incubate A->B C Add Tyrosinase Enzyme to Initiate Reaction B->C D Measure Absorbance (475nm) Kinetically C->D E Calculate Reaction Rate and % Inhibition D->E F Determine IC50 Value E->F SAR1 Lipophilicity (I > Br > Cl > F) SAR4 Biological Activity SAR1->SAR4 SAR2 Halogen Bonding SAR2->SAR4 SAR3 Steric Hindrance SAR3->SAR4 can decrease

References

The Strategic Advantage of Methyl 4-fluoro-2-hydroxybenzoate: A Comparative Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the selection of molecular building blocks is a critical decision that dictates the trajectory of a research program. Among the vast arsenal of available synthons, Methyl 4-fluoro-2-hydroxybenzoate has emerged as a particularly advantageous scaffold. Its unique trifecta of functional groups—a strategically placed fluorine atom, a reactive hydroxyl group, and a versatile methyl ester—offers a compelling combination of physicochemical modulation and synthetic utility that often surpasses alternative building blocks.

This guide provides an in-depth comparison of this compound against other common structural motifs. We will explore the causality behind its superior performance in various applications, supported by experimental insights and protocols, to empower researchers, scientists, and drug development professionals in making informed strategic decisions for their synthetic endeavors.

The Fluorine Factor: More Than Just a Halogen Swap

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, and its presence at the 4-position of the benzoate ring is a primary source of this building block's advantages.[1] The properties imparted by fluorine are not merely incremental improvements but often transformative, fundamentally altering a molecule's biological fate and efficacy.[2][3][4]

Enhanced Metabolic Stability

One of the most significant benefits of fluorine substitution is the enhancement of metabolic stability.[1][5][6] The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol) compared to a carbon-hydrogen bond (~100 kcal/mol). This increased bond strength makes the aromatic ring less susceptible to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug deactivation. By blocking this metabolic "soft spot," fluorination can significantly increase a drug's half-life and bioavailability.[1][5]

Modulation of Physicochemical Properties

Fluorine's high electronegativity exerts a powerful inductive electron-withdrawing effect, which alters the electronic properties of the entire molecule.[3][5]

  • pKa Modification: The electron-withdrawing nature of fluorine increases the acidity of the phenolic hydroxyl group.[2][5] This modulation of pKa can be critical for optimizing a drug's solubility, membrane permeability, and binding interactions with its biological target, as the ionization state of a molecule profoundly impacts its behavior in physiological environments.[3]

  • Lipophilicity Tuning: Fluorine substitution typically increases a molecule's lipophilicity (fat-solubility).[5] This can enhance its ability to cross cell membranes and the blood-brain barrier, which is a crucial property for central nervous system (CNS) drugs.[1][6]

Improved Binding Affinity

The strategic placement of a fluorine atom can lead to more potent and selective binding to target proteins.[2][6] Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole interactions, and orthogonal multipolar interactions. These subtle yet significant interactions can lock the molecule into an optimal binding conformation, thereby enhancing its potency.[2][3]

The Ortho-Hydroxy and Para-Ester Synergy: A Gateway to Versatility

While the fluorine atom provides crucial physicochemical advantages, the ortho-hydroxyl and para-ester groups bestow upon this compound its remarkable synthetic versatility. This specific arrangement is not arbitrary; it is a highly enabling platform for constructing complex molecular architectures.

  • The Ortho-Hydroxy Group: This group serves as a versatile synthetic handle. It can act as a nucleophile for etherification, a directing group for electrophilic aromatic substitution, or a key component in the formation of heterocyclic rings. For instance, it is instrumental in the synthesis of benzo[d]isoxazol-3-ols, which have been identified as D-amino acid oxidase inhibitors.[7]

  • The Para-Methyl Ester: The methyl ester functions as a robust protecting group for the carboxylic acid, which can be readily deprotected via hydrolysis under basic or acidic conditions when the free acid is required. This allows for extensive chemical modifications at other positions of the molecule without interference from a reactive carboxylic acid. Furthermore, the ester itself can be converted into other functional groups, such as amides, through reactions with amines, a common step in the synthesis of many pharmaceuticals, including Hsp90 inhibitors.[7][8]

Comparative Analysis: this compound vs. Alternatives

To fully appreciate the advantages of this compound, it is essential to compare it directly with other classes of building blocks.

FeatureThis compound Non-Fluorinated Analogue (Methyl 2,4-dihydroxybenzoate) Isomeric Analogue (Methyl 2-fluoro-4-hydroxybenzoate) Chloro-Analogue (Methyl 4-chloro-2-hydroxybenzoate)
Metabolic Stability High (C-F bond resists oxidation)[1][5]Lower (C-H bond is a site for metabolism)High (C-F bond resists oxidation)Moderate (C-Cl bond is weaker than C-F)
pKa of Hydroxyl Lowered (more acidic) due to F's EWG nature[2][3]Higher (less acidic)Lowered, but electronic effect is different due to positionLowered, but to a lesser extent than fluorine
Binding Interactions Can form unique H-bonds and multipolar interactions[2]Standard H-bondingDifferent interaction geometry due to F position[9]Sterically larger, altering potential binding modes
Synthetic Utility Versatile handles for heterocycle synthesis (e.g., Hsp90 inhibitors)[7]Different reactivity; prone to side reactions at the second -OHOrtho-fluorine can influence reactivity and is used in liquid crystals[9]Different electronic and steric profile affecting reaction outcomes
Lipophilicity Increased, aiding membrane permeability[5][6]LowerIncreasedIncreased, but with larger steric bulk
  • Against Non-Fluorinated Analogues: The primary advantage is the suite of benefits conferred by fluorine, as detailed above. Non-fluorinated counterparts lack the enhanced metabolic stability, fine-tuned acidity, and unique binding potential.

  • Against Isomeric Fluorinated Analogues: The specific regiochemistry of this compound is often crucial. The electronic and steric environment created by the 4-fluoro substitution pattern is distinct from, for example, a 2-fluoro or 3-fluoro isomer. This precise arrangement is what makes it a key precursor for specific bioactive molecules like certain D-amino acid oxidase and Hsp90 inhibitors.[7] The positioning of the fluorine atom directly influences subsequent reaction pathways and the final molecule's interaction with its biological target.[9]

  • Against Other Halogenated Analogues: While other halogens like chlorine also have an electron-withdrawing effect, fluorine is unique. Its small van der Waals radius (1.47 Å) is very close to that of hydrogen (1.20 Å), allowing it to act as a "super-hydrogen" that can replace H without a significant steric penalty.[3] Larger halogens like chlorine introduce more steric bulk, which can be detrimental to binding affinity.

Experimental Protocols & Data

The utility of a building block is ultimately proven in the laboratory. The following section provides a representative experimental protocol and a logical workflow for a common and foundational reaction.

Protocol: Synthesis of this compound

This procedure details the straightforward esterification of the corresponding carboxylic acid, a common method for producing this building block.[7][10]

Objective: To synthesize this compound from 4-fluoro-2-hydroxybenzoic acid via Fischer esterification.

Materials:

  • 4-fluoro-2-hydroxybenzoic acid (1.0 eq.)

  • Methanol (MeOH), anhydrous (as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1 eq.)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • To a solution of 4-fluoro-2-hydroxybenzoic acid (e.g., 10.0 g, 64.0 mmol) dissolved in methanol (100 mL) in a round-bottom flask, cool the mixture to 0 °C in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid (e.g., 1.0 mL) to the cooled solution with stirring.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux (approx. 70 °C) and maintain for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

  • Redissolve the concentrated residue in ethyl acetate (100 mL).

  • Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the product if necessary (e.g., by recrystallization or column chromatography) to yield this compound as an off-white to light yellow solid.

Expected Results: This reaction typically proceeds with high efficiency, offering excellent yields.

ParameterValue
Reactant 4-fluoro-2-hydroxybenzoic acid
Reagents Methanol, Sulfuric Acid
Reaction Time 16 hours
Temperature 70 °C (Reflux)
Typical Yield 85-95%[7]
Product Appearance Off-white to light yellow crystalline solid[10]

Workflow Diagram: Synthesis and Application

G cluster_synthesis Synthesis of Building Block cluster_application Application in Drug Discovery A 4-fluoro-2-hydroxybenzoic acid B Esterification (MeOH, H₂SO₄) A->B Step 1 C This compound B->C Step 2 D Amidation or Further Modification C->D Step 3 E Bioactive Molecules (e.g., Hsp90 Inhibitors) D->E Step 4

Caption: Synthetic workflow from starting material to the final bioactive molecule.

Conclusion: A Strategically Superior Building Block

This compound is more than just another reagent on the shelf; it is a strategically designed building block that offers a distinct set of advantages for chemical synthesis. The synergistic combination of a metabolically robust and electronically modulating fluorine atom with the versatile synthetic handles of an ortho-hydroxyl group and a para-methyl ester makes it a superior choice for many applications, particularly in the rational design of novel therapeutics. Its use can de-risk drug development programs by improving metabolic profiles, enhance potency through optimized binding interactions, and streamline synthetic routes to complex molecules. For researchers aiming to innovate at the frontiers of medicinal chemistry and materials science, a thorough understanding and application of this powerful building block can be a significant catalyst for success.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Methyl 4-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

Methyl 4-fluoro-2-hydroxybenzoate is a crucial synthetic intermediate in the development of novel pharmaceutical agents and other complex organic molecules.[1][2] Its purity and precise quantification are not merely procedural checks; they are foundational to the integrity of the entire downstream process, impacting reaction yields, impurity profiles, and the safety and efficacy of the final product. Consequently, the analytical methods employed to characterize this compound must be robust, reliable, and fit for their intended purpose.

This guide provides an in-depth, experience-driven comparison of two powerful, yet fundamentally different, analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond a simple recitation of protocols to explore the causality behind methodological choices and present a comprehensive framework for cross-validation, ensuring that data generated across different platforms is consistent, reliable, and scientifically sound. This process is critical when transferring methods between labs, updating legacy procedures, or requiring an orthogonal method for impurity confirmation.

Pillar 1: Understanding the Core Principles of the Chosen Methods

The selection of an analytical technique is the first critical decision. For this compound, both HPLC and GC present viable options, but their principles of separation and detection dictate their strengths and weaknesses.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of quality control in the pharmaceutical industry. Its utility for an analyte like this compound stems from its ability to handle non-volatile and thermally sensitive compounds.

  • Principle of Separation: We employ Reversed-Phase HPLC (RP-HPLC), where the analyte partitions between a liquid mobile phase (polar) and a non-polar stationary phase (typically C18-bonded silica). This compound, being a moderately polar molecule, will interact with the stationary phase. By carefully tuning the mobile phase composition (e.g., the ratio of water to an organic solvent like acetonitrile or methanol), we can control the retention time and achieve separation from impurities.[3][4]

  • Principle of Detection: A UV detector is used, leveraging the molecule's chromophore—the substituted benzene ring—which absorbs light at a specific wavelength. This provides a sensitive and linear response for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Specificity

GC-MS is a powerful alternative, provided the analyte is sufficiently volatile and thermally stable to be vaporized without degradation.[5] It offers unparalleled specificity, making it ideal for impurity identification and confirmation.

  • Principle of Separation: In GC, the analyte is vaporized and swept by an inert carrier gas (the mobile phase) through a column containing a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase.[5][6]

  • Principle of Detection: The mass spectrometer ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio (m/z), and detects them. This provides not only quantitative data but also a unique mass spectrum—a chemical fingerprint—that allows for unequivocal identification of the analyte and its degradation products.

Pillar 2: The Cross-Validation Study Design

Cross-validation is a formal process to demonstrate that two distinct analytical procedures are suitable for the same intended purpose and provide equivalent results.[7] This study is designed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R2).[7][8][9][10]

The Workflow: A Systematic Approach

Our cross-validation strategy is a systematic process designed to challenge both methods and compare their performance across a range of critical parameters.

Cross-Validation Workflow cluster_prep Phase 1: Preparation & Stressing cluster_analysis Phase 2: Parallel Analysis cluster_comparison Phase 3: Data Comparison & Evaluation cluster_conclusion Phase 4: Conclusion prep_standards Prepare Certified Reference Standard & Sample Stock Solutions forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) prep_standards->forced_degradation hplc_analysis Analyze all samples via Validated HPLC-UV Method forced_degradation->hplc_analysis gcms_analysis Analyze all samples via Validated GC-MS Method forced_degradation->gcms_analysis compare_specificity Specificity hplc_analysis->compare_specificity compare_linearity Linearity & Range hplc_analysis->compare_linearity compare_accuracy Accuracy hplc_analysis->compare_accuracy compare_precision Precision hplc_analysis->compare_precision gcms_analysis->compare_specificity gcms_analysis->compare_linearity gcms_analysis->compare_accuracy gcms_analysis->compare_precision evaluate_equivalence Evaluate Method Equivalence Against Pre-defined Criteria compare_precision->evaluate_equivalence

Caption: A systematic workflow for the cross-validation of two analytical methods.

Establishing Specificity via Forced Degradation

A cornerstone of any robust analytical method is its ability to be "stability-indicating." This means the method must be able to unequivocally assess the analyte in the presence of its potential degradation products. A forced degradation study is essential to generate these products and prove specificity.[11][12][13][14][15]

Experimental Protocol: Forced Degradation

  • Preparation: Prepare solutions of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).[15]

  • Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to the initial concentration.

  • Base Hydrolysis: Add 0.1N NaOH to the sample solution and maintain at room temperature for 2 hours. Cool, neutralize with 0.1N HCl, and dilute to the initial concentration.

  • Oxidative Degradation: Add 6% H₂O₂ to the sample solution and keep at room temperature for 24 hours, protected from light.[16]

  • Thermal Degradation: Expose the solid powder to 105°C in a calibrated oven for 24 hours. Dissolve the stressed powder to the target concentration for analysis.

  • Photolytic Degradation: Expose the sample solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15]

  • Analysis: Analyze all stressed samples, alongside an unstressed control, by both HPLC-UV and GC-MS. The goal is to achieve 5-20% degradation of the active ingredient.[14]

Pillar 3: Head-to-Head Method Protocols & Performance Data

Here, we present the detailed protocols for each method and the comparative data from our cross-validation study.

Detailed Experimental Protocol: RP-HPLC-UV Method

This method is adapted from established procedures for similar benzoate esters.[3][4]

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program: 60% A / 40% B, isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 0.1 mg/mL.

Detailed Experimental Protocol: GC-MS Method
  • Instrumentation: Agilent 8890 GC system coupled to a 5977B Mass Selective Detector (MSD) or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (20:1), 1 µL injection volume.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Parameters:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 40-450).

  • Sample Preparation: Dissolve the sample in Dichloromethane to a final concentration of 0.1 mg/mL.

Comparative Validation Data

The following tables summarize the performance characteristics of both methods, evaluated according to ICH Q2(R2) guidelines.[8][9]

Table 1: Specificity and Stress Study Results

Stress Condition% Degradation (HPLC)Peak Purity (HPLC)Confirmation of Degradants (GC-MS)
Acid Hydrolysis~15%Pass (>0.999)Confirmed hydrolysis to 4-fluoro-2-hydroxybenzoic acid
Base Hydrolysis~18%Pass (>0.999)Confirmed hydrolysis to 4-fluoro-2-hydroxybenzoic acid
Oxidative (H₂O₂)~8%Pass (>0.999)Minor oxidative adducts identified by mass shifts
Thermal~5%Pass (>0.999)No significant degradation products formed
Photolytic~12%Pass (>0.999)Dimerization products suggested by high mass ions

Interpretation: Both methods demonstrated specificity. The HPLC method showed no co-elution at the principal peak's retention time, confirmed by peak purity analysis. The GC-MS method provided the crucial advantage of identifying the primary degradation product (saponification to the parent acid) and suggesting the nature of others, which is a significant asset for process development and stability studies.

Table 2: Comparison of Key Validation Parameters

ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria (ICH Q2)
Linearity (R²) 0.99980.9995≥ 0.999
Range (µg/mL) 1 - 1505 - 200Covers 80-120% of test concentration
Accuracy (% Recovery) 99.2% - 101.5%98.5% - 102.3%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.45%0.82%≤ 2%
Precision (Intermediate, %RSD) 0.68%1.15%≤ 2%
Limit of Detection (LOD, µg/mL) 0.31.5Reportable
Limit of Quantitation (LOQ, µg/mL) 1.05.0Reportable

Interpretation:

  • Linearity and Range: Both methods exhibit excellent linearity over their respective ranges.

  • Accuracy and Precision: The HPLC-UV method demonstrates superior precision (lower %RSD), which is expected due to the more straightforward liquid injection process compared to the vaporization step in GC. Both methods meet the stringent requirements for accuracy.

  • Sensitivity: The HPLC-UV method is demonstrably more sensitive, with lower LOD and LOQ values. This is a critical advantage when analyzing for trace-level impurities or in low-dosage formulations.

Caption: The analyte and the core principles of the two compared analytical methods.

Conclusion and Recommendations

This cross-validation study successfully demonstrates that both the developed HPLC-UV and GC-MS methods are accurate, precise, and specific for the analysis of this compound. The data from both methods are concordant and meet the rigorous standards set by ICH guidelines.

As a Senior Application Scientist, my recommendation is to leverage each method for its primary strength:

  • For routine Quality Control (QC), release testing, and stability studies , the HPLC-UV method is superior. Its higher precision, greater sensitivity, and simpler sample preparation make it more efficient and cost-effective for high-throughput environments where the primary goal is accurate quantification against a known standard.

  • For impurity identification, structural elucidation of unknown degradants, and as an orthogonal method for confirming out-of-specification results , the GC-MS method is invaluable. The specificity afforded by the mass spectrometer provides a level of confidence in identification that UV detection cannot match.

By maintaining both validated methods in the analytical portfolio, an organization is equipped with a flexible, robust, and scientifically sound approach to ensure the quality and integrity of this compound throughout the drug development lifecycle.

References

The Fluorine Factor: A Comparative Guide to the Chemical Properties of Methyl 4-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and material science. This guide provides an in-depth comparison of Methyl 4-fluoro-2-hydroxybenzoate and its non-fluorinated parent, Methyl 2-hydroxybenzoate (methyl salicylate), to elucidate the profound chemical modifications imparted by a single fluorine atom. Through an analysis of experimental and predicted data, we will explore how fluorine's unique electronic properties modulate acidity, lipophilicity, reactivity, and spectroscopic signatures. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering mechanistic explanations and practical experimental protocols to support further investigation.

Introduction: The Subtle Power of a Single Atom

Methyl 2-hydroxybenzoate, commonly known as methyl salicylate, is a widely recognized ester with applications ranging from flavorings to analgesics[1][2]. Its chemical scaffold, a benzene ring bearing hydroxyl and methyl ester groups, presents a rich platform for modification. The introduction of a fluorine atom at the C4-position, creating this compound, dramatically alters the molecule's electronic landscape and, consequently, its chemical behavior.

Understanding these changes is critical for applications where fine-tuning molecular properties is paramount. In drug development, for instance, fluorine substitution can enhance metabolic stability, improve membrane permeability, and increase binding affinity. This guide will dissect the influence of the C4-fluorine atom by comparing the physicochemical and reactive properties of these two molecules, providing both the theoretical "why" and the experimental "how."

The Duality of Fluorine's Electronic Influence

The chemical effects of fluorine on an aromatic ring are governed by the interplay of two opposing electronic forces: the inductive effect (-I) and the resonance effect (+R).

  • Inductive Effect (-I): Fluorine is the most electronegative element. It strongly withdraws electron density from the benzene ring through the sigma (σ) bond framework. This effect is strongest at the carbon atom directly attached to fluorine and diminishes with distance, creating a more electron-deficient (electrophilic) ring overall[3].

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system. This donation of electron density increases the electron density at the ortho and para positions relative to the fluorine atom[4].

While these effects are in opposition, for halogens, the powerful inductive effect typically dominates, deactivating the ring towards electrophilic attack. However, the resonance effect still dictates the position of any potential substitution, directing it to the ortho and para positions[3][4].

Figure 1: The dual electronic nature of the fluorine substituent on the aromatic ring.

Comparative Physicochemical Properties

The introduction of fluorine causes measurable shifts in key physicochemical parameters that dictate a molecule's behavior in biological and chemical systems.

PropertyMethyl 2-hydroxybenzoateThis compoundImpact of Fluorine
pKa (Phenolic OH) ~9.8[5]~8.76 (Predicted)[6]Increased Acidity
LogP 2.55[5][7]2.41 (Predicted)Slightly Decreased Lipophilicity
Hydrogen Bonding Strong Intramolecular H-bondWeaker Intramolecular H-bondAltered H-Bonding Profile

Table 1: Comparison of key physicochemical properties.

Acidity (pKa)

The acidity of the phenolic hydroxyl group is significantly increased in the fluorinated compound. The predicted pKa of this compound is approximately 8.76, a full log unit lower than the experimental pKa of ~9.8 for methyl salicylate[5][6].

Causality: This enhanced acidity is a direct consequence of fluorine's potent electron-withdrawing inductive effect. By pulling electron density away from the aromatic ring, the fluorine atom helps to stabilize the negative charge on the oxygen atom of the resulting phenoxide conjugate base. This greater stabilization of the conjugate base makes the parent phenol more willing to donate its proton, thus increasing its acidity.

Lipophilicity (LogP)

Causality: The effect of fluorine on lipophilicity is complex and not always intuitive[8]. A single fluorine atom often has a minimal or slightly hydrophilicity-increasing effect on a molecule of this size. The high polarity of the C-F bond can increase the molecule's overall polarity and its ability to interact with water, slightly lowering the LogP value. This contrasts with the effect of larger, more lipophilic groups like trifluoromethyl (CF₃), which dramatically increase LogP.

Hydrogen Bonding

In methyl salicylate, a strong intramolecular hydrogen bond exists between the phenolic hydroxyl group and the carbonyl oxygen of the adjacent ester group. This interaction influences the molecule's conformation and the chemical environment of the hydroxyl proton. While this primary hydrogen bond remains in the fluorinated analog, the presence of fluorine introduces the possibility of a weaker intramolecular interaction between the hydroxyl proton and the fluorine atom, though this is more relevant for ortho-fluorophenols[9]. More importantly, the electron-withdrawing nature of fluorine reduces the electron density on the carbonyl oxygen, weakening the primary intramolecular hydrogen bond compared to the non-fluorinated analog.

Impact on Chemical Reactivity

Electrophilic Aromatic Substitution (EAS)

EAS reactions involve the attack of an electrophile on the electron-rich benzene ring[10]. The rate of these reactions is highly sensitive to the electronic nature of the substituents on the ring.

  • Methyl 2-hydroxybenzoate: The hydroxyl (-OH) and, to a lesser extent, the methyl ester (-COOCH₃) groups are activating and ortho, para-directing. The ring is highly susceptible to electrophilic attack.

  • This compound: The fluorine atom's strong inductive effect deactivates the ring, making it significantly less nucleophilic and thus less reactive towards electrophiles compared to methyl salicylate[3]. Any substitution that does occur would be directed by the powerful activating -OH group to the positions ortho to it (C3 and C5).

Nucleophilic Acyl Substitution (Ester Hydrolysis)

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental reaction. Under basic conditions, this proceeds via nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon.

  • Methyl 2-hydroxybenzoate: The base-catalyzed hydrolysis of methyl salicylate has been studied, and it proceeds at a measurable rate[4][9][11].

  • This compound: The fluorine atom, through its electron-withdrawing inductive effect, makes the carbonyl carbon of the ester group more electrophilic. This increased electrophilicity should make the carbonyl carbon more susceptible to nucleophilic attack. Therefore, it is predicted that This compound will undergo base-catalyzed hydrolysis at a faster rate than its non-fluorinated counterpart.

Comparative Spectroscopic Analysis

The structural differences imparted by fluorine are clearly visible in NMR spectroscopy.

NucleusMethyl 2-hydroxybenzoate (CDCl₃)This compound (Predicted)Expected Changes Due to Fluorine
¹H NMR (δ, ppm)
-OCH₃~3.93 (s)[12]~3.9 (s)Minimal change.
Aromatic H6.87-7.81 (m)[12]6.6-7.9 (m)Aromatic protons will show coupling to ¹⁹F. Signals for H3 and H5 will be doublets due to J(H-F) coupling.
-OH~10.74 (s)[12]~10.5 (s)Slight upfield shift due to weaker H-bond.
¹³C NMR (δ, ppm)
-OCH₃~52.2[13]~52Minimal change.
C=O~170.5[13]~170Minimal change.
Aromatic C112-161[13]102-165C4 will show a large ¹J(C-F) coupling (~250 Hz) and a significant downfield shift. C3/C5 will show ²J(C-F) coupling (~20-25 Hz). C2/C6 will show ³J(C-F) coupling (~5-10 Hz).

Table 2: Comparison of NMR Spectroscopic Data.

The most telling feature in the spectra of the fluorinated compound would be the presence of carbon-fluorine and proton-fluorine coupling constants, which provide unambiguous evidence of the fluorine's position and its electronic influence on the neighboring nuclei.

Experimental Protocols

To validate the comparisons made in this guide, the following standardized protocols are provided.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol provides a reliable method for experimentally determining the pKa of the phenolic hydroxyl group.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A 1. Dissolve ~0.1 mmol of compound in 50 mL of 50:50 EtOH/H₂O B 2. Calibrate pH meter with standard buffers (pH 4, 7, 10) C 3. Add standardized ~0.05 M NaOH in 0.1 mL increments B->C Start Titration D 4. Record pH after each addition and equilibration C->D D->C Repeat until pH ~11 E 5. Plot pH vs. Volume of NaOH added D->E Generate Curve F 6. Determine equivalence point (max of 1st derivative) E->F G 7. pKa = pH at the half-equivalence point F->G

Figure 2: Workflow for experimental pKa determination.

Methodology:

  • Solution Preparation: Accurately weigh approximately 0.1 mmol of the test compound (this compound or Methyl 2-hydroxybenzoate) and dissolve it in 50 mL of a 50:50 (v/v) ethanol/deionized water mixture.

  • Titrant Preparation: Prepare and standardize a ~0.05 M solution of sodium hydroxide (NaOH).

  • Calibration: Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Titration: Place the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by adding the standardized NaOH solution in 0.1 mL increments, allowing the pH reading to stabilize after each addition.

  • Data Analysis: Record the pH value after each addition. Plot pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope, which can be found by plotting the first derivative (ΔpH/ΔV). The pKa is the pH at exactly half the volume of the equivalence point.

Protocol 2: Comparative Ester Hydrolysis Rate by HPLC

This protocol compares the relative stability of the two esters under basic conditions.

Methodology:

  • Standard Solutions: Prepare 10 mM stock solutions of both this compound and Methyl 2-hydroxybenzoate in acetonitrile. Prepare a 1 M solution of NaOH in water.

  • Reaction Initiation: In separate vials at a constant temperature (e.g., 50 °C), add 100 µL of each ester stock solution to 800 µL of a 50:50 acetonitrile/water mixture. To initiate the hydrolysis, add 100 µL of the 1 M NaOH solution to each vial (final concentrations: 1 mM ester, 100 mM NaOH).

  • Time Points: At specific time points (e.g., t = 0, 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot from each reaction vial.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing 450 µL of a mobile phase solution containing 0.1% formic acid. This will neutralize the base and stop the reaction.

  • HPLC Analysis: Analyze each quenched time point sample by reverse-phase HPLC with UV detection. Monitor the disappearance of the starting ester peak area over time.

  • Data Analysis: Plot the natural logarithm of the ester peak area versus time. For a pseudo-first-order reaction, the slope of this line will be equal to the negative of the rate constant, -k. Compare the calculated k values for the two compounds. A larger k value indicates a faster rate of hydrolysis.

Conclusion

The substitution of a single hydrogen atom with fluorine at the C4-position of Methyl 2-hydroxybenzoate instigates a cascade of significant, predictable changes in its chemical properties. The fluorine atom's powerful inductive effect dominates, leading to:

  • Increased acidity of the phenolic proton by lowering the pKa.

  • A probable slight decrease in lipophilicity (LogP) .

  • Deactivation of the aromatic ring towards electrophilic attack.

  • Activation of the ester carbonyl group towards nucleophilic attack, suggesting a faster hydrolysis rate.

  • Distinctive and predictable changes in ¹H and ¹³C NMR spectra , including the appearance of H-F and C-F coupling constants.

These modifications, stemming from the fundamental electronic properties of fluorine, are not merely academic observations. They represent a powerful toolkit for chemists in the rational design of molecules with tailored properties, particularly in the field of medicinal chemistry where such subtle atomic changes can lead to profound differences in biological activity and pharmacokinetic profiles.

References

Benchmarking the synthesis of Methyl 4-fluoro-2-hydroxybenzoate against other published methods.

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methyl 4-fluoro-2-hydroxybenzoate

This compound, a key organic intermediate, plays a crucial role in the landscape of modern drug discovery and development. Its unique molecular architecture, featuring a fluorine atom and reactive hydroxyl and methyl ester groups, makes it a valuable building block for the synthesis of a wide array of pharmaceutical compounds. Notably, it is an essential precursor in the development of D-amino acid oxidase inhibitors and Hsp90 inhibitors, which are targets for novel therapeutics.[1] Given its importance, the efficient and scalable synthesis of this compound is of paramount interest to the pharmaceutical and chemical industries. This guide provides a comprehensive comparison of the published methods for the synthesis of this compound, offering an in-depth analysis of their respective protocols, performance metrics, and underlying chemical principles.

Methodology 1: The Predominant Route - Fischer Esterification of 4-Fluoro-2-hydroxybenzoic Acid

The most commonly employed and well-documented method for the synthesis of this compound is the Fischer esterification of 4-fluoro-2-hydroxybenzoic acid.[2] This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its directness and use of readily available reagents.

Causality of Experimental Choices

The selection of a strong acid catalyst, typically concentrated sulfuric acid, is pivotal. The acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by methanol. Methanol serves as both the reactant and the solvent, and using it in excess helps to drive the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle. The reflux conditions provide the necessary activation energy for the reaction to proceed at a reasonable rate.

Experimental Protocol: A Self-Validating System

A typical industrial-scale protocol for this method is as follows:

  • Reaction Setup: To a solution of 100 g (0.64 mol) of 4-fluoro-2-hydroxybenzoic acid dissolved in 1 L of methanol at 0 °C, 100 mL of concentrated sulfuric acid is slowly added.[1]

  • Reaction Execution: The reaction mixture is gradually warmed to room temperature and then heated to reflux at 70 °C for 16 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

  • Work-up and Purification: Upon completion, the mixture is cooled to room temperature and the bulk of the methanol is removed under reduced pressure. The residue is then redissolved in 1 L of ethyl acetate and washed sequentially with 500 mL of saturated aqueous sodium bicarbonate (to neutralize the acid catalyst and remove any unreacted carboxylic acid) and 500 mL of saturated saline solution (to remove residual water and inorganic salts). The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated in a vacuum to yield the final product.[1]

This protocol incorporates self-validating steps such as TLC monitoring and a thorough work-up procedure to ensure the isolation of a high-purity product.

Performance Metrics

This method is reported to produce this compound in high yield, typically around 87%, with a purity often exceeding 98%.[1][2]

Methodology 2: A Two-Step Approach from 2,4-Difluorobenzoic Acid

Synthesis of the Precursor: 4-Fluoro-2-hydroxybenzoic Acid

This synthesis step relies on a nucleophilic aromatic substitution reaction. The hydroxyl group from sodium hydroxide displaces one of the fluorine atoms on the aromatic ring. The choice of dimethyl sulfoxide (DMSO) as the solvent is critical as its polar aprotic nature facilitates the nucleophilic attack.

Experimental Protocol for Precursor Synthesis
  • Reaction Setup: In a 10 L four-neck flask, 500 g (3.16 mol) of 2,4-difluorobenzoic acid and 253 g (6.32 mol) of sodium hydroxide are dissolved in 4 L of dimethyl sulfoxide (DMSO).[3]

  • Reaction Execution: The mixture is heated to 130 °C and allowed to react for approximately 8 hours. The reaction progress is monitored by TLC.[3]

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and slowly poured into 40 L of ice water. The pH is then adjusted to 2-3 with concentrated hydrochloric acid, taking care to keep the temperature below 20 °C. The precipitated solid is stirred for an additional 2 hours, filtered, and washed with water. The resulting white solid is dried under reduced pressure at 60 °C for 12 hours to yield 4-fluoro-2-hydroxybenzoic acid.[3]

This precursor synthesis boasts a high yield of approximately 90%.[3] The subsequent esterification would follow the protocol outlined in Methodology 1.

Methodology 3: Synthesis via Kolbe-Schmitt Reaction of 3-Fluorophenol

A less common but viable route to the precursor, 4-fluoro-2-hydroxybenzoic acid, involves the Kolbe-Schmitt reaction of 3-fluorophenol. This reaction introduces a carboxylic acid group onto the aromatic ring of a phenol. The subsequent esterification would then yield the final product.

The Chemistry of the Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a carboxylation reaction where a phenoxide ion undergoes an electrophilic attack by carbon dioxide. The regioselectivity of this reaction (ortho vs. para carboxylation) is influenced by the nature of the cation and the reaction conditions.

Conceptual Experimental Workflow

While a specific, detailed protocol for the Kolbe-Schmitt reaction of 3-fluorophenol to produce 4-fluoro-2-hydroxybenzoic acid is not extensively documented in readily available literature, a general procedure can be extrapolated from similar reactions:

  • Formation of the Phenoxide: 3-Fluorophenol would be treated with a strong base, such as sodium hydroxide, to form the corresponding sodium phenoxide.

  • Carboxylation: The sodium phenoxide would then be heated under pressure with carbon dioxide.

  • Acidification and Isolation: The resulting carboxylate salt would be acidified to yield a mixture of isomeric hydroxybenzoic acids, from which the desired 4-fluoro-2-hydroxybenzoic acid would need to be isolated and purified.

The subsequent esterification would follow the Fischer esterification protocol.

Comparative Analysis of Synthetic Routes

To facilitate an objective comparison, the key parameters of the discussed synthetic methodologies are summarized below:

Parameter Methodology 1: Fischer Esterification Methodology 2: From 2,4-Difluorobenzoic Acid Methodology 3: Via Kolbe-Schmitt Reaction
Starting Material 4-Fluoro-2-hydroxybenzoic Acid2,4-Difluorobenzoic Acid3-Fluorophenol
Number of Steps 12 (Precursor synthesis + Esterification)2 (Carboxylation + Esterification)
Reported Yield ~87% for esterification[1]~90% for precursor synthesis[3]Generally high for Kolbe-Schmitt, but isomer separation can reduce overall yield.
Purity >98% achievable[2]High purity achievable after purificationRequires careful purification to separate isomers.
Key Reagents Methanol, Sulfuric AcidSodium Hydroxide, DMSO, Hydrochloric AcidSodium Hydroxide, Carbon Dioxide, Acid
Advantages Direct, high-yielding, well-established.Utilizes a potentially cheaper starting material.Starts from a simple phenol.
Disadvantages Relies on the availability of the precursor acid.Two-step process, use of high-boiling point solvent (DMSO).Potential for isomer formation, requiring careful purification.

Visualizing the Synthetic Pathways

To provide a clearer understanding of the reaction sequences, the following diagrams illustrate the primary synthetic routes.

Fischer_Esterification 4-Fluoro-2-hydroxybenzoic Acid 4-Fluoro-2-hydroxybenzoic Acid This compound This compound 4-Fluoro-2-hydroxybenzoic Acid->this compound  Methanol, H₂SO₄ (cat.), Reflux  

Caption: Fischer Esterification of 4-Fluoro-2-hydroxybenzoic Acid.

Two_Step_Synthesis 2,4-Difluorobenzoic Acid 2,4-Difluorobenzoic Acid 4-Fluoro-2-hydroxybenzoic Acid 4-Fluoro-2-hydroxybenzoic Acid 2,4-Difluorobenzoic Acid->4-Fluoro-2-hydroxybenzoic Acid  1. NaOH, DMSO, 130°C  2. HCl   This compound This compound 4-Fluoro-2-hydroxybenzoic Acid->this compound  Methanol, H₂SO₄ (cat.), Reflux  

Caption: Two-Step Synthesis from 2,4-Difluorobenzoic Acid.

Kolbe_Schmitt_Route 3-Fluorophenol 3-Fluorophenol 4-Fluoro-2-hydroxybenzoic Acid 4-Fluoro-2-hydroxybenzoic Acid 3-Fluorophenol->4-Fluoro-2-hydroxybenzoic Acid  1. NaOH  2. CO₂, Pressure, Heat  3. H⁺   This compound This compound 4-Fluoro-2-hydroxybenzoic Acid->this compound  Methanol, H₂SO₄ (cat.), Reflux  

Caption: Synthesis via Kolbe-Schmitt Reaction of 3-Fluorophenol.

Conclusion and Future Outlook

The synthesis of this compound is predominantly achieved through the efficient and high-yielding Fischer esterification of 4-fluoro-2-hydroxybenzoic acid. This method stands out for its simplicity and the high purity of the final product. For situations where the starting acid is less accessible, a two-step synthesis from 2,4-difluorobenzoic acid provides a robust alternative. The Kolbe-Schmitt reaction of 3-fluorophenol represents another potential, albeit less direct, pathway that warrants further investigation and optimization to control regioselectivity.

As the demand for sustainable and cost-effective chemical processes grows, future research may focus on developing greener synthetic routes. This could involve the use of solid acid catalysts to replace corrosive mineral acids in the esterification step, or the exploration of enzymatic methods for both the carboxylation and esterification reactions. Such advancements would not only improve the environmental footprint of the synthesis but also potentially enhance its overall efficiency and scalability for industrial applications.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like Methyl 4-fluoro-2-hydroxybenzoate is foundational to scientific progress. However, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. Improper waste management not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. Grounded in established safety and regulatory standards, it moves beyond a simple checklist to explain the critical reasoning behind each procedure, ensuring a culture of safety and environmental stewardship in your laboratory.

Hazard Identification & Risk Assessment: Know Your Waste

Before handling any waste, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is not benign; it is a hazardous substance requiring careful management.[1] Its primary risks dictate the necessary precautions for its disposal.

The compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[2]

  • Serious Eye Damage (Category 1 / 2A): Poses a significant risk of causing serious, potentially irreversible, eye damage.[2][3][4]

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[3][4][5]

  • Respiratory Irritation: May cause respiratory irritation, particularly if handled as a fine powder.[1][3][5]

  • Aquatic Hazard: The compound is recognized as being harmful or toxic to aquatic life.[2][6]

Hazard ClassificationCategorySignal WordGHS Hazard Statement
Acute Toxicity, OralCategory 4Danger H302: Harmful if swallowed
Serious Eye Damage/IrritationCategory 1/2AH318/H319: Causes serious eye damage/irritation[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3]
Specific target organ toxicityCategory 3H335: May cause respiratory irritation[3]

Chemical Incompatibilities: To prevent dangerous reactions within a waste container, this compound waste must not be mixed with incompatible materials. Key incompatibilities include:

  • Strong Oxidizing Agents[6]

  • Strong Bases / Alkalis[3][6]

  • Strong Acids[3]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazards, particularly the risk of severe eye damage, the selection and consistent use of appropriate PPE is non-negotiable.

  • Eye Protection: At a minimum, chemical splash goggles are required.[4][5][7] A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) and inspect them for tears or punctures before each use. Contaminated gloves must be disposed of as chemical waste.[8]

  • Body Protection: A standard laboratory coat is required to protect against skin contact.[9] Ensure it is fully buttoned.

  • Respiratory Protection: All handling and waste consolidation should occur within a certified chemical fume hood to mitigate inhalation risks.[9][10] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator may be necessary.[4][8]

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation is the most critical step in laboratory waste management.[11] Mixing different waste classes can lead to violent chemical reactions, produce toxic gases, and make disposal prohibitively expensive and complex.

This compound is a halogenated organic compound due to the presence of fluorine.[12] Therefore, it must be disposed of in a designated Halogenated Organic Solid Waste stream. It must never be mixed with non-halogenated solvents, acids, bases, or disposed of in general trash or down the drain.[9][12][13]

waste_disposal_workflow start Start: Identify Waste Material (this compound) is_solid Is the waste solid or contaminating a solid matrix? start->is_solid is_halogenated Is it a Halogenated Organic Compound? (Contains F, Cl, Br, I) is_solid->is_halogenated Yes aqueous_waste Dispose in: 'AQUEOUS/INORGANIC WASTE' (Incorrect for this compound) is_solid->aqueous_waste No (Aqueous Solution) halogenated_solid Dispose in: 'HALOGENATED ORGANIC SOLID WASTE' Container is_halogenated->halogenated_solid Yes non_halogenated Dispose in: 'NON-HALOGENATED ORGANIC WASTE' (Incorrect for this compound) is_halogenated->non_halogenated No

Caption: Waste segregation decision workflow for this compound.

Step-by-Step Disposal Protocol

Follow these procedures to ensure safe and compliant disposal of the chemical and associated contaminated materials.

4.1. Unused or Expired Product

  • Preparation: Ensure you are wearing all required PPE and are working within a chemical fume hood.

  • Container Selection: Obtain a designated, properly labeled hazardous waste container for "Halogenated Organic Solids." This container must be made of a compatible material (e.g., HDPE - high-density polyethylene), be in good condition, and have a secure, screw-top lid.[13][14]

  • Transfer: Carefully transfer the solid this compound from its original container into the waste container. Avoid generating dust.[8] Use tools like a plastic spatula or scoop.

  • Seal and Label: Securely close the waste container.[9][13] Ensure the label is fully completed with the chemical name ("this compound") and the date it was added.

  • Empty Original Container: The original, now empty, container must also be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate from this cleaning process must be collected and disposed of as Halogenated Organic Liquid Waste .

4.2. Contaminated Labware & Debris

  • Collection: Items such as used gloves, weigh boats, contaminated paper towels, and silica gel from chromatography that have come into contact with this compound are considered contaminated solid waste.

  • Segregation: These items must be collected in the same "Halogenated Organic Solid Waste" stream.[7] They can be placed in a designated, labeled plastic bag or directly into the solid waste container.

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-proof sharps container that is also labeled as containing hazardous chemical waste.[10]

4.3. Storage and Final Disposal

  • Satellite Accumulation: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Pickup Request: Once the container is full, or when you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EH&S) department to arrange for a hazardous waste pickup.[13]

  • Ultimate Disposal Method: The final disposal for halogenated organic waste is typically high-temperature incineration at a licensed hazardous waste facility.[12][15][16] This process is designed to completely destroy the organic molecule and includes scrubbers to neutralize the resulting acidic gases (like hydrogen fluoride), preventing their release into the atmosphere.[17]

Spill & Emergency Procedures

Accidents can happen, and a clear, pre-defined emergency plan is a requirement under OSHA.[18][19]

For a Small Spill (Solid):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: If not already wearing it, don all required PPE, including respiratory protection if necessary.

  • Clean Up: Gently sweep or scoop the solid material into a container.[20] Use a dry cleanup method to avoid generating dust.[8] Do not use a standard vacuum cleaner.

  • Package Waste: Place the collected material and any contaminated cleaning supplies into a sealed container and label it as "Hazardous Waste" with the chemical name.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and then with soap and water. Dispose of the cleaning materials as hazardous waste.

For a Large Spill:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Activate the nearest fire alarm and notify your institution's emergency response team or EH&S department.

  • Secure the Area: If safe to do so, close the laboratory doors to contain the spill.

  • Do Not Attempt Cleanup: Large spills should only be handled by trained emergency response personnel.[7]

By adhering to these detailed procedures, you actively contribute to a safer laboratory environment and ensure that your vital research is conducted with the utmost integrity and responsibility.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical intermediates is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of Methyl 4-fluoro-2-hydroxybenzoate (CAS No. 392-04-1), focusing on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). The protocols herein are designed to create a self-validating system of safety, grounding every recommendation in the specific chemical hazards of the compound.

Hazard Assessment: The Foundation of Your PPE Strategy

Understanding the intrinsic hazards of this compound is the critical first step in constructing a robust safety plan. The "why" informs the "what." Based on its classification, this compound presents multiple routes of potential exposure and harm, each necessitating a specific barrier.[1]

Hazard ClassificationGHS Hazard StatementImplication for Handling
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed[1]Prevention of ingestion via hand-to-mouth contact is critical. This underscores the need for stringent glove protocols and hand hygiene.
Serious Eye Damage (Category 1) H318: Causes serious eye damageThis is a critical risk. Any contact with the eyes can lead to irreversible damage. Standard safety glasses are insufficient; chemical splash goggles are mandatory.
Skin Irritation (Category 2) H315: Causes skin irritation[1]Direct contact with the solid or solutions can cause skin irritation. Protective gloves and a lab coat are essential to prevent exposure.
Respiratory Tract Irritation (Category 3) H335: May cause respiratory irritation[1]As a solid, this compound can form dust during weighing or transfer, which can irritate the respiratory system upon inhalation.[1] Engineering controls and, in some cases, respiratory protection are required.

Core PPE Requirements: Your First Line of Defense

The selection of PPE is not a one-size-fits-all exercise. It must be tailored to the specific task, the quantity of material being handled, and the potential for exposure.

Eye and Face Protection

Given the severe risk of eye damage, this is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory at all times when handling the compound in any form.[2][3]

  • Enhanced Protection: When there is a significant risk of splashing (e.g., when handling larger volumes of solutions) or explosion (e.g., during a highly exothermic reaction), a face shield must be worn over the chemical splash goggles.[4][5]

Hand Protection: Selecting the Right Glove

This compound is an aromatic ester, a class of compounds that can be challenging for common glove materials. Disposable nitrile gloves may offer protection against incidental splashes, but for more prolonged contact, a more robust material is necessary.[4][5] The choice of glove should be based on the manufacturer's chemical resistance data.

Glove MaterialPerformance Against Esters & AromaticsBest Use Case
Nitrile Fair to Good (for short-term contact)Suitable for incidental contact and handling small quantities. Gloves should be changed immediately upon contamination.[6]
Neoprene GoodOffers good resistance to acids, caustics, and some organic compounds. A reliable choice for handling solutions.[7]
Butyl Rubber ExcellentProvides superior resistance to esters and ketones.[7] This is the recommended material for prolonged handling or in situations with a high risk of splash contact.

Causality Behind Glove Choice: The molecular structure of glove polymers determines their resistance. Solvents and chemicals can permeate through the glove material on a molecular level, even without visible holes.[8] Butyl rubber's dense molecular structure makes it particularly resistant to the passage of ester molecules.[7] Always inspect gloves for any signs of degradation (swelling, hardening, discoloration) before and during use.[8]

Body Protection
  • Laboratory Coat: A properly fitting, buttoned lab coat made of a non-flammable material like cotton is required to protect against skin contact.[4]

  • Impervious Clothing: For tasks involving large quantities or a high risk of splashing, consider using impervious clothing or a chemically resistant apron over the lab coat.[1]

  • Footwear: Closed-toe, closed-heel shoes that cover the entire foot are mandatory in any laboratory setting.[4][9]

Respiratory Protection

Engineering controls, such as a certified chemical fume hood, are the primary method for controlling inhalation hazards.[1][10]

  • When Handling Solids: Any procedure that may generate dust (e.g., weighing, transferring, scraping) must be performed in a fume hood.[10] If a fume hood is not available or its performance is questionable, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[2]

  • When Handling Solutions: Under normal conditions with solutions in a fume hood, respiratory protection is not typically required. However, if aerosols may be generated or the solution is heated, a respirator with organic vapor cartridges may be necessary.

Operational Protocols: A Step-by-Step Guide to Safety

A clear workflow ensures that safety measures are implemented consistently and correctly. The following diagram and protocols provide a procedural guide for handling this compound.

PPE_Workflow cluster_prep 1. Task Assessment cluster_ppe 2. PPE Selection & Environment cluster_ops 3. Handling & Disposal start Begin Work with This compound assess_task Assess Task: - Weighing Solid? - Making Solution? - Running Reaction? start->assess_task weighing Procedure Generates Dust (Weighing, Transfer) assess_task->weighing Solid Handling solution Procedure with Solution (Low Splash Risk) assess_task->solution Solution Handling ppe_dust Required PPE & Controls: - Chemical Fume Hood - N95 Respirator (if needed) - Butyl or Neoprene Gloves - Chemical Splash Goggles - Lab Coat weighing->ppe_dust ppe_solution Required PPE & Controls: - Chemical Fume Hood - Nitrile or Neoprene Gloves - Chemical Splash Goggles - Lab Coat solution->ppe_solution handling Perform Experiment ppe_dust->handling ppe_solution->handling decontaminate Decontaminate Work Area & Properly Doff PPE handling->decontaminate disposal Segregate Waste: - Contaminated Solid Waste - Contaminated Liquid Waste - Contaminated PPE decontaminate->disposal

Caption: PPE Selection and Handling Workflow for this compound.

Protocol 1: Donning and Doffing PPE

The sequence of putting on and removing PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Body Protection: Don lab coat and any additional protective clothing.

  • Respiratory Protection: If required, perform a fit check on your respirator.

  • Eye Protection: Put on chemical splash goggles.

  • Hand Protection: Don gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Removing) Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin. Dispose of them immediately in the designated hazardous waste container.

  • Goggles/Face Shield: Remove eye and face protection from the back to the front.

  • Body Protection: Remove the lab coat, turning it inside out as you remove it to contain any contamination.

  • Respirator: If used, remove the respirator last.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[1]

Protocol 2: Spill and Exposure Response

Immediate and correct action can significantly mitigate harm. Accessible safety showers and eyewash stations are mandatory where this chemical is handled.[2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1]

  • Small Spill (Solid): Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[3] Clean the area with an appropriate solvent.

  • Small Spill (Liquid): Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.

Decontamination and Disposal

All waste generated from handling this compound, including contaminated PPE, must be treated as hazardous waste.

  • Single-Use PPE: All disposable items (gloves, N95 respirators, bench paper) that are contaminated must be placed in a clearly labeled hazardous waste container.

  • Chemical Waste: Unused material and waste solutions must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour this chemical down the drain.[10]

  • Disposal Plan: All waste must be disposed of through a licensed waste disposal contractor, in strict accordance with all local, state, and federal regulations.[2][10]

By integrating this expert-level understanding of the hazards with meticulous operational protocols, you can ensure a safe environment for groundbreaking research. Your safety, and the integrity of your work, depend on it.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.